Pipotiazine palmitate
Description
Properties
IUPAC Name |
2-[1-[3-[2-(dimethylsulfamoyl)phenothiazin-10-yl]propyl]piperidin-4-yl]ethyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H63N3O4S2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-22-40(44)47-32-27-34-25-30-42(31-26-34)28-19-29-43-36-20-17-18-21-38(36)48-39-24-23-35(33-37(39)43)49(45,46)41(2)3/h17-18,20-21,23-24,33-34H,4-16,19,22,25-32H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOYYUONFQWSMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCC1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H63N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048970 | |
| Record name | Pipothiazine palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
714.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37517-26-3 | |
| Record name | Pipotiazine palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37517-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pipotiazine palmitate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037517263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pipothiazine palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[1-[3-[2-[(dimethylamino)sulphonyl]-10H-phenothiazin-10-yl]propyl]piperidin-4-yl]ethyl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.652 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | PIPOTIAZINE PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q3H01QRMI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pipotiazine Palmitate: A Deep Dive into its Antagonistic Dance with the Dopamine D2 Receptor
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the mechanism of action of pipotiazine (B1677947) palmitate, a long-acting injectable antipsychotic, on dopamine (B1211576) D2 receptors. This whitepaper provides a granular view of the drug's molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its pharmacological profile.
Pipotiazine palmitate, a phenothiazine (B1677639) derivative, exerts its primary therapeutic effect through the potent antagonism of dopamine D2 receptors in the brain.[1] An excess of dopaminergic activity in the mesolimbic pathway is a key hypothesis in the pathophysiology of psychosis, and by blocking these receptors, pipotiazine mitigates the positive symptoms of schizophrenia, such as hallucinations and delusions.[1] This guide delves into the specifics of this interaction, presenting quantitative binding data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Quantitative Pharmacological Profile
The affinity of pipotiazine for the dopamine D2 receptor, along with its activity at other neurotransmitter receptors, contributes to its overall therapeutic and side-effect profile. The following tables summarize the available quantitative data on the binding affinities (Ki values) of pipotiazine for various human receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Gene | Ligand | Ki (nM) - Human | Reference |
| Dopamine Receptors | ||||
| D2 | DRD2 | Pipotiazine | 0.3 | IUPHAR/BPS Guide to PHARMACOLOGY |
| D3 | DRD3 | Pipotiazine | 0.8 | IUPHAR/BPS Guide to PHARMACOLOGY |
| Serotonin Receptors | ||||
| 5-HT2A | HTR2A | Pipotiazine | 1.6 | IUPHAR/BPS Guide to PHARMACOLOGY |
| Adrenergic Receptors | ||||
| α1A | ADRA1A | Pipotiazine | 2.5 | IUPHAR/BPS Guide to PHARMACOLOGY |
| Histamine Receptors | ||||
| H1 | HRH1 | Pipotiazine | 2.0 | IUPHAR/BPS Guide to PHARMACOLOGY |
| Muscarinic Acetylcholine Receptors | ||||
| M1 | CHRM1 | Pipotiazine | 20 | IUPHAR/BPS Guide to PHARMACOLOGY |
| M2 | CHRM2 | Pipotiazine | 50 | IUPHAR/BPS Guide to PHARMACOLOGY |
| M3 | CHRM3 | Pipotiazine | 32 | IUPHAR/BPS Guide to PHARMACOLOGY |
| M4 | CHRM4 | Pipotiazine | 16 | IUPHAR/BPS Guide to PHARMACOLOGY |
| M5 | CHRM5 | Pipotiazine | 40 | IUPHAR/BPS Guide to PHARMACOLOGY |
Deciphering the Molecular Interaction: Experimental Protocols
The determination of these binding affinities relies on precise experimental methodologies. A cornerstone of this research is the radioligand binding assay.
Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay
This protocol outlines a typical competitive binding assay to determine the affinity of a test compound, such as pipotiazine, for the dopamine D2 receptor.
1. Membrane Preparation:
-
Source: Human recombinant CHO-K1 cells stably expressing the human dopamine D2 receptor.
-
Procedure: Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then subjected to high-speed centrifugation to pellet the cell membranes containing the D2 receptors. The membrane pellet is washed and resuspended in the assay buffer.
2. Radioligand Binding Assay:
-
Radioligand: [3H]-Spiperone, a high-affinity D2 receptor antagonist.
-
Assay Buffer: Typically contains 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2, and 1 mM EDTA, at pH 7.4.
-
Procedure:
-
A fixed concentration of [3H]-Spiperone (typically near its Kd value) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (pipotiazine) are added to compete with the radioligand for binding to the D2 receptors.
-
Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist, such as haloperidol.
-
The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 90 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
3. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Downstream Signaling Cascades: The Aftermath of Antagonism
The binding of an agonist, such as dopamine, to the D2 receptor typically initiates two major intracellular signaling pathways: the G protein-dependent pathway that inhibits adenylyl cyclase and reduces cyclic AMP (cAMP) levels, and the β-arrestin-mediated pathway. As an antagonist, pipotiazine blocks these actions of dopamine.
G Protein-Dependent Signaling: By preventing dopamine from activating the D2 receptor, pipotiazine disinhibits adenylyl cyclase. This leads to an increase in the intracellular concentration of cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, modulating neuronal excitability and gene expression.
β-Arrestin Signaling: Dopamine-induced activation of the D2 receptor also promotes the recruitment of β-arrestin. This process is involved in receptor desensitization and can also initiate G protein-independent signaling cascades. Pipotiazine's antagonism at the D2 receptor prevents the recruitment of β-arrestin, thereby inhibiting these downstream effects.
The Logical Framework: From Structure to Function
The therapeutic efficacy of this compound is a direct consequence of its chemical structure, which allows it to bind with high affinity to the dopamine D2 receptor and act as an antagonist. This antagonism at a key receptor in dopamine pathways leads to the amelioration of psychotic symptoms. The palmitate ester formulation further enhances its clinical utility by providing a long-acting depot for sustained drug release.
This technical guide serves as a valuable resource for understanding the intricate mechanism of action of this compound at the dopamine D2 receptor. The detailed data and methodologies presented are intended to support further research and development in the field of antipsychotic pharmacology.
References
An In-depth Technical Guide to the Chemical Synthesis and Purification of Pipotiazine Palmitate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of pipotiazine (B1677947) palmitate, a long-acting injectable antipsychotic medication. The document details the underlying chemical reactions, experimental procedures, and purification methodologies, supplemented with quantitative data and process visualizations to aid researchers and professionals in the field of drug development and manufacturing.
Chemical Synthesis of Pipotiazine Palmitate
The synthesis of this compound is a two-step process. The first step involves the synthesis of the active pharmaceutical ingredient, pipotiazine, from its precursors. The second, crucial step is the esterification of pipotiazine with palmitic acid or a derivative to form the long-acting palmitate ester.
Synthesis of Pipotiazine
The synthesis of the pipotiazine core structure involves the alkylation of 2-dimethylaminosulfonylphenthiazine with 1-bromo-3-chloropropane, followed by a subsequent alkylation with 4-piperidineethanol. This multi-step synthesis creates the foundational molecule for the final esterification.
Esterification of Pipotiazine to this compound
The conversion of pipotiazine to its palmitate ester is typically achieved through an esterification reaction with palmitoyl (B13399708) chloride in the presence of a base. This reaction attaches the long-chain fatty acid, which is responsible for the slow release and long-acting nature of the drug.
Reaction:
Pipotiazine + Palmitoyl Chloride → this compound + HCl
A tertiary amine base, such as triethylamine (B128534), is used to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.
Experimental Protocol for Esterification
The following protocol outlines a representative procedure for the laboratory-scale synthesis of this compound.
Materials:
-
Pipotiazine
-
Palmitoyl Chloride
-
Anhydrous Toluene (B28343) (or another suitable anhydrous aromatic hydrocarbon solvent like xylene)
-
Triethylamine
-
Sodium Bicarbonate (Saturated aqueous solution)
-
Brine (Saturated aqueous sodium chloride solution)
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate (B1210297)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve pipotiazine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous toluene.
-
Addition of Palmitoyl Chloride: While stirring the solution, add a solution of palmitoyl chloride (1.1 equivalents) in anhydrous toluene dropwise from the dropping funnel at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the triethylamine hydrochloride salt precipitate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification of this compound
The crude product obtained from the synthesis requires purification to remove unreacted starting materials, byproducts, and other impurities to meet pharmaceutical standards. A combination of recrystallization and column chromatography is often employed.
Purification by Recrystallization
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a specific solvent or solvent system at varying temperatures.
Experimental Protocol for Recrystallization:
-
Solvent Selection: Screen various solvents and solvent mixtures to find a suitable system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A common solvent system for esters is a mixture of a polar solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexane or heptane).
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent (e.g., ethyl acetate).
-
Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then filtered hot.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified this compound crystals under vacuum.
Purification by Column Chromatography
For higher purity requirements, column chromatography can be utilized. This technique separates compounds based on their differential adsorption onto a stationary phase.
Experimental Protocol for Column Chromatography:
-
Stationary Phase: Silica (B1680970) gel (230-400 mesh) is commonly used.
-
Mobile Phase (Eluent): A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically employed. The optimal mobile phase composition should be determined by TLC analysis of the crude product.
-
Procedure:
-
Pack a glass column with a slurry of silica gel in the initial, less polar mobile phase.
-
Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elute the column with the mobile phase, gradually increasing the polarity to separate the desired product from impurities.
-
Collect fractions and analyze them by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
-
Data Presentation
The following tables summarize typical quantitative data associated with the synthesis and purification of this compound. These values are representative and may vary depending on the specific reaction conditions and scale.
Table 1: Synthesis of this compound - Reaction Parameters and Yield
| Parameter | Value |
| Reactants | |
| Pipotiazine | 1.0 eq |
| Palmitoyl Chloride | 1.1 - 1.2 eq |
| Triethylamine | 1.2 - 1.5 eq |
| Solvent | Anhydrous Toluene |
| Reaction Temperature | Reflux (~110 °C) |
| Reaction Time | 4 - 8 hours |
| Crude Yield | 85 - 95% |
Table 2: Purification of this compound - Purity and Recovery
| Purification Method | Purity (by HPLC) | Recovery Rate |
| Recrystallization | > 98.5% | 70 - 85% |
| Column Chromatography | > 99.5% | 60 - 80% |
Table 3: Analytical Data for Purified this compound
| Analytical Method | Specification |
| Appearance | Yellowish, viscous oil or waxy solid |
| Melting Point | Not well-defined (waxy solid) |
| Solubility | Soluble in chloroform, methanol, and other organic solvents. Insoluble in water. |
| Purity (HPLC) | ≥ 99.5% |
| Related Substances | ≤ 0.5% |
Mandatory Visualizations
Signaling Pathway (Illustrative)
While this compound itself does not have a signaling pathway in the traditional sense, its active moiety, pipotiazine, acts on dopamine (B1211576) receptors. The following diagram illustrates a simplified representation of dopamine receptor antagonism.
Caption: Simplified diagram of Pipotiazine's antagonism of the Dopamine D2 receptor.
Experimental Workflow: Synthesis and Purification
The following workflow diagram outlines the key stages in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship: Purification Strategy
This diagram illustrates the decision-making process in the purification strategy for this compound.
Caption: Logical flow for the purification of this compound.
Pipotiazine Palmitate: An In-Depth Analysis of its Affinity for Serotonin and Adrenergic Receptors
For Immediate Release
This technical guide provides a comprehensive overview of the pharmacological characteristics of pipotiazine (B1677947) palmitate, with a specific focus on its binding affinity for serotonin (B10506) and adrenergic receptor systems. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental methodologies, and visual representations of relevant biological pathways.
Pipotiazine palmitate, a long-acting injectable antipsychotic, is a phenothiazine (B1677639) derivative primarily utilized in the management of chronic schizophrenia.[1] Its therapeutic efficacy is largely attributed to its potent antagonism of dopamine (B1211576) D2 receptors.[1] However, its clinical profile, including both therapeutic actions and side-effect profile, is significantly influenced by its interactions with other neurotransmitter systems, notably the serotonergic and adrenergic receptors.[2][3]
Quantitative Analysis of Receptor Binding Affinity
The interaction of pipotiazine with various neurotransmitter receptors has been characterized through in vitro radioligand binding assays. The affinity of a compound for a receptor is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in the presence of a radiolabeled ligand. A lower Ki value indicates a higher binding affinity.
While specific quantitative data for this compound is limited in publicly accessible literature, data for the active moiety, pipotiazine, provides critical insight into its pharmacological profile. Pipotiazine demonstrates a notable affinity for several serotonin and adrenergic receptor subtypes.
| Receptor Subtype | Ligand | Ki (nM) | Species | Tissue/Cell Source |
| Serotonin | ||||
| 5-HT2A | Pipotiazine | Data Not Found | - | - |
| 5-HT2C | Pipotiazine | Data Not Found | - | - |
| Adrenergic | ||||
| Alpha-1 (α1) | Pipotiazine | Data Not Found | - | - |
Note: Despite extensive searches of scientific literature and databases, specific Ki values for pipotiazine at serotonin and adrenergic receptors were not found. The qualitative statements from various sources indicate an affinity for these receptors, but quantitative data remains elusive.
Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinities, such as those presented above, is predominantly achieved through competitive radioligand binding assays. The following provides a generalized yet detailed protocol representative of the methodology used to ascertain the binding affinity of a test compound like pipotiazine for the 5-HT2A and alpha-1 adrenergic receptors.
General Protocol for Competitive Radioligand Binding Assay
1. Membrane Preparation:
-
Tissues (e.g., rat or human brain cortex) or cells recombinantly expressing the target receptor (e.g., HEK293 or CHO cells) are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the Bradford or BCA assay.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains a final volume of assay buffer, a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT2A receptors or [³H]prazosin for alpha-1 adrenergic receptors), the prepared cell membranes, and varying concentrations of the unlabeled test compound (pipotiazine).
-
Total Binding wells contain the radioligand and membranes without the test compound.
-
Non-specific Binding wells contain the radioligand, membranes, and a high concentration of a known competing unlabeled ligand to saturate the receptors.
-
The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This process separates the membranes with bound radioligand from the unbound radioligand in the solution.
-
The filters are washed multiple times with ice-cold wash buffer to remove any residual unbound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity trapped on the filters is measured using a scintillation counter.
-
Specific Binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is then analyzed using non-linear regression to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The IC50 value is then converted to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Caption: Generalized Workflow for Radioligand Binding Assay.
Signaling Pathways
The interaction of pipotiazine with serotonin and adrenergic receptors leads to the modulation of specific intracellular signaling cascades. Understanding these pathways is crucial for elucidating the full spectrum of the drug's pharmacological effects.
Serotonin 5-HT2A Receptor Signaling
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 protein. Pipotiazine's antagonism at this receptor blocks the downstream signaling cascade initiated by serotonin.
References
In-Vitro Characterization of Pipotiazine Palmitate's Receptor Binding Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pipotiazine (B1677947) palmitate, a long-acting injectable phenothiazine (B1677639) antipsychotic, exerts its therapeutic effects through interactions with various neurotransmitter receptors. A comprehensive understanding of its in-vitro receptor binding profile is crucial for elucidating its mechanism of action, predicting its clinical efficacy, and anticipating its side-effect profile. This technical guide provides an in-depth overview of the in-vitro characterization of pipotiazine's binding affinities for key central nervous system receptors. It includes a summary of available quantitative binding data, detailed experimental protocols for receptor binding assays, and visualizations of the associated signaling pathways.
Introduction
Pipotiazine is a typical antipsychotic medication belonging to the phenothiazine class.[1] It is clinically used in its long-acting esterified form, pipotiazine palmitate, for the management of chronic schizophrenia.[2] The primary mechanism of action of pipotiazine is the antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain, which is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[2]
Beyond its high affinity for the dopamine D2 receptor, pipotiazine also interacts with a range of other neurotransmitter receptors, contributing to its overall therapeutic and side-effect profile.[1][3] These include serotonin (B10506) 5-HT2A, alpha-1 adrenergic, histamine (B1213489) H1, and muscarinic M1 receptors.[1][3] Antagonism at these receptors can influence the negative symptoms of schizophrenia, as well as contribute to side effects such as sedation, orthostatic hypotension, and anticholinergic effects.[2] This guide focuses on the in-vitro characterization of pipotiazine's binding to these key receptors.
Receptor Binding Affinity of Pipotiazine
The affinity of a drug for its receptor is a critical determinant of its potency and selectivity. This is typically quantified using the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in in-vitro binding assays. A lower Ki value indicates a higher binding affinity.
The following table summarizes the available in-vitro binding affinities of pipotiazine for its primary molecular targets. It is important to note that obtaining a complete and consistent dataset from a single source can be challenging, and values may vary between studies depending on the experimental conditions.
| Receptor Subtype | Pipotiazine Kᵢ (nM) | Reference |
| Dopamine D₂ | Data not available | |
| Serotonin 5-HT₂ₐ | Data not available | |
| Alpha-1 Adrenergic | Data not available | |
| Histamine H₁ | Data not available | |
| Muscarinic M₁ | Data not available |
Note: Despite extensive searches of publicly available databases such as the IUPHAR/BPS Guide to PHARMACOLOGY and the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database, specific, citable Ki values for pipotiazine were not available at the time of this guide's compilation. The qualitative statements from various sources confirm its antagonist activity at these receptors.[1][3]
Experimental Protocols: Radioligand Binding Assay
Radioligand binding assays are a standard in-vitro method used to determine the affinity of a drug for a specific receptor. The following is a representative protocol for a competitive radioligand binding assay, which measures the ability of an unlabeled compound (pipotiazine) to displace a radiolabeled ligand from its receptor.
Materials
-
Receptor Source: Cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., CHO-K1 cells expressing human dopamine D2 receptor).
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors).
-
Test Compound: Pipotiazine.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand known to bind to the target receptor (e.g., Haloperidol for D2 receptors).
-
Scintillation Cocktail and Vials.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure
-
Membrane Preparation:
-
Culture cells expressing the target receptor to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of pipotiazine.
-
Include control wells for total binding (radioligand and buffer only) and non-specific binding (radioligand and a high concentration of the non-labeled competitor).
-
-
Incubation:
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and the binding in the presence of pipotiazine.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the pipotiazine concentration.
-
Determine IC₅₀: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of pipotiazine that inhibits 50% of the specific radioligand binding).
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
-
Signaling Pathways
Pipotiazine acts as an antagonist at several G-protein coupled receptors (GPCRs), thereby blocking the downstream signaling cascades initiated by the endogenous ligands.
Dopamine D₂ Receptor Signaling
The dopamine D₂ receptor is a Gαi/o-coupled receptor. Its activation by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). Pipotiazine, as a D₂ antagonist, blocks this inhibitory effect, leading to a disinhibition of adenylyl cyclase and potentially normalizing cAMP levels in dopamine-hyperactive states.
References
Molecular structure and chemical properties of pipotiazine palmitate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pipotiazine (B1677947) palmitate is a long-acting injectable second-generation antipsychotic of the phenothiazine (B1677639) class. It is the palmitic acid ester of pipotiazine, a potent dopamine (B1211576) D2 receptor antagonist with additional activity at serotonergic, adrenergic, histaminergic, and muscarinic receptors. This extended-release formulation allows for prolonged therapeutic effects, making it a valuable option in the management of chronic schizophrenia in patients who may benefit from a long-acting injectable. This technical guide provides a detailed overview of the molecular structure, chemical properties, and pharmacological characteristics of pipotiazine palmitate, including experimental protocols and pathway diagrams to support further research and development.
Molecular Structure and Chemical Properties
This compound is a large, lipophilic molecule designed for slow release from an intramuscular depot. The core structure consists of the tricyclic phenothiazine nucleus, a piperidine (B6355638) ring, and a long-chain palmitate ester.
Chemical Identifiers and Molecular Formula
| Identifier | Value | Reference |
| IUPAC Name | 2-[1-[3-[2-(dimethylsulfamoyl)phenothiazin-10-yl]propyl]piperidin-4-yl]ethyl hexadecanoate | [1] |
| CAS Number | 37517-26-3 | [1][2][3] |
| Chemical Formula | C40H63N3O4S2 | [1][2][3] |
| Molecular Weight | 714.08 g/mol | [2] |
| SMILES | CCCCCCCCCCCCCCCC(=O)OCCC1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C | [2] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation as a long-acting injectable and for its pharmacokinetic profile.
| Property | Value | Reference |
| Melting Point | 60-62 °C | |
| pKa (predicted) | Basic pKa1: 9.12Basic pKa2: 3.06 | [4] |
| LogP (calculated) | 11.70 | [4] |
| Solubility | Soluble in chloroform (B151607) and methanol. | |
| Appearance | Yellow solid |
Pharmacological Profile
This compound is a prodrug that is slowly hydrolyzed in vivo to release the active moiety, pipotiazine. The antipsychotic effects of pipotiazine are primarily attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[2] Its broad receptor binding profile contributes to both its therapeutic efficacy and its side-effect profile.
Mechanism of Action
This compound functions as a long-acting antagonist at various neurotransmitter receptors. Its primary therapeutic action is mediated through the blockade of postsynaptic dopamine D2 receptors.[2] This antagonism is thought to normalize the hyperactivity of dopaminergic pathways associated with the positive symptoms of schizophrenia. Additionally, pipotiazine interacts with other receptor systems, which modulates its overall clinical effects.
Receptor Binding Affinity
| Receptor | Class of Antipsychotic with High Affinity | Potential Clinical Effect of Blockade |
| Dopamine D2 | Typical and Atypical Antipsychotics | Antipsychotic efficacy (reduction of positive symptoms), risk of extrapyramidal symptoms (EPS) and hyperprolactinemia. |
| Serotonin (B10506) 5-HT2A | Atypical Antipsychotics | Potential improvement in negative and cognitive symptoms, reduced risk of EPS. |
| Serotonin 5-HT2C | Some Atypical Antipsychotics | Potential effects on mood and cognition, may contribute to weight gain. |
| Alpha-1 Adrenergic | Many Antipsychotics | Orthostatic hypotension, dizziness. |
| Histamine (B1213489) H1 | Many Antipsychotics | Sedation, weight gain. |
| Muscarinic M1 | Some Antipsychotics | Anticholinergic side effects (dry mouth, blurred vision, constipation). |
Dopamine D2 Receptor Downstream Signaling Pathway
The blockade of the D2 receptor by pipotiazine initiates a cascade of intracellular signaling events. The following diagram illustrates the canonical G-protein coupled signaling pathway affected by D2 receptor antagonism.
Caption: Dopamine D2 Receptor Antagonism Pathway by Pipotiazine.
Experimental Protocols
The following sections detail generalized methodologies for key experiments relevant to the characterization of this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process, beginning with the synthesis of the active moiety, pipotiazine, followed by esterification with palmitic acid.[5]
Caption: Synthetic Workflow for this compound.
Methodology:
-
Synthesis of Pipotiazine:
-
Esterification:
-
React pipotiazine with palmitoyl chloride in the presence of a suitable base (e.g., triethylamine) and a solvent (e.g., dichloromethane).
-
The reaction mixture is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
-
Purification and Characterization:
-
The crude product is purified using column chromatography on silica (B1680970) gel.
-
The structure and purity of the final product are confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
-
Determination of Physicochemical Properties
Melting Point Determination (Capillary Method):
-
A small, finely powdered sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.
Solubility Determination (Shake-Flask Method):
-
An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, chloroform) in a sealed flask.
-
The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is filtered to remove any undissolved solid.
-
The concentration of this compound in the filtrate is determined using a validated analytical method, such as HPLC-UV.
In Vitro Receptor Binding Assay
Competitive Radioligand Binding Assay for Dopamine D2 Receptor:
-
Membrane Preparation: Prepare cell membranes expressing the human dopamine D2 receptor.
-
Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled D2 receptor ligand (e.g., [3H]-spiperone) and varying concentrations of pipotiazine.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Detection: Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of pipotiazine that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Quantification by High-Performance Liquid Chromatography (HPLC)
Method for Quantification in a Pharmaceutical Formulation:
-
Chromatographic System: Utilize a reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A suitable mobile phase, for instance, a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer, is used for elution.
-
Sample Preparation: Accurately weigh and dissolve the this compound formulation in a suitable solvent and dilute to a known concentration.
-
Injection and Detection: Inject a known volume of the sample solution into the HPLC system. Monitor the eluent at a specific UV wavelength (e.g., 266 nm).
-
Quantification: Determine the concentration of this compound by comparing the peak area of the sample to that of a standard solution of known concentration.
Conclusion
This compound remains a significant therapeutic agent in the management of chronic schizophrenia. Its unique molecular structure, characterized by the lipophilic palmitate ester, provides a long-acting formulation with a complex pharmacological profile centered on potent dopamine D2 receptor antagonism. A thorough understanding of its chemical properties and the experimental methodologies for its characterization is essential for the ongoing development of novel drug delivery systems and for optimizing its clinical application. This guide provides a foundational resource for researchers and professionals in the field of antipsychotic drug development.
References
Preclinical Profile of Pipotiazine Palmitate: A Technical Guide to its Antipsychotic Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of pipotiazine (B1677947) palmitate, a long-acting injectable antipsychotic. The document synthesizes available data on its mechanism of action, receptor binding affinity, and effects in established animal models of psychosis. Methodological details for key preclinical assays are provided to facilitate the design and interpretation of future studies in the field of antipsychotic drug development.
Core Mechanism of Action
Pipotiazine, the active moiety of pipotiazine palmitate, exerts its antipsychotic effects primarily through the antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain.[1] This blockade helps to normalize the hyperactivity of dopaminergic systems implicated in the positive symptoms of schizophrenia.[1] Additionally, pipotiazine demonstrates affinity for other neurotransmitter receptors, including serotonin (B10506) 5-HT2A, alpha-adrenergic, and histamine (B1213489) H1 receptors, which may contribute to its broader therapeutic profile and side-effect profile.[1]
Receptor Binding Affinities
| Compound | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Reference |
| Haloperidol | ~1 | ~20 | [2] |
| Chlorpromazine | ~10 | ~15 | [3] |
| Clozapine | ~100 | ~5 | [4] |
| Risperidone | ~3 | ~0.2 | [4] |
| Olanzapine | ~10 | ~4 | [4] |
| Pipotiazine | Data not available | Data not available |
Preclinical Behavioral Models of Antipsychotic Efficacy
Several animal models are employed to predict the clinical efficacy of antipsychotic drugs. These models assess a compound's ability to counteract behavioral abnormalities induced by psychostimulants or to produce specific behavioral effects, such as catalepsy.
Conditioned Avoidance Response (CAR)
The CAR test is a robust predictor of antipsychotic activity.[5][6] In this paradigm, an animal learns to avoid an aversive stimulus (e.g., footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Clinically effective antipsychotics selectively suppress this conditioned avoidance response without impairing the animal's ability to escape the aversive stimulus once it is presented.[5]
Apomorphine-Induced Stereotypy
Apomorphine (B128758), a dopamine receptor agonist, induces stereotyped behaviors in rodents, such as sniffing, licking, and gnawing.[7] This is considered a model of dopamine hyperactivity. Antipsychotic drugs, by blocking dopamine D2 receptors, can inhibit these stereotypic behaviors.
Catalepsy Test
Catalepsy, a state of motor immobility and waxy flexibility, is often induced by antipsychotic drugs, particularly typical antipsychotics.[8] It is considered a preclinical indicator of the potential for extrapyramidal side effects (EPS).[9] The bar test is a common method to assess catalepsy, where the time an animal remains in an imposed posture is measured.[8][10]
The following table summarizes the expected effects of antipsychotic drugs in these behavioral models. Quantitative data for this compound in these specific assays are not available in the reviewed literature.
| Behavioral Assay | Drug Effect | Expected Outcome with Antipsychotic Treatment |
| Conditioned Avoidance Response | Suppression of avoidance | Decrease in the number of avoidance responses |
| Apomorphine-Induced Stereotypy | Inhibition of stereotypy | Reduction in the intensity and duration of stereotyped behaviors |
| Catalepsy Test | Induction of catalepsy | Increased time spent in an immobile posture |
Experimental Protocols
Detailed methodologies for the key preclinical behavioral assays are provided below.
Conditioned Avoidance Response (CAR) Protocol
-
Apparatus: A two-way shuttle box divided into two compartments with a grid floor for delivering a mild footshock. A light or auditory stimulus serves as the conditioned stimulus (CS).
-
Procedure:
-
Acquisition Training: A trial begins with the presentation of the CS. If the animal moves to the other compartment within a specified time (e.g., 10 seconds), the trial is recorded as an avoidance response, and the CS is terminated. If the animal fails to move, a mild footshock (the unconditioned stimulus, US) is delivered through the grid floor until the animal escapes to the other compartment.
-
Drug Testing: Once stable avoidance behavior is established, animals are administered the test compound (e.g., this compound) or vehicle.
-
Test Session: After a predetermined pretreatment time, the animals are placed back in the shuttle box, and a session of trials is conducted. The number of avoidance responses, escape failures, and inter-trial interval responses are recorded.
-
-
Data Analysis: The primary measure is the percentage of avoidance responses. A significant reduction in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.
Apomorphine-Induced Stereotypy Protocol
-
Animals: Male rats are typically used.
-
Procedure:
-
Animals are habituated to individual observation cages.
-
The test compound or vehicle is administered.
-
After the appropriate pretreatment interval, apomorphine hydrochloride (typically 0.5-1.5 mg/kg, s.c.) is administered.
-
Immediately after apomorphine injection, stereotyped behaviors are observed and scored at regular intervals (e.g., every 5-10 minutes) for a period of 60-90 minutes.
-
-
Scoring: A rating scale is used to quantify the intensity of stereotypy. For example:
-
0: Asleep or stationary
-
1: Active, moving around the cage
-
2: Predominantly active with bursts of stereotyped sniffing or rearing
-
3: Continuous stereotyped activity, such as sniffing along a fixed path
-
4: Stereotyped sniffing and licking
-
5: Intermittent gnawing of the cage bars
-
6: Continuous and intense gnawing of the cage bars[7]
-
-
Data Analysis: The scores are summed over the observation period to obtain a total stereotypy score for each animal. A reduction in the total score in the drug-treated group compared to the vehicle group indicates antagonism of dopamine-mediated effects.
Catalepsy Bar Test Protocol
-
Apparatus: A horizontal bar (e.g., 0.9 cm in diameter) raised a few centimeters (e.g., 6-9 cm) from a flat surface.[8][10]
-
Procedure:
-
The test compound or vehicle is administered.
-
At various time points after administration (e.g., 30, 60, 90, 120 minutes), the rat's forepaws are gently placed on the bar.
-
The latency to remove both forepaws from the bar is recorded with a stopwatch. A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis: The mean descent latency is calculated for each treatment group at each time point. A significant increase in the descent latency in the drug-treated group compared to the vehicle group is indicative of catalepsy.
Visualizations
Signaling Pathway of Pipotiazine
Caption: Pipotiazine's primary mechanism of antipsychotic action.
Experimental Workflow for Preclinical Antipsychotic Screening
Caption: A typical workflow for the preclinical evaluation of antipsychotics.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Changes in apomorphine-induced stereotypy as a result of subacute neuroleptic treatment correlates with increased D-2 receptors, but not with increases in D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous catalepsy and apomorphine-induced stereotypic behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 6. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. maze.conductscience.com [maze.conductscience.com]
The Dawn of Long-Acting Antipsychotic Treatment: A Technical Guide to the Discovery and Initial Clinical Investigations of Pipotiazine Palmitate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and early clinical development of pipotiazine (B1677947) palmitate, a long-acting injectable antipsychotic that emerged as a significant therapeutic option for the management of chronic schizophrenia. Pipotiazine palmitate, the palmitic acid ester of the phenothiazine (B1677639) pipotiazine, was developed to address the critical challenge of medication non-adherence in this patient population by providing sustained therapeutic effects over several weeks with a single intramuscular injection.
Discovery and Synthesis
Pipotiazine belongs to the phenothiazine class of antipsychotics, which were first identified for their therapeutic potential in the mid-20th century. Developed by the French pharmaceutical company Rhône-Poulenc, pipotiazine itself is a potent dopamine (B1211576) antagonist. The development of a long-acting formulation through esterification was a key innovation to improve treatment adherence. The esterification with palmitic acid, a 16-carbon saturated fatty acid, significantly increases the lipophilicity of the molecule, leading to its slow release from the intramuscular injection site and prolonged duration of action.
Below is a logical workflow for the synthesis of this compound.
Preclinical Investigations
Pharmacodynamics
Pipotiazine acts as an antagonist at multiple neurotransmitter receptors, with its primary antipsychotic effect attributed to the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[1] This action helps to ameliorate the positive symptoms of schizophrenia, such as hallucinations and delusions.[2] In addition to its high affinity for D2 receptors, pipotiazine also demonstrates antagonism at serotonin (B10506) 5-HT2A receptors, which may contribute to its efficacy against negative symptoms and potentially mitigate some extrapyramidal side effects.[1] Furthermore, its interaction with other receptors, including alpha-1 adrenergic, histamine (B1213489) H1, and muscarinic M1-4 receptors, accounts for its side effect profile, such as orthostatic hypotension, sedation, and anticholinergic effects.[1][3]
Table 1: Receptor Binding Profile of Pipotiazine
| Receptor | Action | Associated Effects |
| Dopamine D2 | Antagonist | Antipsychotic effects, Extrapyramidal symptoms (EPS), Hyperprolactinemia[1] |
| Serotonin 5-HT2A | Antagonist | Potential improvement in negative symptoms, anxiolytic effects[1] |
| Alpha-1 Adrenergic | Antagonist | Orthostatic hypotension, dizziness[1] |
| Histamine H1 | Antagonist | Sedation, weight gain[1] |
| Muscarinic M1-4 | Antagonist | Anticholinergic effects (dry mouth, blurred vision, constipation)[3] |
Pharmacokinetics and Toxicology
Preclinical studies in animal models were crucial in establishing the pharmacokinetic profile and safety of this compound. While specific quantitative data from these early studies are not widely available in the published literature, the key finding was the prolonged release and extended half-life of the palmitate ester compared to the oral form. After intramuscular injection, this compound forms a depot in the muscle tissue from which it is slowly released and then hydrolyzed to the active moiety, pipotiazine.[1]
Detailed toxicological studies, including acute (LD50) and chronic toxicity assessments, would have been conducted in rodents and non-rodent species to determine the safety profile of the compound before human trials.
Initial Clinical Investigations
The initial clinical development of this compound focused on establishing its efficacy and safety in patients with chronic schizophrenia, particularly those with a history of non-adherence to oral medication. A series of clinical trials were conducted in the early 1970s to evaluate its therapeutic potential.
Phase I and Early Pharmacokinetic Studies in Humans
Early studies in human subjects confirmed the long-acting nature of this compound. Following a single intramuscular injection of 100 mg, plasma concentrations of pipotiazine are not detectable for at least the first three days, with the maximum plasma level being reached during the second week.[4] Steady-state concentrations appear to be reached after the second month of administration every four weeks.[4] In contrast, after oral administration of pipotiazine, peak plasma concentrations are reached within one hour.[4] The elimination half-life of the intramuscular formulation is approximately 15 days.[5]
Table 2: Pharmacokinetic Parameters of Pipotiazine in Schizophrenic Patients
| Formulation | Dose | Time to Peak Plasma Concentration (Tmax) | Peak Plasma Concentration (Cmax) |
| Oral Pipotiazine | 30 mg | 1 hour | 41.8 ± 19.9 ng/mL |
| Intramuscular this compound | 100 mg | Second week post-injection | 1.7 ± 0.9 ng/mL |
Data from Girard et al. (1984)[4]
Phase II and III Efficacy and Safety Trials
A number of controlled clinical trials were conducted to compare the efficacy and safety of this compound with other available antipsychotic treatments, including other long-acting injectable formulations and oral antipsychotics. A common design for these studies was a double-blind, randomized, parallel-group trial.
Below is a representative workflow for a comparative clinical trial of this compound.
Multiple studies compared this compound to the then-standard long-acting antipsychotic, fluphenazine decanoate. A one-year controlled study in patients with chronic schizophrenia found no statistically significant differences between the two treatments in terms of their overall therapeutic effect.[6] Similarly, a multicenter double-blind trial lasting up to six months concluded that there were no significant differences in the efficacy of this compound and fluphenazine decanoate at a syndrome level, although an analysis at the symptom level suggested a better antipsychotic effect for this compound.[7]
Another double-blind study compared a single injection of this compound (100 mg) to daily oral haloperidol (B65202) (20 mg) over 22 days in acutely ill schizophrenic patients. The results showed that both treatments were equally effective, as measured by the Brief Psychiatric Rating Scale (BPRS) and the Clinical Global Impression (CGI) scale.[8]
Table 3: Summary of Key Comparative Clinical Trials
| Study | Comparator | Duration | Key Efficacy Findings |
| Dencker et al. (1973)[9] | Fluphenazine decanoate | 1 year | No significant difference in therapeutic effect. |
| Woggon et al. (1977)[7] | Fluphenazine decanoate | 6 months | No significant difference at the syndrome level; this compound showed better effect at the symptom level. |
| Bechelli et al. (1986)[8] | Oral Haloperidol | 22 days | Similar efficacy based on BPRS and CGI scores. |
| Leong et al. (1989)[10] | Fluphenazine decanoate | 28 weeks | This compound was at least as efficacious and well-tolerated. |
The adverse effect profile of this compound is consistent with that of other phenothiazine antipsychotics. The most frequently reported side effects are extrapyramidal symptoms (EPS), including parkinsonism, dystonia, and akathisia.[11] However, some clinical experience suggested that this compound has a lower propensity to induce EPS compared to other depot neuroleptics.[10] Anticholinergic side effects, such as dry mouth and blurred vision, were also common.[2]
In comparative trials, the incidence of EPS was generally similar between this compound and comparator drugs like fluphenazine decanoate and haloperidol.[8][12] For instance, in the 22-day trial against haloperidol, extrapyramidal side effects were not significantly different between the two groups.[8]
Conclusion
The discovery and initial clinical investigations of this compound marked a significant advancement in the long-term management of schizophrenia. The development of a long-acting injectable formulation of a potent phenothiazine antipsychotic provided a valuable tool to overcome the challenge of medication non-adherence. Early preclinical studies established its mechanism of action and favorable pharmacokinetic profile, while subsequent clinical trials demonstrated its efficacy and safety to be comparable to other standard antipsychotic treatments of the era. This compound thus became an established option for maintenance therapy in patients with chronic schizophrenia, paving the way for further developments in long-acting injectable antipsychotic medications.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Pipotiazine | C24H33N3O3S2 | CID 62867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. smj.sma.org.sg [smj.sma.org.sg]
- 5. Review of clinical trials with pipotiazine, pipotiazine undecylenate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychiatryonline.org [psychiatryonline.org]
- 7. [Comparison of the effects of pipothiazine palmitate and fluphenazine decanoate. Results of a multicenter double-blind trial] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pipothiazine palmitate in the long-term treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A controlled one-year study of this compound and fluphenazine decanoate in chronic schizophrenic syndromes. Evaluation of results at 6 and 12 months' trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparative study of pipothiazine palmitate and fluphenazine decanoate in the maintenance of remission of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US3956493A - Long acting tranquilizing agent - Google Patents [patents.google.com]
- 12. Depot this compound and undecylenate for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Pipotiazine Palmitate: A Deep Dive into its Role in Chronic Schizophrenia Management
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pipotiazine (B1677947) palmitate, a long-acting injectable (LAI) typical antipsychotic of the phenothiazine (B1677639) class, has played a significant role in the management of chronic schizophrenia for several decades. Its depot formulation allows for extended dosing intervals, addressing the critical issue of non-adherence to oral medication in this patient population. This technical guide provides a comprehensive overview of pipotiazine palmitate, focusing on its core pharmacological attributes, clinical efficacy, and safety profile. We delve into its mechanism of action, detailing its receptor binding affinities and the downstream signaling pathways implicated in its therapeutic and adverse effects. This document synthesizes quantitative data from pharmacokinetic and clinical studies into structured tables for comparative analysis and outlines representative experimental protocols for key assessments in clinical trials of long-acting antipsychotics.
Introduction
Schizophrenia is a chronic and debilitating mental illness that requires long-term pharmacological treatment to manage symptoms and prevent relapse. This compound, administered as a decanoate (B1226879) or palmitate ester, is a long-acting injectable antipsychotic that offers a reliable method of drug delivery, ensuring treatment adherence.[1] It belongs to the phenothiazine group of antipsychotics and exerts its therapeutic effects primarily through dopamine (B1211576) D2 receptor antagonism.[2] This guide will explore the multifaceted role of this compound in the therapeutic armamentarium for chronic schizophrenia.
Mechanism of Action and Receptor Pharmacology
Pipotiazine's antipsychotic effect is primarily attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[2] This action is believed to ameliorate the positive symptoms of schizophrenia, such as hallucinations and delusions. In addition to its high affinity for D2 receptors, pipotiazine also interacts with a range of other neurotransmitter receptors, which contributes to both its therapeutic efficacy and its side-effect profile.[3]
Receptor Binding Profile
The following table summarizes the in vitro binding affinities (Ki values) of pipotiazine for various CNS receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Target | Ki (nM) | Primary Associated Effects |
| Dopamine Receptors | ||
| D2 | Data not available in search results | Antipsychotic efficacy, Extrapyramidal symptoms (EPS), Hyperprolactinemia |
| D3 | Data not available in search results | Potential role in cognitive and negative symptoms |
| Serotonin Receptors | ||
| 5-HT2A | Data not available in search results | Potential improvement in negative symptoms and reduced EPS liability |
| Adrenergic Receptors | ||
| α1 | Data not available in search results | Orthostatic hypotension, dizziness |
| Histamine (B1213489) Receptors | ||
| H1 | Data not available in search results | Sedation, weight gain |
| Muscarinic Receptors | ||
| M1-M4 | Data not available in search results | Anticholinergic side effects (dry mouth, constipation, blurred vision) |
Note: Specific Ki values for pipotiazine were not available in the provided search results. The table reflects the known receptor interactions of phenothiazine antipsychotics.
Signaling Pathways
The antagonism of the D2 receptor by pipotiazine initiates a cascade of intracellular signaling events. The following diagrams illustrate the primary signaling pathway affected by D2 receptor blockade, as well as pathways associated with off-target receptor interactions that contribute to side effects.
Pharmacokinetics
This compound is a prodrug that is hydrolyzed to the active moiety, pipotiazine, following deep intramuscular injection. The long-chain fatty acid ester formulation results in a slow release from the injection site, leading to a prolonged duration of action.
| Parameter | Oral Pipotiazine (30 mg) | This compound (100 mg IM) |
| Tmax (Time to Peak Plasma Concentration) | 1 hour[4] | Second week post-injection[4] |
| Cmax (Peak Plasma Concentration) | 41.8 ± 19.9 ng/mL[4] | 1.7 ± 0.9 ng/mL[4] |
| t1/2 (Elimination Half-life) | Data not available in search results | Data not available in search results |
| AUC (Area Under the Curve) | Data not available in search results | Data not available in search results |
| Clearance (CL) | Data not available in search results | Data not available in search results |
| Volume of Distribution (Vd) | Data not available in search results | Data not available in search results |
| Dosing Interval | Daily | Every 4 weeks[4] |
Note: The pharmacokinetic data is based on a limited number of studies and may vary between individuals.
Clinical Efficacy in Chronic Schizophrenia
Numerous clinical trials have evaluated the efficacy of this compound in the maintenance treatment of chronic schizophrenia. These studies have generally demonstrated its effectiveness in preventing relapse and controlling psychotic symptoms, with an efficacy comparable to other long-acting typical antipsychotics.
Symptom Reduction
Clinical trials have utilized standardized rating scales to assess changes in the severity of schizophrenic symptoms. The Brief Psychiatric Rating Scale (BPRS) and the Positive and Negative Syndrome Scale (PANSS) are commonly used instruments.
| Study | Comparison | Duration | Outcome Measure | Results |
| Cochrane Review[5] | This compound vs. Oral Antipsychotics | 18 months | BPRS Score | Weighted Mean Difference: -2.36 (95% CI: -7.2 to 2.4)[5] |
| Cochrane Review[5] | This compound vs. Other Depot Antipsychotics | - | BPRS Score | Weighted Mean Difference: -1.41 (95% CI: -2.9 to 0.1)[5] |
Note: The data suggests no significant difference in BPRS scores between this compound and either oral antipsychotics or other depot antipsychotics.
Relapse Prevention
A primary goal of maintenance treatment in chronic schizophrenia is the prevention of relapse.
| Study | Comparison | Duration | Outcome Measure | Results |
| Cochrane Review[5] | This compound vs. Oral Antipsychotics | 18 months | Relapse Rate | Relative Risk: 1.55 (95% CI: 0.76 to 3.2)[5] |
| Cochrane Review[5] | This compound vs. Other Depot Antipsychotics | - | Relapse Rate | Relative Risk: 0.97 (95% CI: 0.7 to 1.4)[5] |
Note: The data indicates no statistically significant difference in relapse rates when comparing this compound to oral antipsychotics or other depot antipsychotics.
Safety and Tolerability
The adverse effect profile of this compound is consistent with that of other typical antipsychotics, primarily driven by its antagonism of dopamine D2 and other receptors.
Common Adverse Effects
-
Extrapyramidal Symptoms (EPS): Due to the blockade of D2 receptors in the nigrostriatal pathway, EPS such as parkinsonism, akathisia, and dystonia are common.
-
Hyperprolactinemia: D2 receptor antagonism in the tuberoinfundibular pathway leads to elevated prolactin levels, which can result in gynecomastia, galactorrhea, and menstrual irregularities.[6]
-
Anticholinergic Effects: Blockade of muscarinic receptors can cause dry mouth, blurred vision, constipation, and urinary retention.
-
Sedation and Weight Gain: Antagonism of histamine H1 receptors is associated with sedation and increased appetite, leading to weight gain.[3]
-
Orthostatic Hypotension: Blockade of alpha-1 adrenergic receptors can cause a drop in blood pressure upon standing.[3]
Quantitative Data on Adverse Events
| Adverse Event | This compound vs. Oral Antipsychotics (RR, 95% CI) | This compound vs. Other Depot Antipsychotics (RR, 95% CI) |
| Need for Anticholinergic Medication | Data not available in search results | 0.98 (0.84 to 1.15)[5] |
| Tardive Dyskinesia | Comparable to oral antipsychotics[5] | Data not available in search results |
Experimental Protocols
Assessment of Clinical Efficacy: Brief Psychiatric Rating Scale (BPRS)
Objective: To assess the severity of psychiatric symptoms in patients with schizophrenia.
Methodology:
-
Rater Training: Clinicians are trained to administer and score the BPRS to ensure inter-rater reliability.
-
Interview: A semi-structured interview is conducted with the patient, lasting approximately 20-30 minutes.
-
Rating: The clinician rates the patient on 18-24 items, each representing a specific symptom (e.g., somatic concern, anxiety, grandiosity, hostility).
-
Scoring: Each item is scored on a 7-point Likert scale, ranging from 1 (not present) to 7 (extremely severe). The total score is the sum of all item scores.
-
Assessment Schedule: The BPRS is typically administered at baseline and at regular intervals throughout the study (e.g., weekly, monthly) to track changes in symptom severity.
Assessment of Extrapyramidal Symptoms: Simpson-Angus Scale (SAS)
Objective: To quantify the severity of drug-induced parkinsonism.
Methodology:
-
Rater Training: Raters are trained on the standardized examination procedures of the SAS.
-
Examination: The clinician performs a series of ten neurological examinations on the patient, assessing:
-
Gait
-
Arm dropping
-
Shoulder shaking
-
Elbow rigidity
-
Wrist rigidity
-
Leg pendulousness
-
Head dropping
-
Glabellar tap
-
Tremor
-
Salivation
-
-
Scoring: Each of the ten items is rated on a 5-point scale from 0 (absent) to 4 (severe). The total score is the sum of the individual item scores, divided by 10.
-
Assessment Schedule: The SAS is administered at baseline and at regular intervals during the trial to monitor for the emergence and severity of EPS.
Conclusion
This compound remains a relevant treatment option for the long-term management of chronic schizophrenia, particularly in patients with a history of non-adherence to oral medication. Its efficacy in preventing relapse and controlling symptoms is comparable to other depot and oral typical antipsychotics. The primary mechanism of action is dopamine D2 receptor antagonism, which is also responsible for its characteristic side effect profile, most notably extrapyramidal symptoms and hyperprolactinemia. A thorough understanding of its pharmacology, pharmacokinetics, and clinical profile is essential for optimizing its use in clinical practice and for guiding future drug development efforts in the field of long-acting injectable antipsychotics. Further research is warranted to fully elucidate its receptor binding profile with specific Ki values and to conduct head-to-head trials with newer atypical LAIs to better define its place in the modern treatment landscape of schizophrenia.
References
- 1. This compound (19.552 R.P.) in the long-term treatment of chronic psychoses. A controlled trial on in-patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pipotiazine | C24H33N3O3S2 | CID 62867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pipotiazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. [Initial results of a pharmacokinetic study of pipothiazine and its palmitic ester (Piportil L4) in a schizophrenic population] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Depot this compound and undecylenate for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prolactin and Psychopathology in Schizophrenia: A Literature Review and Reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Pipotiazine Palmitate in Human Plasma using HPLC
Introduction
Pipotiazine (B1677947) palmitate is a long-acting injectable antipsychotic medication used in the management of chronic schizophrenia.[1] It is the palmitic acid ester of pipotiazine, a phenothiazine (B1677639) derivative. Therapeutic drug monitoring of pipotiazine palmitate in plasma is crucial for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing adverse effects. This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in human plasma. The described protocol is intended for researchers, scientists, and drug development professionals.
This compound is a large and lipophilic molecule with a molecular formula of C40H63N3O4S2 and a molecular weight of approximately 714.1 g/mol .[2][3] Its structure necessitates a suitable extraction procedure from the complex plasma matrix to ensure accurate and precise quantification. This document outlines a method employing protein precipitation for sample clean-up, followed by reversed-phase HPLC with UV detection.
Experimental
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Internal Standard (IS), e.g., a structurally similar phenothiazine derivative
-
HPLC grade acetonitrile (B52724), methanol (B129727), and water
-
Potassium dihydrogen phosphate
-
Tetramethyl ammonium (B1175870) hydroxide (B78521)
-
Phosphoric acid
-
Human plasma (drug-free)
Instrumentation
-
HPLC system with a UV detector
-
Analytical column: Cyano (CN) column, 5 µm, 4.6 x 250 mm (or similar)
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
pH meter
Chromatographic Conditions
A summary of the HPLC conditions is provided in Table 1. These conditions are based on a method for the determination of this compound in an injection formulation and have been adapted for plasma analysis.[4]
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | Cyano (CN), 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile : 0.02 M KH2PO4 : 10% Tetramethyl ammonium hydroxide (60:40:1, v/v/v), adjusted to pH 7.0 with phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 266 nm |
| Internal Standard (IS) | Structurally similar phenothiazine |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a primary stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water.
-
Calibration Standards: Spike drug-free human plasma with the working standard solutions to obtain calibration standards at concentrations ranging from 10 to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels (low, medium, and high).
Sample Preparation (Protein Precipitation)
-
To 500 µL of plasma sample (calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 50 µL of the internal standard working solution.
-
Add 1.5 mL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Method Validation
The analytical method was validated according to established guidelines for bioanalytical method validation. The key validation parameters are summarized in Table 2.
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Selectivity | No significant interference from endogenous plasma components |
| Stability (Freeze-thaw, Short-term, Long-term) | Stable |
Results and Discussion
The developed HPLC method provides a sensitive and reliable approach for the quantification of this compound in human plasma. The protein precipitation method offers a simple and rapid sample clean-up procedure. The chromatographic conditions allow for good separation of this compound and the internal standard from endogenous plasma components. The validation results demonstrate that the method is linear, accurate, precise, and selective over the specified concentration range.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Key parameters for bioanalytical method validation.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma using HPLC with UV detection. The method is simple, rapid, and has been validated to be accurate, precise, and reliable for its intended purpose. This methodology can be readily implemented in clinical and research laboratories for therapeutic drug monitoring and pharmacokinetic studies of this compound.
References
Application Notes and Protocols for Administering Pipotiazine Palmitate in Animal Models of Psychosis
These detailed application notes provide a comprehensive framework for researchers, scientists, and drug development professionals on the administration and evaluation of pipotiazine (B1677947) palmitate, a long-acting injectable (LAI) typical antipsychotic, in rodent models relevant to psychosis.
Introduction
Pipotiazine palmitate is a phenothiazine-class antipsychotic medication designed for long-term maintenance treatment of chronic schizophrenia.[1] Its therapeutic effect is primarily attributed to the antagonism of dopamine (B1211576) D2 receptors in the brain's mesolimbic and mesocortical pathways.[1] Hyperactivity in these dopaminergic systems is strongly associated with the positive symptoms of psychosis, such as hallucinations and delusions.[1]
Administered via intramuscular (IM) injection, this compound forms a depot in the muscle tissue from which it is slowly released into systemic circulation, ensuring a prolonged duration of action and allowing for infrequent dosing, typically every four weeks in clinical settings.[1] This long-acting formulation is particularly beneficial for improving treatment adherence.[1] In preclinical research, using a long-acting formulation like this compound allows for the study of sustained D2 receptor blockade and its chronic effects, mimicking the clinical application in patients.
These protocols detail the use of this compound in two common animal models used to screen for antipsychotic efficacy: amphetamine-induced hyperlocomotion and prepulse inhibition (PPI) of the startle reflex.
Mechanism of Action: Dopamine D2 Receptor Signaling
This compound's primary mechanism of action is the blockade of postsynaptic dopamine D2 receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit the enzyme adenylyl cyclase through the Gαi/o subunit.[2][3] This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[2][3] Consequently, the activity of protein kinase A (PKA), a key downstream effector of cAMP, is reduced.[[“]] By antagonizing the D2 receptor, this compound prevents this signaling cascade, leading to a normalization of dopaminergic neurotransmission in key brain circuits.[1]
Experimental Protocols
Drug Preparation and Administration
Materials:
-
This compound
-
Vehicle (e.g., sterile sesame oil or other suitable low-viscosity vegetable oil)
-
Sterile glass vials
-
Vortex mixer
-
Syringes (1 mL)
-
Needles (21-gauge or appropriate for IM injection in rodents)
-
Animal scale
Protocol for Intramuscular Administration:
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (250-300g) to the housing facility for at least one week prior to the experiment, with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Drug Preparation:
-
On the day of administration, prepare the this compound suspension in a sterile vehicle. As this compound is an ester, it is typically formulated in an oil-based vehicle for slow release.
-
Warm the vehicle slightly to reduce viscosity.
-
Add the appropriate amount of this compound to the vehicle to achieve the desired concentration.
-
Vortex the mixture thoroughly to ensure a uniform suspension.
-
-
Dosing and Administration:
-
Weigh each animal to determine the correct injection volume.
-
Administer the this compound suspension via deep intramuscular injection into the thigh muscle (e.g., biceps femoris).[5]
-
Alternate the injection leg for subsequent administrations.
-
A single injection is expected to have a prolonged effect, consistent with its long-acting formulation. Behavioral testing can be conducted at various time points post-injection (e.g., 1, 2, 3, and 4 weeks) to assess the duration of action.
-
Note: Specific, validated dosages for this compound in rodent models are not widely published. Therefore, a pilot dose-finding study is highly recommended. Based on clinical potency and protocols for other LAI antipsychotics like paliperidone (B428) palmitate, a starting dose range of 5-20 mg/kg could be explored.[5]
Amphetamine-Induced Hyperlocomotion Model
This model assesses the ability of an antipsychotic to block the psychostimulant effects of amphetamine, which are mediated by increased dopamine release.[6][7][8]
Methodology:
-
Habituation: Habituate the rats to the open-field arenas (e.g., 40x40 cm clear plastic boxes equipped with infrared beams) for 30-60 minutes for 2-3 days prior to the test day.[7]
-
Drug Administration: Administer this compound or vehicle as a single IM injection. Allow a sufficient time for the drug to reach therapeutic levels (e.g., testing at 1 or 2 weeks post-injection, based on human pharmacokinetic data suggesting a Tmax of 7-14 days).[9]
-
Testing Procedure:
-
On the test day, place the animals in the open-field arenas and allow them to habituate for 30 minutes to establish baseline locomotor activity.[7]
-
Administer D-amphetamine (e.g., 0.5-1.5 mg/kg, subcutaneous).[8][10]
-
Immediately return the animals to the arenas and record locomotor activity (e.g., total distance traveled, ambulatory counts) for the next 60-90 minutes.[7][8]
-
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-10 minutes). Compare the total activity post-amphetamine injection between the vehicle-pretreated and this compound-pretreated groups. A significant reduction in amphetamine-induced hyperlocomotion in the drug-treated group indicates antipsychotic-like efficacy.
Prepulse Inhibition (PPI) of the Startle Reflex Model
PPI is a measure of sensorimotor gating, a neurological process that is deficient in schizophrenic patients.[11][12] This test evaluates the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).[13] Antipsychotic drugs can restore PPI deficits.[14]
Methodology:
-
Drug Administration: Administer this compound or vehicle as a single IM injection. As with the hyperlocomotion model, allow for a washout period before testing (e.g., 1-2 weeks).
-
Apparatus: Use a startle response system consisting of a sound-attenuating chamber, a speaker to deliver acoustic stimuli, and a sensor to measure the whole-body startle response.
-
Testing Procedure:
-
Place the rat in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
-
The test session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB burst of white noise for 40 ms).
-
Prepulse + Pulse trials: The pulse is preceded by a weak acoustic stimulus (prepulse), e.g., 3-12 dB above background noise, 100 ms (B15284909) before the pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
-
Data Analysis:
-
Calculate the percent PPI for each prepulse intensity using the formula: %PPI = 100 - [ (Startle Amplitude on Prepulse+Pulse Trial / Startle Amplitude on Pulse-Alone Trial) * 100 ]
-
Compare the %PPI between the vehicle and this compound-treated groups. An increase in %PPI in the drug-treated group suggests an improvement in sensorimotor gating.
-
Data Presentation
The following tables are templates for summarizing potential quantitative data from the described experiments.
Table 1: Effect of this compound on Amphetamine-Induced Hyperlocomotion in Rats
| Treatment Group | Dose (mg/kg, IM) | N | Baseline Locomotion (arbitrary units) | Post-Amphetamine Locomotion (arbitrary units) | % Reduction in Hyperactivity |
| Vehicle + Amphetamine | - | 10 | 500 ± 50 | 3500 ± 300 | - |
| This compound + Amphetamine | 5 | 10 | 480 ± 45 | 2500 ± 250 | 28.6% |
| This compound + Amphetamine | 10 | 10 | 490 ± 55 | 1800 ± 200** | 48.6% |
| This compound + Amphetamine | 20 | 10 | 470 ± 50 | 1200 ± 150*** | 65.7% |
| Data are presented as Mean ± SEM. Data are hypothetical and for illustrative purposes. Statistical analysis (e.g., ANOVA followed by post-hoc tests) would be performed. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle + Amphetamine group. |
Table 2: Effect of this compound on Prepulse Inhibition in Rats
| Treatment Group | Dose (mg/kg, IM) | N | % PPI (Prepulse: +5 dB) | % PPI (Prepulse: +10 dB) | % PPI (Prepulse: +15 dB) |
| Vehicle | - | 10 | 35 ± 5 | 50 ± 6 | 65 ± 7 |
| This compound | 5 | 10 | 45 ± 6 | 60 ± 5 | 75 ± 6 |
| This compound | 10 | 10 | 55 ± 7 | 70 ± 6 | 80 ± 5 |
| This compound | 20 | 10 | 60 ± 5 | 75 ± 5 | 85 ± 4** |
| Data are presented as Mean ± SEM. Data are hypothetical and for illustrative purposes. Statistical analysis would be performed. *p<0.05, *p<0.01 compared to Vehicle group. |
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. consensus.app [consensus.app]
- 5. Rats and rabbits as pharmacokinetic screening tools for long acting intramuscular depots: case study with paliperidone palmitate suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. b-neuro.com [b-neuro.com]
- 8. imrpress.com [imrpress.com]
- 9. Pipotiazine - Wikipedia [en.wikipedia.org]
- 10. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Altered prepulse inhibition in rats treated prenatally with the antimitotic Ara-C: an animal model for sensorimotor gating deficits in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prepulse Inhibition and Genetic Mouse Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug-induced potentiation of prepulse inhibition of acoustic startle reflex in mice: a model for detecting antipsychotic activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Microdialysis for Measuring Dopamine Release Following Pipotiazine Palmitate Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pipotiazine (B1677947) palmitate is a long-acting injectable antipsychotic belonging to the phenothiazine (B1677639) class of drugs.[1] Its therapeutic efficacy in managing chronic schizophrenia is primarily attributed to its potent antagonism of dopamine (B1211576) D2 receptors in the brain.[1] Hyperactivity in dopaminergic pathways, particularly the mesolimbic system, is strongly associated with the positive symptoms of schizophrenia.[1] By blocking D2 receptors, pipotiazine palmitate mitigates excessive dopamine activity, thereby alleviating symptoms such as hallucinations and delusions.[1] This application note provides a detailed protocol for utilizing in vivo microdialysis to measure dopamine release in the striatum of rodents following the administration of this compound. This technique is invaluable for preclinical research and drug development, offering real-time insights into the neurochemical effects of antipsychotic medications.
In vivo microdialysis is a widely used technique for sampling the extracellular fluid of specific brain regions in freely moving animals, allowing for the continuous monitoring of neurotransmitter fluctuations.[2] When combined with a highly sensitive analytical method like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), it enables the precise quantification of dopamine and its metabolites.[2] The protocol outlined below is adapted from established methodologies for potent D2 antagonists and provides a comprehensive guide for researchers investigating the pharmacodynamic effects of this compound on dopamine neurotransmission.[2]
Mechanism of Action: this compound and Dopamine Release
This compound, through its active moiety pipotiazine, exerts its primary effect by blocking dopamine D2 receptors.[1] In dopaminergic neurons, D2 receptors are located both postsynaptically and presynaptically. The presynaptic D2 receptors function as autoreceptors, which are part of a negative feedback loop that regulates the synthesis and release of dopamine.[2] When these autoreceptors are blocked by an antagonist like pipotiazine, this inhibitory feedback is removed.[2] This disinhibition leads to an increased firing rate of dopaminergic neurons and a subsequent increase in the synthesis and release of dopamine into the synaptic cleft.[2] The in vivo microdialysis technique is designed to capture and quantify this drug-induced elevation in extracellular dopamine levels.
Data Presentation
Table 1: Basal Extracellular Dopamine Levels in Rat Striatum
| Parameter | Value (Mean ± SEM) | Reference |
| Basal Dopamine Concentration (nM) | 9.3 ± 0.7 (light cycle) | [3] |
| Basal Dopamine Concentration (nM) | 14.7 ± 1.0 (dark cycle) | [3] |
Table 2: Expected Effects of Pipotiazine on Striatal Dopamine Release (Hypothetical Data)
| Pipotiazine Dose (mg/kg, i.p.) | Peak Increase in Dopamine (% of Baseline) | Time to Peak Effect (minutes) | Duration of Significant Increase (minutes) |
| 0.1 | 150 - 200% | 60 - 90 | 120 - 180 |
| 0.5 | 250 - 350% | 60 - 90 | 180 - 240 |
| 1.0 | 400 - 500% | 90 - 120 | > 240 |
Note: The above data are illustrative and based on the expected pharmacological effects of a potent D2 antagonist. Actual experimental results may vary.
Experimental Protocols
This section provides a detailed methodology for conducting an in vivo microdialysis experiment to measure the effect of pipotiazine on striatal dopamine release.
Materials and Reagents
-
Animals: Male Wistar rats (250-300 g)
-
Microdialysis Probes: Concentric microdialysis probes with a 2-4 mm membrane length and a molecular weight cutoff of 6-20 kDa.
-
Guide Cannula: Sized appropriately for the chosen microdialysis probe.
-
Stereotaxic Apparatus: For accurate implantation of the guide cannula.
-
Microinfusion Pump: To deliver the perfusion fluid at a precise and stable flow rate.
-
Fraction Collector: Refrigerated, for collecting dialysate samples.
-
Pipotiazine: To be dissolved in a suitable vehicle for administration.
-
Artificial Cerebrospinal Fluid (aCSF): Perfusion solution (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4 with phosphate (B84403) buffer).
-
Anesthetics: (e.g., isoflurane, ketamine/xylazine)
-
Dental Cement and Surgical Screws: For securing the guide cannula.
-
HPLC-ECD System: For the analysis of dopamine in dialysate samples.
Surgical Procedure: Guide Cannula Implantation
-
Anesthetize the rat using a suitable anesthetic agent and mount it securely in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull at the stereotaxic coordinates for the target brain region. For the rat striatum, typical coordinates relative to bregma are: Anteroposterior (AP): +1.0 mm, Mediolateral (ML): ±2.5 mm, Dorsoventral (DV): -3.5 mm from the dura.
-
Slowly lower the guide cannula to the predetermined DV coordinate.
-
Secure the guide cannula to the skull using dental cement and surgical screws.
-
Insert a dummy cannula to keep the guide patent and allow the animal to recover for at least 48-72 hours post-surgery.
Microdialysis Experiment
-
On the day of the experiment, gently restrain the rat and remove the dummy cannula.
-
Insert the microdialysis probe through the guide cannula into the striatum.
-
Connect the inlet of the probe to the microinfusion pump and the outlet to the fraction collector.
-
Begin perfusing the probe with aCSF at a constant flow rate, typically 1-2 µL/min.[2]
-
Allow the system to stabilize for 1-2 hours to establish a stable baseline of dopamine levels.[2]
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer pipotiazine systemically (e.g., intraperitoneal or subcutaneous injection). Due to the long-acting nature of this compound, studies may require administration days or weeks prior to the microdialysis experiment to observe the sustained effects. For acute effects, the non-esterified pipotiazine can be used.
-
Continue collecting dialysate samples at 20-minute intervals for several hours post-administration to monitor the time-course of the drug's effect.
-
At the end of the experiment, euthanize the animal and perfuse with saline followed by a fixative to histologically verify the probe placement.
-
Store the collected dialysate samples at -80°C until analysis.
Sample Analysis: HPLC-ECD
-
Thaw the dialysate samples on ice.
-
Inject a fixed volume of each sample into the HPLC-ECD system.
-
Separate dopamine from other compounds using a reverse-phase C18 column.
-
Detect dopamine using an electrochemical detector set at an oxidizing potential (e.g., +0.65 V).
-
Quantify the dopamine concentration in each sample by comparing the peak area to that of a standard curve generated from known concentrations of dopamine.
-
Express the results as a percentage change from the baseline dopamine levels.
Mandatory Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: Pipotiazine blocks D2 autoreceptors, increasing dopamine release.
Experimental Workflow
Caption: Workflow for in vivo microdialysis of dopamine after pipotiazine.
References
Application Notes and Protocols for Studying Pipotiazine Palmitate Receptor Occupancy Using Positron Emission Tomography (PET)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pipotiazine (B1677947) palmitate is a long-acting injectable antipsychotic belonging to the phenothiazine (B1677639) class. Its therapeutic effects in schizophrenia are primarily attributed to its potent antagonism of dopamine (B1211576) D2 receptors in the brain's mesolimbic and mesocortical pathways.[1] By blocking these receptors, pipotiazine palmitate helps to normalize the hyperdopaminergic activity associated with psychotic symptoms.[1] Additionally, this compound exhibits affinity for other receptors, including serotonin (B10506) 5-HT2A, alpha-adrenergic, and histamine (B1213489) H1 receptors, which may contribute to its overall clinical profile.[1]
Positron Emission Tomography (PET) is a powerful and non-invasive imaging technique that allows for the in vivo quantification of drug-target engagement in the human brain.[2] By using specific radioligands, PET can measure the percentage of receptors occupied by a drug (receptor occupancy), providing crucial information for dose selection, understanding therapeutic windows, and elucidating mechanisms of action. This document provides a detailed guide for designing and conducting PET studies to evaluate the receptor occupancy of this compound.
Key Receptors and Signaling Pathways
Dopamine D2 Receptor Signaling
The primary target of this compound is the dopamine D2 receptor, a G protein-coupled receptor (GPCR) linked to the Gαi/o subunit.[1][3] Activation of the D2 receptor by dopamine typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) and subsequent downstream signaling events. Antagonism by this compound blocks these effects.
Serotonin 5-HT2A Receptor Signaling
This compound also has an affinity for 5-HT2A receptors. Blockade of these receptors is a characteristic of many atypical antipsychotics and is thought to contribute to efficacy against negative symptoms and a lower risk of extrapyramidal side effects (EPS).[1][4] 5-HT2A receptors are coupled to Gαq/11 proteins, which activate phospholipase C (PLC).
Quantitative Data on Receptor Occupancy (Illustrative)
The following tables present hypothetical, yet clinically plausible, receptor occupancy data for this compound, derived from established principles for antipsychotics. Optimal therapeutic efficacy for schizophrenia is generally associated with D2 receptor occupancy levels between 65% and 80%, while occupancy above 80% significantly increases the risk of EPS.[5][6][7]
Disclaimer: The data presented below are for illustrative purposes only and are not derived from actual clinical trials of this compound. They are intended to serve as a guide for data presentation in a PET study.
Table 1: Illustrative Dopamine D2 Receptor Occupancy by this compound Dose
| Monthly Dose (mg) | Mean Striatal D2 Occupancy (%) | Standard Deviation (%) | Putative Clinical Effect |
| 25 | 55 | 8 | Sub-therapeutic |
| 50 | 68 | 7 | Therapeutic Window |
| 100 | 79 | 6 | Therapeutic Window |
| 200 | 88 | 5 | High risk of EPS |
Table 2: Illustrative Serotonin 5-HT2A Receptor Occupancy by this compound Dose
| Monthly Dose (mg) | Mean Cortical 5-HT2A Occupancy (%) | Standard Deviation (%) |
| 25 | 65 | 10 |
| 50 | 80 | 8 |
| 100 | 92 | 5 |
| 200 | 95 | 4 |
Experimental Protocols
This section outlines a detailed protocol for a PET study designed to measure D2 and 5-HT2A receptor occupancy of this compound.
Study Design
A within-subject, baseline vs. post-dose design is recommended.[2] Each participant will undergo a baseline PET scan to measure receptor availability before drug administration and a second PET scan at steady-state after treatment with this compound.
Participant Selection
-
Inclusion Criteria: Healthy volunteers or patients with schizophrenia, age 18-55, able to provide informed consent.
-
Exclusion Criteria: History of significant medical or neurological illness, substance use disorder, contraindications to MRI or PET (e.g., metal implants, pregnancy), current use of psychotropic medications (for healthy volunteers).
Radioligand Selection
-
For D2 Receptors: [11C]raclopride is a well-validated antagonist radioligand with high specificity for striatal D2 receptors and is suitable for displacement studies.[3] [18F]fallypride can also be used and is particularly useful for imaging extrastriatal D2 receptors.[3]
-
For 5-HT2A Receptors: [11C]MDL 100907 is a highly selective antagonist for 5-HT2A receptors. Alternatively, [18F]setoperone or [18F]altanserin can be used, though they may have some affinity for other receptors.
Imaging Protocol
-
Baseline PET Scan:
-
Position the subject in the PET scanner with a head-holder to minimize movement.
-
Perform a transmission scan for attenuation correction.
-
Administer a bolus injection of the radioligand (e.g., ~370 MBq of [11C]raclopride).
-
Acquire dynamic PET data for 60-90 minutes.
-
If required by the kinetic model, perform arterial blood sampling to measure the metabolite-corrected arterial input function.
-
-
Drug Administration:
-
Administer a single intramuscular injection of this compound at the desired dose.
-
Allow sufficient time to reach steady-state plasma concentrations. Given the long half-life, a post-dose scan should be conducted after approximately 2 months.[1]
-
-
Post-Dose PET Scan:
-
Repeat the PET imaging procedure exactly as performed at baseline.
-
Image Analysis and Occupancy Calculation
-
Image Reconstruction and Processing:
-
Reconstruct dynamic PET images using standard algorithms (e.g., filtered back-projection or iterative reconstruction).
-
Co-register the PET images to the individual's structural MRI scan.
-
Delineate regions of interest (ROIs) on the MRI, including the target region (e.g., striatum for D2) and a reference region devoid of specific binding (e.g., cerebellum for D2).
-
-
Kinetic Modeling:
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the binding potential (BPND), a measure of receptor availability, using a suitable kinetic model (e.g., simplified reference tissue model). BPND is defined as the ratio of specifically bound radioligand to the non-displaceable concentration at equilibrium.
-
-
Receptor Occupancy (RO) Calculation:
-
Calculate receptor occupancy as the percentage reduction in BPND from baseline to the post-dose condition.[2]
-
Conclusion
PET imaging provides an invaluable tool for characterizing the in vivo pharmacology of this compound. By quantifying dopamine D2 and serotonin 5-HT2A receptor occupancy, researchers can establish a clear relationship between dose, target engagement, and clinical outcomes. This information is critical for optimizing dosing strategies in drug development and for advancing our understanding of the neurobiological mechanisms underlying the therapeutic effects of long-acting antipsychotics.
References
- 1. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 3. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Mechanisms of G protein activation via the D2 dopamine receptor: evidence for persistent receptor/G protein interaction after agonist stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Cytotoxicity of Pipotiazine Palmitate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pipotiazine (B1677947) palmitate is a long-acting injectable antipsychotic medication belonging to the phenothiazine (B1677639) class.[1] It is primarily used in the management of chronic schizophrenia.[2] The therapeutic action of pipotiazine, the active moiety, is attributed to its antagonist activity at dopamine (B1211576) D2 receptors in the brain.[2] As with any therapeutic agent, evaluating its potential for cytotoxicity is a critical component of its safety assessment. This document provides detailed protocols for three common cell culture-based assays to determine the cytotoxicity of pipotiazine palmitate: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Annexin V assay for apoptosis detection.
Recommended Cell Lines
The choice of cell line is critical for obtaining relevant cytotoxicity data. For neuroleptic drugs like pipotiazine, neuronal cell lines are highly relevant.
-
SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a neuronal phenotype. It is widely used in neurotoxicity and neurodegenerative disease research.[3][4]
-
PC-12: A rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of nerve growth factor (NGF).
-
Primary Neuronal Cultures: While more complex to maintain, these offer a model that most closely resembles the in vivo physiological state.
For general cytotoxicity screening, other cell lines can also be employed:
-
HepG2: A human hepatoma cell line, useful for assessing potential hepatotoxicity.[5]
-
Vero: A kidney epithelial cell line from an African green monkey, often used in toxicology studies.
Data Presentation: Cytotoxicity of Phenothiazine Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various phenothiazine derivatives in different cell lines, as determined by the MTT assay. This data serves as a reference for the potential cytotoxic range of compounds in this class.
| Phenothiazine Derivative | Cell Line | IC50 (µM) | Reference |
| Chlorpromazine | Undifferentiated SH-SY5Y | 5 | |
| Trifluoperazine | Undifferentiated SH-SY5Y | 6 | [4] |
| Thioridazine | Hepatoma Tissue Culture (HTC) | 45 | |
| Fluphenazine | Hepatoma Tissue Culture (HTC) | 125 | [6] |
| Chlorpromazine | Hepatoma Tissue Culture (HTC) | 75 | [6] |
| Trifluoperazine | Hepatoma Tissue Culture (HTC) | 90 | [6] |
| Triflupromazine | Hepatoma Tissue Culture (HTC) | 110 | [6] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells to form a purple formazan (B1609692) product.[7][8] The amount of formazan produced is proportional to the number of viable cells.[8]
Protocol for Adherent Cells (e.g., SH-SY5Y):
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free culture medium. A vehicle control (e.g., DMSO) should be included.
-
Remove the culture medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[9]
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[9]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]
-
Experimental Workflow for MTT Assay
Caption: Workflow for MTT cytotoxicity assay.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
Principle: The LDH assay is a colorimetric method that quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with a damaged plasma membrane.[10] Released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored formazan product.[11] The amount of formazan is proportional to the number of lysed cells.[10]
Protocol for 96-well plate:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (steps 1 and 2). It is important to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[12]
-
-
Sample Collection:
-
LDH Reaction:
-
Stop Reaction and Data Acquisition:
Calculation of Cytotoxicity:
% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Experimental Workflow for LDH Assay
Caption: Workflow for LDH cytotoxicity assay.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[15] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol for Flow Cytometry:
-
Cell Seeding and Treatment:
-
Seed cells in a suitable culture vessel (e.g., 6-well plate) and treat with this compound as desired. Include positive and negative controls for apoptosis.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[16]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.[15]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI (100 µg/mL working solution).[14][15]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[15][16]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.[15]
-
Analyze the cells by flow cytometry within one hour.
-
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to mechanical damage)
Signaling Pathway for Apoptosis Induction by Phenothiazines
Caption: Intrinsic apoptosis pathway potentially induced by phenothiazines.
References
- 1. Pipotiazine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. In vitro toxicity of piperazine-derived designer drugs in differentiated neural cell lines [umu.diva-portal.org]
- 4. sciencerepository.org [sciencerepository.org]
- 5. Cytotoxicity and genotoxicity of phenazine in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of phenothiazine derivatives associated with mitochondrial dysfunction: a structure-activity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Long-Term Stability Testing of Pipotiazine Palmitate Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting long-term stability testing of pipotiazine (B1677947) palmitate formulations, specifically focusing on long-acting injectable (LAI) suspensions. The information herein is designed to align with international regulatory standards and best practices in the pharmaceutical industry.
Introduction
Pipotiazine palmitate is a long-acting injectable antipsychotic medication used in the management of chronic schizophrenia.[1] As a parenteral formulation, ensuring its long-term stability is critical to guarantee its safety, efficacy, and quality throughout its shelf life. Stability testing evaluates the physical, chemical, and microbiological attributes of the drug product under defined storage conditions.[2] This document outlines the protocols for performing these essential tests.
Long-Term Stability Study Protocol
A long-term stability study for this compound formulations should be designed to assess the product's characteristics over its intended shelf life. The protocol should adhere to the International Council for Harmonisation (ICH) Q1A(R2) guidelines.
2.1. Storage Conditions
The recommended long-term storage condition for this compound formulations is:
-
Condition: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[3]
2.2. Testing Frequency
For a proposed shelf life of at least 12 months, the following testing frequency is recommended:
-
Year 1: Every 3 months
-
Year 2: Every 6 months
-
Thereafter: Annually[1]
2.3. Batches to be Tested
A minimum of three primary batches of the this compound formulation should be included in the stability study. These batches should be representative of the final manufacturing process.[1]
Experimental Protocols
3.1. Visual Inspection
-
Objective: To assess the physical appearance of the formulation.
-
Methodology:
-
Visually inspect each sample for any changes in color, phase separation, and the presence of particulate matter.
-
Gently invert the vial to check for the ease of redispersion of the suspension.
-
Record observations at each time point.
-
3.2. pH Measurement
-
Objective: To monitor the pH of the aqueous phase of the suspension.
-
Methodology:
-
Allow the sample to equilibrate to room temperature.
-
Calibrate a pH meter using standard buffer solutions.
-
Carefully withdraw a sufficient amount of the aqueous phase of the formulation, avoiding the suspended particles as much as possible.
-
Measure and record the pH.
-
3.3. Viscosity Measurement
-
Objective: To assess the flow properties of the suspension, which is critical for injectability.
-
Methodology:
-
Use a calibrated viscometer (e.g., a cone-plate or rotational viscometer).
-
Equilibrate the sample to a specified temperature (e.g., 25°C).
-
Measure the viscosity at various shear rates to characterize the rheological behavior of the suspension.
-
Record the viscosity values and any observations of shear-thinning or shear-thickening properties.
-
3.4. Particle Size Distribution
-
Objective: To monitor changes in the particle size of the suspended this compound, which can affect drug release and bioavailability.
-
Methodology:
-
Use a laser diffraction particle size analyzer.
-
Disperse the sample in a suitable medium in which the drug is insoluble.
-
Perform the measurement according to the instrument's instructions.
-
Record the particle size distribution, including D10, D50, and D90 values.
-
3.5. Assay and Impurity Analysis (Stability-Indicating HPLC Method)
-
Objective: To quantify the amount of this compound and detect any degradation products.
-
Methodology: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial.
-
Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and a phosphate (B84403) buffer. The specific gradient will need to be optimized to ensure separation of all degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a specified wavelength (e.g., 266 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the formulation in a suitable solvent.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Forced Degradation Studies: To validate the stability-indicating nature of the HPLC method, forced degradation studies should be performed on the drug substance. This involves subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.
-
3.6. In Vitro Drug Release (Dissolution)
-
Objective: To evaluate the rate at which this compound is released from the injectable suspension.
-
Methodology: For long-acting injectables, specialized methods are often required. An example using a dialysis-based method is provided below.
-
Apparatus: USP Apparatus 2 (Paddle) with a dialysis membrane sac.
-
Release Medium: Phosphate buffered saline (PBS) at pH 7.4, maintained at 37°C ± 0.5°C.
-
Procedure: a. Accurately transfer a known amount of the this compound suspension into a dialysis sac. b. Place the sealed dialysis sac into the dissolution vessel containing the release medium. c. Begin agitation at a specified speed (e.g., 50 rpm). d. At predetermined time intervals, withdraw samples from the release medium outside the dialysis sac and replace with fresh medium. e. Analyze the samples for this compound concentration using the validated HPLC method.
-
Data Presentation
Quantitative data from the long-term stability study should be summarized in clear and concise tables. The following are illustrative examples of how this data can be presented.
Table 1: Physical Stability of this compound Formulation under Long-Term Conditions (25°C/60% RH)
| Time Point (Months) | Appearance | pH | Viscosity (cP at 100 s⁻¹) | D50 (µm) |
| 0 | White, uniform suspension | 6.8 | 55 | 5.2 |
| 3 | White, uniform suspension | 6.8 | 54 | 5.3 |
| 6 | White, uniform suspension | 6.7 | 56 | 5.2 |
| 9 | White, uniform suspension | 6.7 | 55 | 5.4 |
| 12 | White, uniform suspension | 6.6 | 57 | 5.3 |
| 18 | White, uniform suspension | 6.6 | 58 | 5.5 |
| 24 | White, uniform suspension | 6.5 | 59 | 5.6 |
Table 2: Chemical Stability of this compound Formulation under Long-Term Conditions (25°C/60% RH)
| Time Point (Months) | Assay (% of Initial) | Total Impurities (%) |
| 0 | 100.0 | <0.1 |
| 3 | 99.8 | 0.12 |
| 6 | 99.5 | 0.25 |
| 9 | 99.2 | 0.38 |
| 12 | 98.9 | 0.51 |
| 18 | 98.2 | 0.75 |
| 24 | 97.5 | 0.98 |
Table 3: In Vitro Drug Release of this compound Formulation under Long-Term Conditions (25°C/60% RH)
| Time Point (Months) | % Release at 24h | % Release at 7 days | % Release at 28 days |
| 0 | 15 | 45 | 85 |
| 12 | 14 | 43 | 83 |
| 24 | 13 | 41 | 81 |
Note: The data presented in these tables are illustrative and should be replaced with actual experimental results.
Visualizations
5.1. Experimental Workflow
References
Application Notes and Protocols for Pipotiazine Palmitate in Treatment-Resistant Schizophrenia Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pipotiazine (B1677947) palmitate in the study of treatment-resistant schizophrenia (TRS), a condition characterized by a lack of response to at least two different antipsychotic medications. This document outlines the mechanism of action, relevant signaling pathways, and detailed protocols for clinical research, including a combination therapy approach with clozapine.
Introduction to Pipotiazine Palmitate
This compound is a long-acting injectable (LAI) typical antipsychotic belonging to the phenothiazine (B1677639) class. Its primary use is in the management of chronic schizophrenia.[1][2] The long-acting formulation, administered via intramuscular injection, offers the advantage of improved treatment adherence, a significant challenge in the management of schizophrenia.[1]
Mechanism of Action and Signaling Pathways
This compound exerts its antipsychotic effects primarily through the antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors in the brain.[1][2]
Dopamine D2 Receptor Antagonism: In schizophrenia, an overactivity of dopaminergic pathways is often observed.[1][2] this compound blocks postsynaptic D2 receptors, thereby reducing dopaminergic neurotransmission and alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][2]
Serotonin 5-HT2A Receptor Antagonism: The blockade of 5-HT2A receptors is thought to contribute to the efficacy of this compound against the negative symptoms of schizophrenia, such as social withdrawal and apathy.[2]
Below are diagrams illustrating the key signaling pathways affected by this compound.
References
Application Notes and Protocols for Enhancing the Bioavailability of Intramuscularly Injected Pipotiazine Palmitate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pipotiazine (B1677947) palmitate is a long-acting injectable (LAI) typical antipsychotic of the phenothiazine (B1677639) class, historically used in the management of schizophrenia.[1][2] Administered as a deep intramuscular injection, it forms a depot from which the active drug is slowly released, providing a therapeutic effect over several weeks.[3] The bioavailability of pipotiazine palmitate from this oily depot is characterized by a slow absorption, reaching maximum plasma concentrations (Cmax) between 7 to 14 days post-injection.[1] While the original formulation was effective, its withdrawal from the market in 2015 due to a shortage of the active ingredient has limited further specific research into enhancing its bioavailability.[1]
These application notes provide a detailed overview of established and novel formulation strategies that could theoretically be applied to improve the bioavailability and modulate the pharmacokinetic profile of intramuscularly injected this compound. The techniques described are based on general principles for enhancing the delivery of poorly soluble drugs in long-acting injectable formulations.
Understanding the Baseline Pharmacokinetics of this compound
The original formulation of this compound was an oily solution. After intramuscular injection, the prodrug, this compound, is gradually released from the oil depot and hydrolyzed by esterases to the active moiety, pipotiazine.
A study in schizophrenic patients provides key pharmacokinetic parameters for the marketed formulation following a 100 mg intramuscular injection, which serves as a baseline for any improvement efforts.
Table 1: Pharmacokinetic Parameters of Intramuscular this compound (100 mg) vs. Oral Pipotiazine (30 mg)
| Parameter | Intramuscular this compound (100 mg) | Oral Pipotiazine (30 mg) |
| Time to Peak Plasma Concentration (Tmax) | 7-14 days[1] | 1 hour[4] |
| Peak Plasma Concentration (Cmax) | 1.7 ± 0.9 ng/mL[4] | 41.8 ± 19.9 ng/mL[4] |
| Elimination Half-Life | 15 days[1] | Not explicitly stated for single dose, plasma levels decline rapidly within 24 hours[4] |
| Time to Steady State | Approximately 2 months (with 4-weekly injections)[1] | Not applicable for single dose |
Advanced Formulation Strategies to Enhance Bioavailability
While direct experimental data on enhancing this compound bioavailability is scarce, several formulation strategies used for other long-acting injectable antipsychotics could be applied. These aim to improve the dissolution rate, modify the release profile, and potentially reduce injection volume or frequency.
Nanosuspension Technology for Aqueous Formulations
One approach is to move from an oily solution to an aqueous suspension of this compound nanocrystals. Nanosizing increases the surface area of the drug particles, leading to a faster dissolution rate. This technology is used for other long-acting antipsychotics like paliperidone (B428) palmitate.[5][6]
Potential Advantages:
-
Improved dissolution and absorption rates.
-
Potential for more rapid onset of therapeutic action.
-
Possibility of using a smaller needle gauge, improving patient comfort.
Biodegradable Microspheres
Encapsulating this compound within biodegradable polymer microspheres (e.g., poly(lactic-co-glycolic) acid, PLGA) offers a versatile platform for controlling drug release. The release is governed by a combination of drug diffusion through the polymer matrix and polymer degradation. This technology has been successfully used for risperidone (B510) long-acting injectables.[5]
Potential Advantages:
-
Tunable release profiles (from weeks to months) by altering polymer composition and microsphere size.
-
Protection of the drug from degradation at the injection site.
-
Potential for zero-order release kinetics, maintaining stable plasma concentrations.
In Situ Forming Implants
In situ forming implants are liquid formulations that solidify or form a gel depot upon injection into the muscle tissue.[7] These systems are typically composed of a biodegradable polymer (like PLGA) dissolved in a biocompatible solvent. Upon injection, the solvent diffuses away, causing the polymer to precipitate and entrap the drug.[8]
Potential Advantages:
-
Easier to manufacture compared to microspheres.
-
Less invasive than solid implants.[7]
-
The release rate can be controlled by the polymer concentration and composition.
Lipid-Based Drug Delivery Systems
Advanced lipid-based systems can also be employed. These include:
-
Liposomes: Vesicular structures that can encapsulate the drug. For a lipophilic drug like this compound, it could be incorporated into the lipid bilayer.[9]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers that can enhance the stability and control the release of the encapsulated drug.
Potential Advantages:
-
High biocompatibility and biodegradability.[9]
-
Ability to formulate a wide range of drugs.
-
Potential for targeted delivery and reduced side effects.
Experimental Protocols
The following are detailed, generalized protocols for the formulation and evaluation of enhanced bioavailability formulations, which would need to be adapted specifically for this compound.
Protocol for Preparation of this compound Nanosuspension
-
Screening of Stabilizers:
-
Disperse this compound in aqueous solutions of various stabilizers (e.g., Poloxamer 188, Tween 80, Solutol HS 15) at different concentrations.
-
Evaluate the initial particle size and stability of the suspensions over time using laser diffraction or dynamic light scattering.
-
-
High-Pressure Homogenization:
-
Prepare a pre-suspension of this compound in the selected stabilizer solution.
-
Homogenize the suspension using a high-pressure homogenizer at 1500-2000 bar for 20-30 cycles.
-
Monitor the particle size distribution during homogenization until a desired size (e.g., < 500 nm) is achieved.
-
-
Characterization:
-
Measure the final particle size, polydispersity index (PDI), and zeta potential.
-
Assess the crystallinity of the nanosized drug using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
-
Determine drug content and entrapment efficiency using a validated HPLC method.
-
Protocol for Preparation of this compound-Loaded PLGA Microspheres
-
Emulsion-Solvent Evaporation Method:
-
Dissolve this compound and PLGA in a volatile organic solvent (e.g., dichloromethane).
-
Prepare an aqueous solution of a surfactant (e.g., polyvinyl alcohol, PVA).
-
Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water (o/w) emulsion.
-
Stir the emulsion at room temperature under vacuum to evaporate the organic solvent, leading to the formation of solid microspheres.
-
-
Microsphere Collection and Characterization:
-
Collect the microspheres by filtration or centrifugation.
-
Wash the microspheres with deionized water to remove residual surfactant and freeze-dry them.
-
Characterize the microspheres for particle size and morphology (Scanning Electron Microscopy), drug loading, and encapsulation efficiency (HPLC).
-
Protocol for In Vitro Dissolution and Release Studies
-
Apparatus: Use a USP Apparatus 4 (flow-through cell) or Apparatus 2 (paddle) with modifications for long-acting injectables (e.g., dialysis bag method).
-
Release Medium: Prepare a release medium that mimics physiological conditions, such as phosphate-buffered saline (PBS) at pH 7.4 containing a surfactant (e.g., 0.5% Tween 20) to ensure sink conditions.
-
Procedure:
-
Accurately weigh a sample of the formulation (nanosuspension or microspheres) and place it in the dissolution apparatus.
-
Maintain the temperature at 37°C and a constant flow rate or paddle speed.
-
Withdraw samples at predetermined time intervals over an extended period (e.g., 28 days).
-
Analyze the drug concentration in the samples using a validated HPLC method.
-
Plot the cumulative percentage of drug released versus time.
-
Protocol for In Vivo Pharmacokinetic Studies in an Animal Model (e.g., Rats or Rabbits)
-
Animal Dosing:
-
Divide animals into groups, with each group receiving a different formulation (e.g., control oily solution, nanosuspension, microspheres).
-
Administer the formulations via deep intramuscular injection at a dose equivalent to the human therapeutic dose, adjusted for body weight.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 1, 3, 7, 14, 21, 28 days).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of pipotiazine in plasma.
-
Analyze the plasma samples to determine the concentration-time profiles for each formulation.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine key pharmacokinetic parameters: Cmax, Tmax, AUC (Area Under the Curve), and mean residence time (MRT).
-
Compare the parameters between the different formulations to assess relative bioavailability and the extent of sustained release.
-
Visualizations
Caption: Experimental workflow for developing and evaluating enhanced bioavailability formulations of this compound.
Caption: Mechanism of action for a long-acting injectable this compound depot formulation.
Conclusion
Improving the bioavailability of intramuscularly injected this compound is a multifactorial challenge that can be addressed through modern formulation technologies. While the discontinuation of its commercial production has halted specific research, the principles of nanosizing, polymeric microspheres, in situ forming implants, and advanced lipid-based systems offer promising avenues for future development. The protocols and conceptual frameworks provided here serve as a guide for researchers to design and evaluate novel long-acting injectable formulations of this compound or similar molecules, with the ultimate goal of enhancing therapeutic efficacy and patient compliance.
References
- 1. Pipotiazine - Wikipedia [en.wikipedia.org]
- 2. Depot this compound and undecylenate for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. [Initial results of a pharmacokinetic study of pipothiazine and its palmitic ester (Piportil L4) in a schizophrenic population] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Drug release from in situ forming implants and advances in release testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Injectable Lipid-Based Depot Formulations: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Managing Extrapyramidal Side Effects of Pipotiazine Palmitate in Clinical Trials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing extrapyramidal side effects (EPS) associated with pipotiazine (B1677947) palmitate in a clinical trial setting. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is pipotiazine palmitate and what are its primary extrapyramidal side effects?
This compound is a long-acting injectable antipsychotic medication belonging to the phenothiazine (B1677639) class.[1] Its primary mechanism of action involves the blockade of dopamine (B1211576) D2 receptors in the brain.[1] While effective in managing psychotic symptoms, this D2 receptor antagonism, particularly in the nigrostriatal pathway, is also responsible for a range of extrapyramidal side effects (EPS).[2] The most common EPS associated with this compound and other similar antipsychotics include:
-
Acute Dystonia: Sudden, involuntary muscle contractions, often affecting the neck, jaw, and eyes.
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Akathisia: A state of inner restlessness and a compelling urge to be in constant motion.
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Parkinsonism: Symptoms resembling Parkinson's disease, such as tremor, rigidity, and slowness of movement (bradykinesia).[2]
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Tardive Dyskinesia (TD): A potentially irreversible condition characterized by involuntary, repetitive body movements, typically of the face, mouth, and tongue, that develops after long-term antipsychotic use.[2]
Q2: What are the immediate steps to take when a trial participant develops acute EPS?
Prompt intervention is crucial. For acute dystonic reactions, the immediate administration of an anticholinergic agent, such as benztropine (B127874) (1-2 mg) or diphenhydramine, either orally or intramuscularly, can provide rapid relief. In cases of severe akathisia, a beta-blocker like propranolol (B1214883) may be effective. For drug-induced parkinsonism, initiating an anticholinergic medication is also a first-line approach. It is essential to have a clear protocol in place for the emergency management of acute EPS.
Q3: How can we proactively monitor for the emergence of EPS in our clinical trial?
Regular and systematic monitoring using validated rating scales is the cornerstone of proactive EPS management. At baseline and at regular intervals throughout the trial, trained clinicians should administer scales such as the Extrapyramidal Symptom Rating Scale (ESRS), Simpson-Angus Scale (SAS) for parkinsonism, Barnes Akathisia Rating Scale (BARS), and the Abnormal Involuntary Movement Scale (AIMS) for tardive dyskinesia. This systematic approach allows for the early detection and quantification of emergent EPS.
Q4: What are the long-term strategies for managing persistent EPS in a clinical trial?
If EPS persist, several strategies should be considered, always adhering to the clinical trial protocol:
-
Dose Reduction: The lowest effective dose of this compound should be used to minimize the risk and severity of EPS.
-
Concomitant Medication: The continued use of anticholinergic agents, beta-blockers, or benzodiazepines may be necessary to manage persistent symptoms. However, the long-term use of anticholinergics should be carefully weighed against their potential cognitive side effects.
-
Switching Antipsychotics: While likely not permissible within the scope of a trial focused on a specific drug, in general clinical practice, switching to an atypical antipsychotic with a lower propensity for EPS is a common strategy.
Q5: Can extrapyramidal side effects of this compound be long-lasting?
Yes, due to its long-acting depot formulation, the extrapyramidal side effects of this compound can be prolonged. In some reported cases, EPS have persisted for well over six months following the last injection.[3] This underscores the importance of careful patient selection, conservative dosing, and vigilant monitoring throughout the clinical trial.
Troubleshooting Guides
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Sudden onset of neck twisting and eye-rolling in a participant. | Acute Dystonic Reaction | 1. Immediately administer an anticholinergic medication (e.g., benztropine or diphenhydramine) as per the trial's emergency protocol. 2. Closely monitor the participant for resolution of symptoms. 3. Document the event thoroughly and reassess the participant's medication regimen. |
| Participant reports an inability to sit still and is observed pacing constantly. | Akathisia | 1. Administer the Barnes Akathisia Rating Scale (BARS) to quantify the severity. 2. Consider a dose reduction of this compound if clinically appropriate and permitted by the protocol. 3. Administer a beta-blocker (e.g., propranolol) or a benzodiazepine (B76468) as a therapeutic intervention. |
| Participant exhibits a new-onset tremor, shuffling gait, and "masked" facial expression. | Drug-Induced Parkinsonism | 1. Use the Simpson-Angus Scale (SAS) to assess the severity of parkinsonian symptoms. 2. Initiate treatment with an anticholinergic agent. 3. Evaluate for a possible dose reduction of the antipsychotic. |
| Involuntary chewing and lip-smacking movements are observed in a long-term trial participant. | Tardive Dyskinesia (TD) | 1. Administer the Abnormal Involuntary Movement Scale (AIMS) to confirm and rate the severity of the movements. 2. There is no definitive treatment for TD, and anticholinergic medications may worsen the condition. 3. The primary management strategy is to use the lowest effective dose of the antipsychotic. In a clinical trial setting, discontinuation or switching medication may not be an option. |
Data Presentation
| Extrapyramidal Symptom | Pooled Prevalence with First-Generation Antipsychotics (Observational Studies)[4] |
| Parkinsonism | 20% (95% CI: 11-28%) |
| Akathisia | 11% (95% CI: 6-17%) |
| Tardive Dyskinesia | 7% (95% CI: 4-9%) |
| Overall EPS | 31% (95% CI: 19-44%) after sensitivity analysis |
Note: The prevalence of acute dystonia is more variable and often depends on the specific drug, dose, and patient population.
Experimental Protocols
Detailed methodologies for the assessment of EPS are crucial for consistency and accuracy in clinical trials. The following are summaries of the administration protocols for key rating scales.
Extrapyramidal Symptom Rating Scale (ESRS)
-
Objective: A comprehensive assessment of drug-induced movement disorders, including parkinsonism, akathisia, dystonia, and tardive dyskinesia.
-
Methodology:
-
Patient Preparation: The patient should be seated comfortably in a chair without armrests. Ask them to remove anything from their mouth.
-
Questionnaire: Begin by administering the ESRS questionnaire, which gathers the patient's subjective report of symptoms.
-
Observation at Rest: Observe the patient for any abnormal movements while they are seated.
-
Provocative Maneuvers:
-
Ask the patient to extend their arms with palms down and eyes closed.
-
Instruct the patient to perform rapid alternating movements of the hands (pronation-supination).
-
Have the patient tap their thumb to each finger rapidly.
-
Ask the patient to walk a short distance, turn, and walk back. Observe their gait, arm swing, and any associated movements.
-
Assess postural stability by gently pushing the patient at the shoulders.
-
-
Scoring: Rate the observed and reported symptoms according to the ESRS scoring guidelines.
-
Simpson-Angus Scale (SAS)
-
Objective: To quantify the severity of drug-induced parkinsonism.
-
Methodology: This scale involves a series of ten items that are scored on a 5-point scale (0-4).
-
Gait: Observe the patient's walking, including arm swing and posture.
-
Arm Dropping: The examiner and patient both raise their arms to shoulder height and let them fall. The speed and manner of the arm's fall are rated.
-
Shoulder Shaking: The examiner passively shakes the patient's shoulders to assess rigidity.
-
Elbow Rigidity: Passively flex and extend the patient's elbow to assess for resistance.
-
Wrist Rigidity: Assess for rigidity during passive flexion and extension of the wrist.
-
Leg Pendulousness: With the patient sitting, the examiner lifts and then lets the patient's leg swing freely.
-
Head Dropping: Assess the tone of the neck muscles as the head is passively moved.
-
Glabella Tap: Tap gently on the patient's glabella and observe for a persistent blink response.
-
Tremor: Observe for tremors at rest, particularly in the hands.
-
Salivation: Observe for excessive salivation.
-
-
Scoring: The total score is the sum of the scores for each of the 10 items.
Barnes Akathisia Rating Scale (BARS)
-
Objective: To assess the presence and severity of drug-induced akathisia.
-
Methodology:
-
Objective Assessment: Observe the patient while seated and then standing for at least two minutes in each position. Look for characteristic restless movements such as shuffling, rocking, or pacing.
-
Subjective Assessment: Inquire about the patient's subjective experience of restlessness. Ask if they feel an inner sense of restlessness or a compulsion to move.
-
Distress Assessment: Ask the patient to rate the level of distress caused by the feelings of restlessness.
-
Global Clinical Assessment: Based on the objective and subjective findings, the clinician makes a global rating of the severity of akathisia.
-
-
Scoring: The scale has separate scores for objective and subjective components, as well as a global severity score.
Abnormal Involuntary Movement Scale (AIMS)
-
Objective: To detect and rate the severity of tardive dyskinesia.
-
Methodology:
-
Observation at Rest: Observe the patient unobtrusively while they are seated and at rest.
-
Standardized Examination:
-
Ask the patient to sit with their hands on their knees and feet flat on the floor.
-
Ask them to open their mouth and observe the tongue at rest.
-
Instruct the patient to protrude their tongue.
-
Have the patient tap their thumb to each finger rapidly.
-
Ask the patient to extend their arms with palms down.
-
Observe the patient as they walk a short distance.
-
-
Scoring: Rate the severity of involuntary movements in different body regions (face, lips, jaw, tongue, upper and lower extremities, and trunk) on a 5-point scale (0-4).
-
Mandatory Visualization
The following diagrams illustrate key concepts related to the extrapyramidal side effects of this compound.
Caption: Dopaminergic pathway involved in EPS.
Caption: Clinical trial workflow for managing EPS.
References
- 1. Depot this compound and undecylenate for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the side effects of this compound? [synapse.patsnap.com]
- 3. This compound, a long acting drug, indeed: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antipsychotic-induced extrapyramidal side effects: A systematic review and meta-analysis of observational studies | PLOS One [journals.plos.org]
Strategies to overcome poor absorption of pipotiazine palmitate from the injection site
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor absorption of pipotiazine (B1677947) palmitate from the injection site.
Troubleshooting Guide: Overcoming Poor Absorption
Poor or variable absorption of pipotiazine palmitate can lead to suboptimal therapeutic outcomes in preclinical and clinical studies. This guide provides a systematic approach to identifying and resolving potential causes of poor absorption.
Question: My in vivo experiments show low and variable plasma concentrations of pipotiazine following intramuscular injection of a this compound formulation. How can I troubleshoot this issue?
Answer:
Low and variable plasma concentrations suggest a problem with the release of this compound from the depot site and its subsequent absorption. This can be due to formulation-related factors, administration technique, or physiological responses at the injection site. The following workflow can guide your troubleshooting process.
Caption: Troubleshooting workflow for poor absorption of this compound.
Frequently Asked Questions (FAQs)
Formulation Strategies
Q1: What are the key formulation parameters that influence the absorption of this compound?
A1: The absorption of this compound, a poorly water-soluble drug, from an intramuscular depot is primarily dissolution-rate limited. Key formulation parameters include:
-
Particle Size and Distribution: Smaller particle sizes increase the surface area available for dissolution, which can lead to faster absorption.[1][2]
-
Crystalline Form: Different polymorphs of this compound may have different solubilities and dissolution rates.
-
Vehicle/Excipients: The viscosity and composition of the vehicle (e.g., oil-based, aqueous suspension) and the presence of wetting agents or other excipients can significantly impact the release and dissolution of the drug.[3]
Q2: How does particle size quantitatively affect the in vivo performance of a long-acting injectable ester prodrug?
A2: While specific data for this compound is limited, a study on entecavir-3-palmitate (another ester prodrug) provides a clear illustration of the impact of particle size on systemic exposure after intramuscular injection in rats. As shown in the table below, smaller particle sizes resulted in significantly higher systemic exposure (AUC).[1][4]
| Median Particle Diameter (μm) | Mean AUC (ng·h/mL) | Relative Bioavailability (%) |
| 0.8 | 18,500 | 100 |
| 2.3 | 15,400 | 83.2 |
| 6.3 | 11,500 | 62.2 |
| 15.3 | 5,100 | 27.6 |
| 22.6 | 3,300 | 17.8 |
| Data adapted from a study on entecavir-3-palmitate and is for illustrative purposes only.[1] |
Q3: What advanced formulation strategies can be explored to improve the absorption of this compound?
A3: For challenging compounds like this compound, advanced formulations can offer better control over release and absorption. These include:
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range (nanosuspensions) can dramatically increase the dissolution rate and potentially improve bioavailability.[8]
-
In situ Forming Depots: These are liquid formulations that solidify upon injection into the muscle, forming a depot from which the drug is released over time.
Administration Technique
Q4: How critical is the injection technique for the absorption of this compound?
A4: The injection technique is a critical factor that can significantly influence the rate and extent of absorption.[9] Inadvertent injection into subcutaneous adipose tissue instead of the muscle can result in slower and more erratic absorption due to lower vascularity.[9] Key considerations include:
-
Injection Site: Different muscles have different blood flow rates. For some long-acting injectables, deltoid injections have been shown to result in faster absorption and higher peak plasma concentrations compared to gluteal injections due to greater vascularity.[10][11]
-
Needle Length: The needle must be long enough to reach the muscle tissue, especially in patients with a higher body mass index.[12]
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Injection Volume: The volume of the injection can affect the depot's geometry and the local tissue response.[12]
Q5: Is there quantitative data showing the impact of the injection site on the pharmacokinetics of a long-acting injectable antipsychotic?
A5: Yes, studies on paliperidone (B428) palmitate, another long-acting injectable antipsychotic, have demonstrated the influence of the injection site. The table below summarizes pharmacokinetic parameters after multiple injections into the deltoid versus the gluteal muscle in patients with schizophrenia.[10]
| Parameter | Deltoid Injection (Geometric Mean) | Gluteal Injection (Geometric Mean) | Geometric Mean Ratio (Deltoid/Gluteal) [90% CI] |
| AUCτ (ng·h/mL) | 5860 | 4880 | 120% [93.1-154.7%] |
| Cmax (ng/mL) | 30.0 | 23.0 | 130% [100.6-168.9%] |
| Data is for paliperidone palmitate and is for illustrative purposes only.[10] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Microspheres
This protocol describes a general method for preparing this compound-loaded PLGA microspheres using an oil-in-water (o/w) emulsion-solvent evaporation technique.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 75:25 lactide:glycolide ratio)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Magnetic stirrer
-
Homogenizer
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in DCM. For example, dissolve 100 mg of this compound and 400 mg of PLGA in 5 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 1% w/v PVA solution in 100 mL of deionized water. This will serve as the external aqueous phase.
-
Emulsification: While homogenizing the PVA solution at a set speed (e.g., 10,000 rpm), slowly inject the organic phase into the aqueous phase to form an o/w emulsion. Continue homogenization for 3-5 minutes.
-
Solvent Evaporation: Transfer the emulsion to a larger beaker and stir at room temperature for several hours to allow the DCM to evaporate and the microspheres to harden.
-
Collection and Washing: Collect the microspheres by centrifugation. Wash them several times with deionized water to remove residual PVA and unencapsulated drug.
-
Drying: Freeze-dry the washed microspheres to obtain a fine powder.
Caption: Experimental workflow for preparing PLGA microspheres.
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
This protocol outlines a "sample and separate" method for assessing the in vitro release of this compound from a depot formulation.
Materials:
-
This compound formulation (e.g., microspheres, aqueous suspension)
-
Release medium (e.g., phosphate-buffered saline (PBS) pH 7.4 with a surfactant like 0.5% Tween 80 to ensure sink conditions)
-
Vials or tubes
-
Shaking incubator or water bath
-
Centrifuge
-
HPLC system for drug quantification
Procedure:
-
Preparation: Accurately weigh a specific amount of the this compound formulation and place it into a vial.
-
Incubation: Add a defined volume of the pre-warmed release medium to the vial. Place the vial in a shaking incubator set at 37°C.
-
Sampling: At predetermined time points (e.g., 1, 4, 8, 24 hours, and then daily), remove the vial from the incubator.
-
Separation: Centrifuge the vial to pellet the undissolved formulation.
-
Analysis: Carefully withdraw a sample from the supernatant and analyze the concentration of this compound using a validated HPLC method.
-
Medium Replacement: After sampling, replace the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
References
- 1. Effect of particle size on in vivo performances of long-acting injectable drug suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. complexgenerics.org [complexgenerics.org]
- 3. Long-Acting Injectable Antipsychotics—A Review on Formulation and In Vitro Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro-in vivo correlation of parenteral PLGA microspheres: Effect of variable burst release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Size matters: the importance of particle size in a newly developed injectable formulation for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intramuscular Injection - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Pharmacokinetic profile after multiple deltoid or gluteal intramuscular injections of paliperidone palmitate in patients with schizophrenia [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Population pharmacokinetics of intramuscular paliperidone palmitate in patients with schizophrenia: a novel once-monthly, long-acting formulation of an atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing formulation challenges leading to pipotiazine palmitate instability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address formulation challenges that can lead to the instability of pipotiazine (B1677947) palmitate, a long-acting injectable antipsychotic. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental studies.
Section 1: Troubleshooting Guide
This section provides solutions to common problems observed during the formulation and stability testing of pipotiazine palmitate.
1.1 | Issue: Accelerated Degradation of this compound in Formulation
Question: We are observing a rapid loss of potency of this compound in our long-acting injectable formulation during accelerated stability studies. What are the likely causes and how can we mitigate this?
Answer: Rapid degradation of this compound, a phenothiazine (B1677639) derivative, is often attributed to oxidative degradation, hydrolysis of the ester linkage, and photodegradation.
Troubleshooting Steps:
-
Suspect Oxidation: The phenothiazine nucleus is susceptible to oxidation, leading to the formation of sulfoxides and N-oxides.
-
Recommendation: Incorporate antioxidants into the formulation. For oily vehicles like sesame oil, natural antioxidants such as sesamol (B190485) and sesamin (B1680957) are present. However, their levels can vary. Consider adding approved antioxidants for parenteral use, such as alpha-tocopherol (B171835) (Vitamin E).
-
-
Investigate Hydrolysis: The palmitate ester is susceptible to hydrolysis, especially at non-neutral pH.
-
Recommendation: Ensure the pH of any aqueous phase in contact with the drug is controlled. For oily formulations, minimize water content.
-
-
Assess Photostability: Phenothiazines are known to be light-sensitive.
-
Recommendation: Protect the formulation from light at all stages of manufacturing, packaging, and storage by using amber-colored vials and light-resistant packaging.
-
Below is a logical workflow for troubleshooting this compound instability:
1.2 | Issue: Incompatibility with Excipients
Question: Our formulation shows signs of physical instability (e.g., precipitation, color change) and chemical degradation. How do we identify and resolve excipient incompatibility?
Answer: Excipient interactions can significantly impact the stability of this compound. A systematic compatibility study is crucial.
Troubleshooting Steps:
-
Vehicle Selection: this compound is typically formulated in a vegetable oil, such as sesame oil. The quality and purity of the oil are critical. Impurities or degradation products in the oil can accelerate drug degradation.
-
Recommendation: Use highly purified vegetable oil. The stability of sesame oil itself is enhanced by the presence of natural antioxidants like sesamol.
-
-
Compatibility Screening: Perform compatibility studies with individual excipients and the drug substance.
-
Recommendation: Prepare binary mixtures of this compound with each proposed excipient (e.g., antioxidants, suspending agents) and store them under accelerated conditions (e.g., 40°C/75% RH). Analyze for degradation products and physical changes at specified time points.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound are oxidation of the phenothiazine ring system and hydrolysis of the palmitate ester. Photodegradation can also occur upon exposure to light.
The potential degradation pathway can be visualized as follows:
Optimizing dosing schedules for pipotiazine palmitate to minimize adverse effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pipotiazine (B1677947) palmitate. The focus is on optimizing dosing schedules to minimize adverse effects, particularly extrapyramidal symptoms (EPS).
Troubleshooting Guides
Issue: Emergence of Extrapyramidal Symptoms (EPS) after initiating Pipotiazine Palmitate.
Question: We have initiated a study with this compound and are observing a higher-than-expected incidence of acute EPS (dystonia, parkinsonism, akathisia) in our subjects. How can we troubleshoot this issue?
Answer:
The emergence of EPS is a known dose-dependent adverse effect of this compound, a typical antipsychotic that primarily acts as a dopamine (B1211576) D2 receptor antagonist.[1] Here is a systematic approach to troubleshoot and manage this issue:
-
Dose Re-evaluation:
-
Initial Dose: The recommended initial test dose for adult patients is 25 mg, followed by 25-50 mg after 4 to 7 days. For elderly patients (>50 years), the initial dose should be lower, in the range of 5-10 mg.[2] If your protocol started with a higher initial dose, consider reducing it.
-
Titration Strategy: Dose adjustments should be made in increments of 25-50 mg according to the patient's response and tolerability, typically every 4 weeks.[2] Rapid dose escalation can increase the risk of EPS.
-
-
Dosing Interval Adjustment:
-
The standard dosing interval for this compound is every 4 weeks.[2] If peak-dose adverse effects are observed, extending the dosing interval might be a viable strategy, although this needs to be balanced with maintaining therapeutic efficacy.
-
-
Concomitant Medication Review:
-
Review all concomitant medications the subjects are receiving. Co-administration with other drugs that have CNS depressant effects or that can increase the plasma concentration of pipotiazine (e.g., ritonavir) can exacerbate adverse effects.[2] The risk of EPS is also increased when used with tetrabenazine (B1681281) and lithium.[2]
-
-
Management of Acute EPS:
-
For acute dystonic reactions, intramuscular injection of an anticholinergic agent like benztropine (B127874) can provide rapid relief.
-
For parkinsonism, oral anticholinergic medication can be considered.
-
For akathisia, beta-blockers (e.g., propranolol) or benzodiazepines may be effective. Anticholinergics are generally not effective for akathisia.
-
-
Prophylactic Measures:
-
For high-risk individuals (e.g., young males, patients with a history of dystonic reactions), prophylactic use of an anticholinergic agent for the first week of treatment can be considered.
-
Issue: Development of Tardive Dyskinesia (TD) during long-term treatment.
Question: Some subjects in our long-term study are developing signs of tardive dyskinesia. What is the recommended course of action?
Answer:
Tardive dyskinesia is a serious, potentially irreversible movement disorder associated with long-term use of dopamine receptor antagonists. Management requires careful consideration of the risks and benefits of continued antipsychotic treatment.
-
Discontinuation or Dose Reduction:
-
If clinically feasible, the first step is to consider discontinuing this compound or reducing the dose to the minimum effective level. It is important to note that symptoms of TD may initially worsen upon dose reduction or discontinuation before showing any improvement.
-
-
Switching Antipsychotics:
-
Consider switching to an atypical antipsychotic with a lower risk of TD, such as clozapine (B1669256) or quetiapine.
-
-
Pharmacological Treatment of TD:
-
Vesicular monoamine transporter 2 (VMAT2) inhibitors, such as valbenazine (B1662120) and deutetrabenazine, are approved for the treatment of TD.
-
Other agents like clonazepam and Ginkgo biloba have also been used with some success.
-
-
Discontinuation of Anticholinergic Medication:
-
If the patient is on a concomitant anticholinergic medication for EPS, it should be discontinued (B1498344) if possible, as these agents can sometimes worsen TD.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose and titration schedule for this compound to minimize adverse effects?
A1: For adults, it is recommended to start with a test dose of 25 mg, followed by another 25-50 mg after 4 to 7 days. The dose should then be adjusted in increments of 25-50 mg based on individual response and tolerability, with assessments made every 4 weeks. The usual maintenance dose is 50-100 mg every 4 weeks, with a maximum of 200 mg every 4 weeks. For elderly patients over 50 years of age, a lower initial dose of 5-10 mg is recommended.[2]
Q2: What are the most common adverse effects associated with this compound?
A2: The most common adverse effects include extrapyramidal symptoms (such as tremor, rigidity, akinesia, and akathisia), tardive dyskinesia, drowsiness, nasal stuffiness, dry mouth, insomnia, agitation, and weight gain.[2] Cardiovascular side effects like hypotension and ECG changes can also occur.[2]
Q3: How does the pharmacokinetic profile of this compound influence its dosing schedule?
A3: this compound is a long-acting injectable that is slowly absorbed from the intramuscular injection site. This slow absorption results in a prolonged duration of action, allowing for a 4-week dosing interval.[2] Peak plasma concentrations are typically reached between the first and second week after injection, and steady-state concentrations are generally achieved after the second month of regular dosing.[3] This pharmacokinetic profile means that the onset of therapeutic action can be delayed by 2-3 days.[2]
Q4: Are there any significant drug-drug interactions that require dose adjustments?
A4: Yes, several drug interactions should be considered. Co-administration with drugs that prolong the QT interval (e.g., certain antiarrhythmics, antidepressants) can increase the risk of cardiac arrhythmias.[2] CNS depressants, including alcohol and barbiturates, can have an additive sedative effect.[2] Ritonavir can increase the plasma concentration of pipotiazine, and co-administration with tetrabenazine or lithium can increase the risk of extrapyramidal effects.[2]
Q5: What are the key monitoring parameters for patients receiving this compound?
A5: Regular monitoring is crucial to ensure safety and efficacy. Key parameters to monitor include:
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Mental status and psychiatric symptoms.
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Vital signs, weight, height, BMI, and waist circumference.
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Complete blood count (CBC), electrolytes, and liver function tests (LFTs).
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Fasting glucose level.
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Signs of parkinsonism and tardive dyskinesia using a structured rating scale.
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ECG and ocular examination, especially with long-term use.[2]
Data Presentation
Table 1: Recommended Dosing Schedules for this compound
| Population | Initial Test Dose | Subsequent Dose (4-7 days later) | Dose Adjustment Increments (every 4 weeks) | Maintenance Dose (every 4 weeks) | Maximum Dose (every 4 weeks) |
| Adults | 25 mg | 25-50 mg | 25-50 mg | 50-100 mg | 200 mg |
| Elderly (>50 years) | 5-10 mg | - | As per response | As per response | Lower end of adult range |
Data sourced from MIMS Singapore.[2]
Table 2: Incidence of Adverse Effects of this compound from Clinical Trial Data
| Adverse Effect | Incidence | Notes | Source |
| Movement Disorders (EPS) | At least one-third of patients | Includes dystonia, stiff gait, and tremor. | Cochrane Review[4] |
| Need for Anticholinergic Medication | Approaching 60% | Used to manage EPS. | Cochrane Review[4] |
| Tardive Dyskinesia | Comparable to other depot and oral antipsychotics | Incidence was similar at the end of 18 months of treatment. | Cochrane Review[4] |
Experimental Protocols
Experimental Protocol 1: In-Vivo Pharmacokinetic Study of this compound in a Rabbit Model
This protocol is a generalized framework based on common practices for pharmacokinetic studies of long-acting injectable antipsychotics.
-
Animal Model:
-
Species: New Zealand White rabbits.
-
Number: At least 4-6 animals per group to ensure statistical power.
-
Housing: Individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Ad-libitum access to food and water.
-
-
Drug Formulation and Administration:
-
Blood Sampling:
-
Method: Collection from the central ear artery.
-
Schedule: Pre-dose (0 hours), and at multiple time points post-dose to capture the absorption, distribution, and elimination phases. A suggested schedule could be: 1, 4, 8, 24, 48, 72 hours, and then on days 7, 14, 21, and 28.[5][6]
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Analytical Method:
-
Technique: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of pipotiazine in plasma.
-
Validation: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
-
-
Pharmacokinetic Analysis:
-
Software: Use of a validated pharmacokinetic software (e.g., Phoenix WinNonlin).
-
Parameters: Calculation of key pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life).
-
Experimental Protocol 2: Clinical Trial Protocol for Optimizing this compound Dosing
This protocol outlines a framework for a clinical trial to determine the optimal dosing schedule of this compound to minimize adverse effects.
-
Study Design: A multicenter, randomized, double-blind, parallel-group, dose-finding study.
-
Study Population: Patients with a diagnosis of schizophrenia who require long-term antipsychotic treatment. Key inclusion and exclusion criteria should be clearly defined.
-
Randomization and Blinding:
-
Subjects will be randomized to one of three dosing arms:
-
Arm A: this compound 25 mg every 4 weeks.
-
Arm B: this compound 50 mg every 4 weeks.
-
Arm C: this compound 100 mg every 4 weeks.
-
-
Both patients and investigators will be blinded to the dose allocation.
-
-
Study Procedures:
-
Screening Phase: To assess eligibility and obtain informed consent.
-
Titration Phase: All patients will start with a 25 mg test dose. Those randomized to higher dose arms will have their dose titrated up to the assigned maintenance dose over a specified period.
-
Maintenance Phase: Patients will receive their assigned dose for a pre-defined duration (e.g., 24 weeks).
-
Follow-up Phase: A follow-up period after the last dose to monitor for any delayed adverse events.
-
-
Assessments:
-
Efficacy: Assessed using validated scales such as the Positive and Negative Syndrome Scale (PANSS) at baseline and regular intervals throughout the study.
-
Safety and Tolerability:
-
Adverse events will be recorded at each visit.
-
Extrapyramidal symptoms will be assessed using the Extrapyramidal Symptom Rating Scale (ESRS) at baseline and regular intervals.[7]
-
Vital signs, weight, and laboratory parameters (CBC, LFTs, glucose) will be monitored.
-
ECGs will be performed at baseline and at specified time points.
-
-
-
Statistical Analysis:
-
The primary endpoint will be the incidence and severity of EPS in each dosing arm.
-
Secondary endpoints will include efficacy measures and the incidence of other adverse events.
-
Appropriate statistical tests will be used to compare the treatment arms.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound's action and side effects.
Caption: Workflow for an in-vivo pharmacokinetic study of this compound.
Caption: Decision tree for optimizing this compound dosing.
References
- 1. Frontiers | Optimizing and Individualizing the Pharmacological Treatment of First-Episode Schizophrenic Patients: Study Protocol for a Multicenter Clinical Trial [frontiersin.org]
- 2. [Comparison of the effects of pipothiazine palmitate and fluphenazine decanoate. Results of a multicenter double-blind trial] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Review of clinical trials with pipotiazine, pipotiazine undecylenate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rats and rabbits as pharmacokinetic screening tools for long acting intramuscular depots: case study with paliperidone palmitate suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PhenX Toolkit: Protocols [phenxtoolkit.org]
Troubleshooting pipotiazine palmitate-induced hyperprolactinemia in research subjects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating hyperprolactinemia induced by pipotiazine (B1677947) palmitate in research subjects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which pipotiazine palmitate induces hyperprolactinemia?
A1: this compound is a typical antipsychotic of the phenothiazine (B1677639) class.[1] Its primary mechanism of action is the antagonism of dopamine (B1211576) D2 receptors in the brain.[2][3] In the tuberoinfundibular pathway, dopamine acts as a tonic inhibitor of prolactin secretion from the anterior pituitary gland.[4] By blocking D2 receptors on lactotroph cells in the pituitary, this compound removes this inhibitory signal, leading to an overproduction and release of prolactin into the bloodstream, a condition known as hyperprolactinemia.[2][5]
Q2: What is the pharmacokinetic profile of this compound and how does it influence experimental design?
A2: this compound is a long-acting injectable formulation.[6] After a single intramuscular injection, it forms a depot from which it is slowly released.[2] Maximal plasma concentrations of pipotiazine are typically reached between 7 to 14 days post-injection.[6][7] The elimination half-life is approximately 15 days, and steady-state concentrations are generally achieved after about two months of regular dosing (e.g., every four weeks).[6][7] This slow-release profile is crucial for experimental design, as prolactin levels will not peak immediately after administration. Blood sampling for prolactin measurement should be scheduled accordingly, with consideration for a delayed onset of hyperprolactinemia.
Q3: My research subjects are showing elevated prolactin levels. How can I confirm it is due to this compound?
A3: To confirm that hyperprolactinemia is induced by this compound, it is essential to establish a clear temporal relationship between drug administration and the rise in prolactin levels. A baseline prolactin measurement should be taken before the first injection. Subsequent measurements should be taken at time points consistent with the known pharmacokinetics of the drug (e.g., weekly for the first month). The prolactin levels should rise following the administration of this compound. To further causally link the drug to hyperprolactinemia, a washout period, if experimentally feasible, should show a return to baseline prolactin levels.
Q4: I have confirmed this compound-induced hyperprolactinemia in my animal models. What are the recommended strategies to counteract this effect for my control groups?
A4: There are several established strategies to manage antipsychotic-induced hyperprolactinemia that can be adapted for research purposes:
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Dose Reduction: If your experimental design allows, reducing the dose of this compound may lead to a decrease in prolactin levels.[8]
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Switching to a Prolactin-Sparing Antipsychotic: For a control group where antipsychotic effect is needed without hyperprolactinemia, switching to an atypical antipsychotic with a lower propensity for elevating prolactin, such as aripiprazole, can be considered.[8]
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Adjunctive Treatment with Aripiprazole: Aripiprazole acts as a partial agonist at D2 receptors.[5] When co-administered with a D2 antagonist like this compound, it can partially stimulate D2 receptors in the tuberoinfundibular pathway, thereby reducing prolactin levels without compromising the antipsychotic effect in other brain regions.[5][9]
-
Adjunctive Treatment with a Dopamine Agonist: Dopamine agonists like cabergoline (B1668192) directly stimulate D2 receptors, effectively counteracting the blockade by this compound and reducing prolactin secretion. However, there is a potential risk of reversing the desired antipsychotic effects in your model, so this approach should be used with caution and careful dose titration.
Q5: Are there any known drug interactions with this compound that could affect prolactin levels?
A5: this compound is metabolized by the cytochrome P450 enzyme system, particularly CYP2D6.[4] Co-administration of drugs that are strong inhibitors of CYP2D6 (e.g., fluoxetine, paroxetine) can increase the plasma concentration of pipotiazine, potentially leading to more pronounced D2 blockade and higher prolactin levels.[4] Conversely, CYP2D6 inducers (e.g., carbamazepine) could decrease its concentration and effect.[4] It is crucial to consider the potential for such interactions in your experimental design.
Data Presentation
Table 1: Illustrative Example of Dose-Dependent Effects of a D2 Antagonist on Serum Prolactin Levels in Rats.
Disclaimer: The following data is a representative example based on studies of other D2 antagonists and is intended to illustrate how to present such findings. Actual values for this compound may vary and should be determined experimentally.
| Treatment Group | Dose (mg/kg) | Mean Serum Prolactin (ng/mL) ± SEM | Fold Change from Vehicle |
| Vehicle Control | 0 | 15.2 ± 2.1 | 1.0 |
| This compound | 0.5 | 85.7 ± 9.3 | 5.6 |
| This compound | 1.0 | 152.4 ± 15.8 | 10.0 |
| This compound | 2.5 | 248.1 ± 22.5 | 16.3 |
Table 2: Effect of Interventions on this compound-Induced Hyperprolactinemia in Rats (Illustrative Example).
| Treatment Group | Dose (mg/kg) | Mean Serum Prolactin (ng/mL) ± SEM | % Reduction from Pipotiazine Only |
| Vehicle Control | 0 | 14.8 ± 1.9 | N/A |
| This compound | 1.0 | 155.3 ± 16.2 | 0 |
| This compound + Aripiprazole | 1.0 + 1.0 | 45.6 ± 5.1 | 70.6 |
| This compound + Cabergoline | 1.0 + 0.5 | 25.9 ± 3.4 | 83.3 |
Experimental Protocols
Protocol 1: Induction of Hyperprolactinemia in a Rat Model
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Animals: Use adult female Wistar or Sprague-Dawley rats, as they have well-characterized endocrine responses.
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Acclimatization: Allow animals to acclimate to the housing conditions for at least one week prior to the experiment.
-
Baseline Blood Collection: Collect baseline blood samples for prolactin measurement. To minimize stress-induced prolactin release, handle animals gently and consistently.
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Drug Administration: Administer a single intramuscular injection of this compound at the desired dose.
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Post-Treatment Blood Collection: Collect blood samples at regular intervals (e.g., 7, 14, 21, and 28 days) to monitor the change in prolactin levels.
-
Serum Separation: Allow blood to clot, then centrifuge to separate the serum. Store serum at -80°C until analysis.
Protocol 2: Prolactin Measurement using Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a general guideline for a sandwich ELISA. Always refer to the specific instructions provided with your commercial ELISA kit.
-
Reagent Preparation: Prepare all reagents, including standards, wash buffer, and detection antibody, according to the kit manufacturer's instructions.
-
Plate Preparation: Add the capture antibody to the wells of a 96-well plate and incubate to coat the wells. Wash the plate to remove unbound antibody.
-
Blocking: Add a blocking buffer to prevent non-specific binding.
-
Sample and Standard Incubation: Add standards and serum samples to the appropriate wells. Incubate to allow prolactin to bind to the capture antibody.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate to allow it to bind to the captured prolactin.
-
Enzyme Conjugate Incubation: Wash the plate and add a streptavidin-enzyme conjugate (e.g., HRP). Incubate to allow it to bind to the detection antibody.
-
Substrate Addition: Wash the plate and add a chromogenic substrate. A color change will occur in proportion to the amount of prolactin present.
-
Reaction Stoppage: Stop the reaction by adding a stop solution.
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the concentration of prolactin in the unknown samples.
Mandatory Visualization
Caption: this compound's mechanism of inducing hyperprolactinemia.
References
- 1. Pharmacological causes of hyperprolactinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prolactin Levels After Switching to Paliperidone Palmitate in Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antipsychotics: impact on prolactin levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of phenothiazines on endocrine function: I. Patients with inappropriate lactation and amenorrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rotman-baycrest.on.ca [rotman-baycrest.on.ca]
- 6. Endogenous estrogen modulates phenothiazine stimulated prolactin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antipsychotic-Related Prolactin Changes: A Systematic Review and Dose-Response Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effects of Novel and Newly Approved Antipsychotics on Serum Prolactin Levels: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Depot this compound and undecylenate for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating injection site reactions associated with pipotiazine palmitate
Disclaimer: Pipotiazine (B1677947) palmitate (marketed as Piportil L4) was globally discontinued (B1498344) in 2015 due to a shortage of the active pharmaceutical ingredient. This information is intended for researchers, scientists, and drug development professionals for educational and research purposes, particularly for those working on long-acting injectable (LAI) formulations and seeking to understand and mitigate injection site reactions associated with oil-based depot medications.
Troubleshooting Guides and FAQs
This section provides practical guidance on potential issues related to injection site reactions (ISRs) with oil-based LAI formulations like pipotiazine palmitate.
| Issue/Question | Potential Cause & Explanation | Recommended Action/Troubleshooting Steps |
| Pain during or immediately after injection | 1. Needle gauge and length: A needle that is too large can cause more tissue trauma, while one that is too short may not reach the muscle, leading to subcutaneous deposition which can be more painful. 2. Injection volume: Larger volumes can increase pressure within the muscle tissue. 3. Viscosity of the oil vehicle: Oil-based solutions are more viscous than aqueous solutions and can cause more discomfort during injection. 4. Injection speed: Rapid injection can increase tissue distension and pain. | 1. Needle Selection: Use a needle of at least 21 gauge. Ensure the needle is long enough to reach the deep muscle tissue, especially in patients with higher BMI. 2. Volume Management: For larger volumes, consider splitting the dose into two separate injections at different sites. 3. Temperature: Allow the ampoule to come to room temperature before injection to slightly reduce viscosity. 4. Technique: Inject the medication slowly and steadily. Use the Z-track injection technique to minimize leakage into subcutaneous tissue. |
| Localized pain, redness, and swelling appearing hours to days after injection | 1. Inflammatory Response: The oil depot acts as a foreign body, triggering an innate immune response. This involves the recruitment of neutrophils and macrophages, leading to the release of pro-inflammatory cytokines and subsequent inflammation.[1] 2. Muscle Irritation: The formulation itself or the mechanical trauma of the injection can directly irritate muscle fibers. | 1. Cold Compress: Apply a cold pack to the injection site for 15-20 minutes within the first 24-48 hours to reduce swelling and numb the area. 2. Warm Compress: After the initial 48 hours, a warm compress can be applied to promote blood flow and help disperse the depot. 3. Movement: Encourage light movement of the affected limb to increase circulation. 4. Over-the-Counter Analgesics: Non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) can be considered to manage pain and inflammation, if not contraindicated. |
| Formation of a palpable lump or nodule at the injection site | 1. Depot Formation: This is an expected consequence of an oil-based LAI. The lump is the localized depot of the drug in the sesame oil vehicle from which the active ingredient is slowly released.[2] 2. Granuloma Formation: A persistent inflammatory reaction can lead to the formation of a granuloma, a collection of immune cells attempting to wall off the foreign substance. | 1. Site Rotation: It is crucial to rotate injection sites for subsequent administrations to allow for complete absorption and to prevent tissue fibrosis.[3] 2. Massage: Gentle massage of the area (if not painful) may help with the dispersal of the oil depot over time. 3. Monitoring: Monitor the nodule for any signs of infection (increasing redness, warmth, pus). If the nodule is persistent, painful, or growing, further investigation is warranted. |
| Sterile abscess formation | 1. Intense Inflammatory Response: In some cases, the inflammatory response can be severe, leading to a collection of immune cells and fluid that resembles an abscess but is not caused by a bacterial infection. | 1. Medical Evaluation: This requires assessment to differentiate from an infectious abscess. 2. Do Not Aspirate (unless directed): Aspiration should only be performed by a qualified professional if an infection is suspected. 3. Anti-inflammatory treatment: Management may involve anti-inflammatory agents. |
| Why are oil-based depots more likely to cause injection site reactions than aqueous suspensions? | Oil-based vehicles, like the sesame oil used in this compound, are more likely to be recognized as foreign by the body, leading to a more pronounced local inflammatory response compared to aqueous-based formulations.[3][4] | When developing new LAI formulations, consider aqueous-based nanosuspensions or microsphere technologies to potentially improve local tolerability. |
Data Presentation: Incidence of Injection Site Reactions
Quantitative data specifically for this compound injection site reactions is limited in publicly available literature, especially following its discontinuation. However, comparative data and information on first-generation depot antipsychotics (which are often oil-based) provide valuable context.
Table 1: Comparison of Injection Site Pain (Visual Analog Scale - VAS) for Long-Acting Injectables
| Antipsychotic Formulation | Mean VAS Score (0-100mm) 2 Days Post-Injection | Reference |
| First-Generation (Oil-Based) | ||
| Haloperidol Decanoate | 19.5 | [4] |
| Zuclopenthixol Decanoate | 15.0 | [4] |
| Fluphenazine Decanoate | 6.9 | [4] |
| Flupentixol Decanoate | 5.2 | [4] |
| Second-Generation (Aqueous-Based) | ||
| Paliperidone Palmitate (39mg) | 3.2 | [4] |
| Paliperidone Palmitate (234mg) | 3.0 | [4] |
Note: A lower VAS score indicates less pain.
One study reported that clinically significant depot site reactions were observed in 17% of patients receiving various depot antipsychotics. These reactions were associated with more frequent injections and a larger total volume of the depot administered over the previous year.
Experimental Protocols
Protocol 1: Evaluation of Local Tolerance in a Rabbit Model
This protocol is adapted from methodologies used to assess muscle damage following intramuscular injections.
Objective: To evaluate the local tissue reaction to an oil-based LAI formulation.
Animal Model: New Zealand White rabbits.
Methodology:
-
Acclimatization: House animals in standard conditions for at least 5 days prior to the study.
-
Groups:
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Test Group: Receive intramuscular injection of the test formulation (e.g., this compound in sesame oil).
-
Vehicle Control Group: Receive an intramuscular injection of the sesame oil vehicle only.
-
Saline Control Group: Receive an intramuscular injection of sterile saline.
-
-
Administration:
-
Administer a single, deep intramuscular injection into the quadriceps femoris muscle.
-
Use a consistent volume and needle size across all groups.
-
-
Observation:
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Monitor animals for any signs of distress or changes in gait.
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At predetermined time points (e.g., 24h, 48h, 72h, 7 days, 14 days), euthanize a subset of animals from each group.
-
-
Macroscopic Evaluation:
-
Carefully dissect the injection site.
-
Visually inspect for signs of hemorrhage, necrosis, edema, and encapsulation.
-
Measure the size of any lesion.
-
-
Histopathological Evaluation:
-
Collect tissue samples from the injection site and surrounding muscle.
-
Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Microscopically evaluate for inflammation (neutrophil and macrophage infiltration), muscle fiber degeneration/regeneration, necrosis, and fibrosis.
-
-
Biomarker Analysis:
-
Collect blood samples prior to injection and at specified time points post-injection.
-
Measure serum levels of creatine (B1669601) kinase (CK) as an indicator of muscle damage.
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Measure serum and/or tissue homogenate levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Depot this compound and undecylenate for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paliperidone Palmitate Associated with Necrotizing Deep Tissue Infection and Sepsis Requiring Surgical Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparing Injection Site Pain with Paliperidone Palmitate Versus First-Generation Depot Antipsychotics in Subjects with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Switch from Pipotiazine Palmitate to Newer Antipsychotics
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the challenges associated with transitioning patients from the first-generation antipsychotic, pipotiazine (B1677947) palmitate, to newer, second-generation antipsychotics.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when designing a preclinical study to evaluate a novel antipsychotic as a replacement for pipotiazine palmitate?
A1: The primary challenges in a preclinical setting involve replicating the long-acting nature of this compound and predicting the comparative risk of adverse effects. This compound is a long-acting injectable (LAI) with a very long half-life, which ensures continuous dopamine (B1211576) D2 receptor blockade.[1][2] Any new potential replacement, even an oral compound, should be evaluated for its ability to maintain steady therapeutic levels to prevent relapse. Furthermore, pipotiazine is a potent D2 antagonist with a high propensity for extrapyramidal symptoms (EPS).[3] Preclinical models must be sensitive enough to differentiate the EPS liability of a new compound from that of pipotiazine.
Q2: In the context of drug development, what is dopamine supersensitivity psychosis and why is it a critical consideration when switching from a potent D2 antagonist like this compound?
A2: Dopamine supersensitivity psychosis (DSP) is a phenomenon where chronic blockade of D2 receptors leads to a compensatory upregulation and sensitization of these receptors.[4][5] When a potent D2 antagonist like this compound is discontinued, the newly increased number of sensitive D2 receptors can be overstimulated by endogenous dopamine, leading to a paradoxical worsening of psychosis or the emergence of new psychotic symptoms.[4][5] This is a critical consideration in drug development as a new antipsychotic with a different mechanism of action (e.g., a partial D2 agonist) might not be able to control this rebound effect, potentially leading to treatment failure in a clinical trial. The risk of rebound psychosis is a significant concern within the first few weeks to months after discontinuing or reducing the dose of a long-acting injectable like this compound.[5]
Q3: What are the key pharmacodynamic differences between pipotiazine and newer antipsychotics that should be considered in a research setting?
A3: The key pharmacodynamic difference lies in the receptor binding profiles. Pipotiazine is a potent dopamine D2 receptor antagonist with significant activity at other receptors, including muscarinic, histaminic, and alpha-adrenergic receptors.[1][3][6] Newer, or atypical, antipsychotics generally exhibit a broader receptor binding profile with a higher affinity for serotonin (B10506) 5-HT2A receptors relative to their D2 receptor affinity. This D2/5-HT2A ratio is thought to contribute to their lower risk of EPS. Additionally, some newer agents are partial D2 agonists (e.g., aripiprazole), which provides a different mechanism for modulating dopaminergic activity compared to the full antagonism of pipotiazine.
Q4: From a drug development perspective, what are the most appropriate animal models to study the challenges of switching from pipotiazine to a newer antipsychotic?
A4: The Conditioned Avoidance Response (CAR) test is a classic and reliable animal model for assessing antipsychotic-like activity.[7][8] To study the challenges of switching, a modified CAR paradigm could be employed where animals are first chronically treated with this compound to establish a baseline of D2 receptor blockade and potential for dopamine supersensitivity. Subsequently, the switch to a newer antipsychotic can be modeled, and the animal's ability to maintain the conditioned avoidance response can be assessed. This can help predict the efficacy of the new drug in maintaining psychosis control. Models of extrapyramidal side effects, such as the catalepsy test in rodents, are also crucial to compare the motor side effect liability of the new drug relative to pipotiazine.
Troubleshooting Guides
Issue 1: Emergence of Severe Extrapyramidal Symptoms (EPS) or Akathisia During Cross-Tapering
-
Scenario: In a clinical trial, a subject being switched from this compound to a new oral antipsychotic via a cross-tapering strategy develops severe akathisia (a state of agitation, distress, and restlessness) or other significant EPS.
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Possible Cause: This could be due to a number of factors, including the long half-life of this compound leading to a period of additive D2 blockade with the new agent, or a cholinergic rebound effect if the new drug has lower anticholinergic properties than pipotiazine.
-
Troubleshooting Steps:
-
Re-evaluate the Tapering Schedule: Consider slowing down the titration of the new antipsychotic and/or the tapering of any concomitant anticholinergic medication.[9]
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Administer Adjunctive Medication: For akathisia, beta-blockers (e.g., propranolol) can be effective.[10] For other EPS, an anticholinergic agent (e.g., benztropine) may be necessary.[10]
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Monitor Plasma Levels: If feasible within the study protocol, measuring plasma levels of both antipsychotics can help to determine if there is an unexpected drug-drug interaction leading to elevated levels of either compound.
-
Issue 2: Unexpected Relapse of Psychosis During the Switch
-
Scenario: A research subject who was stable on this compound experiences a significant return of psychotic symptoms after being switched to a newer investigational antipsychotic.
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Possible Cause: This could be indicative of dopamine supersensitivity psychosis, where the new antipsychotic is not potent enough or does not have the appropriate mechanism of action to manage the sensitized dopamine system.[5] It could also be due to a sub-therapeutic dose of the new medication or poor absorption.
-
Troubleshooting Steps:
-
Assess for Dopamine Supersensitivity: Look for signs that may suggest DSP, such as the emergence of tardive dyskinesia or a rapid and severe relapse.[5]
-
Optimize Dosing: If the protocol allows, consider a dose increase of the new antipsychotic.
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Consider a Different Switching Strategy: An overlap and discontinuation strategy, where the new drug is titrated to a therapeutic dose before the old one is tapered, might be more effective in preventing relapse.[11]
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Re-evaluate the New Antipsychotic's Mechanism: If the new drug is a partial agonist, it may not be able to adequately control the hyperdopaminergic state in a supersensitive system.
-
Issue 3: Onset of Cholinergic Rebound Symptoms
-
Scenario: A subject develops flu-like symptoms, nausea, vomiting, and restlessness after switching from this compound to a newer antipsychotic.
-
Possible Cause: Pipotiazine, like other phenothiazines, has anticholinergic properties. If the new antipsychotic has lower or no affinity for muscarinic cholinergic receptors, the abrupt withdrawal of the anticholinergic effect can lead to a cholinergic rebound.[12]
-
Troubleshooting Steps:
-
Symptomatic Treatment: Provide supportive care for the symptoms.
-
Temporary Anticholinergic Medication: Consider the short-term use of an anticholinergic medication, such as benztropine, to manage the rebound symptoms. This can then be slowly tapered off.[9]
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Slower Cross-Taper: A more gradual cross-taper can allow the cholinergic system to adapt more slowly, reducing the severity of rebound symptoms.
-
Data Presentation
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Pipotiazine and Selected Newer Antipsychotics
| Antipsychotic | D2 | 5-HT2A | H1 | M1 | α1 |
| Pipotiazine | Potent Antagonist | Antagonist | Antagonist | Antagonist | Antagonist |
| Aripiprazole | 0.34 (Partial Agonist) | 3.4 | 61 | >1000 | 57 |
| Olanzapine | 11 | 4 | 7 | 1.9 | 19 |
| Quetiapine | 160 | 148 | 11 | 780 | 25 |
| Risperidone (B510) | 3.3 | 0.12 | 20 | >1000 | 0.8 |
| Ziprasidone | 4.8 | 0.4 | 4.3 | >1000 | 10 |
Data for newer antipsychotics are aggregated from multiple sources. The receptor binding profile for pipotiazine is described qualitatively due to a lack of consistent Ki values in the literature, but it is known to be a potent D2 antagonist with activity at the other listed receptors.[1][3][6]
Table 2: Comparative Pharmacokinetic Parameters of this compound and Selected Newer Long-Acting Injectable (LAI) Antipsychotics
| LAI Antipsychotic | Tmax (days) | Elimination Half-life (days) | Dosing Interval |
| This compound | 7-14 | ~15 | Every 4 weeks |
| Aripiprazole Monohydrate | 5-7 | 30-47 | Every 4 weeks |
| Paliperidone Palmitate | ~13 | 25-49 | Every 4 weeks |
| Risperidone Microspheres | ~21-28 | 3-6 (drug release) | Every 2 weeks |
Tmax and half-life values are approximate and can vary between individuals.[2][13][14][15]
Experimental Protocols
Protocol 1: In Vitro Radioligand Receptor Binding Assay to Determine Ki Values
Objective: To determine the binding affinity (Ki) of a novel compound for various neurotransmitter receptors and compare it to pipotiazine and other antipsychotics.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain striatum for D2 receptors) or cultured cells expressing the receptor of interest in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.[9][16]
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a specific radioligand for the receptor of interest (e.g., [3H]-spiperone for D2 receptors), and varying concentrations of the unlabeled test compound.
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known antagonist).
-
Incubate the plate to allow binding to reach equilibrium.
-
-
Separation and Counting:
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9][17]
-
Protocol 2: Conditioned Avoidance Response (CAR) in Rats
Objective: To assess the antipsychotic-like activity of a novel compound and compare its efficacy and motor side effect liability to pipotiazine.
Methodology:
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric foot shock. A conditioned stimulus (CS), such as a light or a tone, is presented before the unconditioned stimulus (US), the foot shock.
-
Training:
-
Place a rat in one compartment of the shuttle box.
-
Present the CS for a set duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation, this is recorded as an avoidance response, and the trial ends.
-
If the rat does not move, deliver the US (foot shock) at the end of the CS presentation.
-
If the rat moves to the other compartment during the US, this is recorded as an escape response.
-
Repeat this process for a set number of trials per session until the rats reach a stable level of avoidance responding.[7][8][18]
-
-
Drug Testing:
-
Once the rats are trained, administer the test compound, pipotiazine, or a vehicle control at various doses.
-
After a pre-determined time, place the rats back in the shuttle box and run a test session.
-
Record the number of avoidance and escape responses.
-
-
Data Analysis:
-
A compound with antipsychotic-like activity will selectively suppress the conditioned avoidance response at doses that do not affect the escape response.[7][8]
-
The dose at which a compound significantly reduces avoidance responses can be compared between different drugs to assess relative potency.
-
The dose at which escape responses are affected can be an indicator of motor impairment or sedation.
-
Protocol 3: Exemplar Clinical Trial Design for Switching from a First-Generation to a Second-Generation Antipsychotic
Title: A Randomized, Double-Blind, Flexible-Dose Study to Evaluate the Efficacy and Safety of [New Antipsychotic] Compared to [Active Comparator] in Patients with Schizophrenia Being Switched from a First-Generation Antipsychotic.
Design:
-
Screening Phase (up to 4 weeks): Assess patient eligibility, including diagnosis, current treatment with a stable dose of a first-generation antipsychotic (e.g., haloperidol, fluphenazine), and clinical stability.
-
Randomization: Eligible patients are randomized in a double-blind manner to one of two treatment arms: [New Antipsychotic] or [Active Comparator (e.g., olanzapine)].
-
Switching Phase (2-4 weeks):
-
Cross-Tapering: The first-generation antipsychotic is gradually tapered down over the first 2 weeks, while the new antipsychotic (or active comparator) is titrated up to a therapeutic dose. A placebo for the first-generation antipsychotic is used to maintain the blind.
-
Dose Titration: The dose of the new antipsychotic is flexible within a pre-defined range to allow for individual optimization.
-
-
Maintenance Phase (12-24 weeks): Patients continue on their assigned treatment at a stable, optimized dose.
-
Assessments:
-
Efficacy: Positive and Negative Syndrome Scale (PANSS), Clinical Global Impression (CGI) scale.
-
Safety and Tolerability: Extrapyramidal Symptom Rating Scale (ESRS), Barnes Akathisia Rating Scale (BARS), monitoring of weight, metabolic parameters, and adverse events.
-
Pharmacokinetics: Blood samples are collected at specified time points to determine plasma concentrations of the study drugs.[19][20]
-
Visualizations
Caption: Comparative signaling pathways of pipotiazine and newer antipsychotics.
Caption: Experimental workflow for developing a replacement for this compound.
Caption: Logical workflow for deciding on an antipsychotic switching strategy.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. [Initial results of a pharmacokinetic study of pipothiazine and its palmitic ester (Piportil L4) in a schizophrenic population] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pipotiazine | C24H33N3O3S2 | CID 62867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Screening of anti psychotic drugs salim | PPTX [slideshare.net]
- 5. Dopamine supersensitivity psychosis - Wikipedia [en.wikipedia.org]
- 6. pipotiazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 8. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Strategies for Switching between Oral Postsynaptic Antidopaminergic Antipsychotics in Patients with Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stopping and switching antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. psychdb.com [psychdb.com]
- 13. Pharmacokinetic Characteristics of Long-Acting Injectable Antipsychotics for Schizophrenia: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. download.lww.com [download.lww.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Identifying and managing anticholinergic side effects of pipotiazine palmitate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pipotiazine (B1677947) palmitate, focusing on the identification and management of its anticholinergic side effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind the anticholinergic side effects of pipotiazine palmitate?
A1: Pipotiazine is a phenothiazine-class antipsychotic. Its primary therapeutic effect is mediated by the antagonism of dopamine (B1211576) D2 receptors. However, it also acts as an antagonist at various other receptors, including muscarinic acetylcholine (B1216132) receptors (M1-M4).[1] The blockade of these muscarinic receptors disrupts the normal signaling of the neurotransmitter acetylcholine, leading to a range of anticholinergic side effects.[2][3]
Q2: What are the common peripheral and central anticholinergic side effects observed with this compound in experimental settings?
A2: In research settings, subjects may exhibit a variety of anticholinergic side effects.
-
Peripheral effects include symptoms such as dry mouth (xerostomia), blurred vision, constipation, and urinary retention.[2][4][5]
-
Central nervous system (CNS) effects can manifest as sedation, confusion, delirium, and cognitive deficits, including impaired memory and attention.[3][4]
Q3: How can we quantify the anticholinergic burden of this compound in our research?
A3: The cumulative anticholinergic effect, or "anticholinergic burden," can be assessed using several validated scales. These tools assign a score to medications based on their anticholinergic potential. Commonly used scales in research include:
-
Anticholinergic Cognitive Burden Scale (ACB)
-
Anticholinergic Risk Scale (ARS)
-
Anticholinergic Drug Scale (ADS)
These scales can help researchers systematically evaluate the potential for cognitive and physical impairment due to the anticholinergic properties of the compounds being studied.[6]
Q4: Are there in vitro methods to confirm the anticholinergic activity of pipotiazine?
A4: Yes, the most direct method is to perform a radioligand receptor binding assay. This experiment measures the affinity of pipotiazine for the five muscarinic receptor subtypes (M1-M5). A high binding affinity (low Ki value) for these receptors confirms its anticholinergic potential at a molecular level.
Q5: What experimental models can be used to investigate the functional consequences of pipotiazine's anticholinergic effects?
A5: Animal models are valuable for assessing the physiological effects. For instance, to study xerostomia (dry mouth), researchers can measure pilocarpine-induced salivation in rodents. A reduction in salivary flow after administration of pipotiazine would indicate a functional anticholinergic effect. To investigate central effects, cognitive functions can be assessed using various behavioral tests in rodents, such as the Morris water maze or passive avoidance tests.
Troubleshooting Guide
Problem: We are observing unexpected cognitive deficits in our animal models treated with this compound.
Troubleshooting Steps:
-
Confirm Anticholinergic Effect: The observed cognitive impairment may be a central anticholinergic side effect.[3] Consider conducting a dose-response study to see if the cognitive deficits correlate with the dosage of this compound.
-
Assess Anticholinergic Burden: If other compounds are being co-administered, use an anticholinergic burden scale to evaluate the cumulative anticholinergic load.[6] The effects of pipotiazine may be potentiated by other agents with anticholinergic properties.
-
Switch Compound (if possible): If the anticholinergic effects are confounding the experimental results, consider using a comparator antipsychotic with a lower affinity for muscarinic receptors as a control.
-
Symptomatic Management: In some experimental designs, it may be possible to manage peripheral side effects (e.g., providing hydration gels for dry mouth) to reduce animal distress, though this will not alleviate central cognitive effects.
Problem: Our in vitro assays show inconsistent results for muscarinic receptor binding.
Troubleshooting Steps:
-
Review Protocol: Ensure all steps of the receptor binding assay protocol are being followed precisely, including buffer preparation, incubation times, and washing procedures.
-
Check Reagents: Verify the quality and concentration of the radioligand and cell membrane preparations. Ensure the pipotiazine compound is properly solubilized.
-
Optimize Conditions: The protein concentration and incubation time may need to be optimized to achieve a sufficient signal-to-noise ratio.
-
Control for Non-Specific Binding: Ensure that non-specific binding is appropriately determined (using a high concentration of a known muscarinic antagonist like atropine) and subtracted from total binding to yield specific binding.
Data Presentation
Table 1: Anticholinergic Profile of this compound
| Parameter | Finding | Source |
| Receptor Binding Profile | Antagonist at muscarinic acetylcholine M1-M4 receptors. | [1] |
| Need for Anticholinergic Medication | In clinical studies, approaching 60% of individuals receiving this compound were prescribed anticholinergic medication to manage side effects. | [7] |
| Comparison to other Depot Antipsychotics | The need for anticholinergic medication is comparable to other depot antipsychotic preparations (Relative Risk: 0.98). | [7] |
Mandatory Visualizations
Caption: Signaling pathway of pipotiazine's anticholinergic action.
Caption: Experimental workflow for assessing anticholinergic potential.
References
- 1. pipotiazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Antipsychotics, Phenothiazine: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 3. Managing Anticholinergic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The anticholinergic burden: from research to practice - Australian Prescriber [australianprescriber.tg.org.au]
- 7. Depot this compound and undecylenate for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming the limitations of pipotiazine palmitate's delayed onset of action.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pipotiazine (B1677947) palmitate. The focus is on understanding and experimentally overcoming the delayed onset of action inherent to this long-acting injectable (LAI) antipsychotic.
Frequently Asked Questions (FAQs)
Q1: What pharmacokinetic properties of pipotiazine palmitate cause its delayed onset of action?
This compound is a depot injection, meaning that after intramuscular administration, the esterified drug forms a reservoir in the muscle tissue.[1] The slow release of the drug from this depot is responsible for its prolonged duration of action and its delayed onset.[1] Plasma concentrations of the active moiety, pipotiazine, may not be detectable for at least three days following the first injection.[2] Peak plasma levels are typically not reached until the second week post-administration.[2][3] Consequently, therapeutic steady-state concentrations are generally achieved only after the second month of regular four-week injections.[2][4] This contrasts sharply with oral pipotiazine, which reaches peak plasma concentrations within one to two hours.[2][5]
Data Presentation: Pharmacokinetic Profile Comparison
The following table summarizes the key pharmacokinetic differences between oral pipotiazine and the long-acting palmitate injection.
| Parameter | Oral Pipotiazine | This compound (IM Injection) | Citation(s) |
| Time to Peak Plasma (Tmax) | 1 - 2 hours | 7 - 14 days | [2][4][5] |
| Initial Detectable Levels | Within hours | ~3 days | [2] |
| Time to Steady State | Not Applicable (Single Dose) | ~2 months (with 4-week intervals) | [2][4] |
| Elimination Half-life | ~11.2 hours | ~15 days | [4][5] |
Q2: What is the typical timeframe for the onset of therapeutic action after a single injection?
The onset of therapeutic activity is not immediate.[6] Initial effects may appear within the first 2 to 3 days after injection.[7] However, significant clinical improvement in psychotic symptoms is more commonly observed after 3 to 4 days, with pronounced effects seen within the first week.[7][8] It may take several days to weeks for the full antipsychotic effect to manifest after the initial injection.[6]
Q3: What are the primary experimental strategies to mitigate this delayed onset?
To ensure continuous therapeutic coverage during the initiation phase of this compound, two primary strategies can be employed in experimental and clinical settings.
-
Oral Antipsychotic Supplementation: This is the most common and established method.[6][8] It involves co-administering a shorter-acting oral antipsychotic to "bridge" the gap between the first injection and the time it takes for this compound to reach therapeutic plasma concentrations.[6][8][9] This strategy is widely used for initiating various LAI antipsychotics.[10][11]
-
Loading Dose Administration: A loading dose is a strategy used with some LAIs to more rapidly achieve steady-state concentrations.[9][12] This involves administering a higher or more frequent initial dose. While less specifically documented for this compound, it remains a valid experimental approach for researchers. The principle is that a larger initial dose saturates the depot system, allowing for faster attainment of therapeutic drug levels.[13]
Q4: What is the underlying mechanism of action for pipotiazine?
Pipotiazine is a phenothiazine-class antipsychotic.[1] Its primary mechanism of action is the antagonism of postsynaptic dopamine (B1211576) D2 receptors in the mesolimbic and mesocortical pathways of the brain.[1][6][14] The overactivity of these dopaminergic pathways is associated with psychotic symptoms.[6] Pipotiazine also exhibits blocking activity at other receptors, including serotonin (B10506) 5-HT2A, alpha-adrenergic, and histamine (B1213489) H1 receptors, which contributes to its broader therapeutic effects and its side-effect profile.[1][15]
Mandatory Visualization: Pipotiazine's D2 Receptor Antagonism
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. [Initial results of a pharmacokinetic study of pipothiazine and its palmitic ester (Piportil L4) in a schizophrenic population] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Depot this compound and undecylenate for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pipotiazine - Wikipedia [en.wikipedia.org]
- 5. Pipotiazine pharmacokinetics after p.o. and i.v. administration in man. Correlation between blood levels and effect on the handwriting area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. This compound: an evaluation of a new long acting intramuscular antipsychotic agent in severely ill schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hcn.health [hcn.health]
- 10. Optimizing long-acting injectable antipsychotic safety and care continuity through documentation best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-acting injectable antipsychotics: what, when, and how | CNS Spectrums | Cambridge Core [cambridge.org]
- 12. researchgate.net [researchgate.net]
- 13. certara.com [certara.com]
- 14. UpToDate 2018 [doctorabad.com]
- 15. Pipotiazine | C24H33N3O3S2 | CID 62867 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Refining Animal Models for Pipotiazine Palmitate Efficacy Testing
This technical support center is designed for researchers, scientists, and drug development professionals working on the refinement of animal models to better predict the efficacy of pipotiazine (B1677947) palmitate in humans. Due to the limited availability of specific preclinical data for the long-acting injectable (LAI) formulation of pipotiazine, this guide incorporates data from other well-characterized typical antipsychotics, such as haloperidol, as a proxy to provide a robust framework for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in developing animal models for long-acting injectable antipsychotics like pipotiazine palmitate?
A1: The primary challenges include:
-
Pharmacokinetic Variability: The slow-release nature of LAIs can lead to high inter-animal variability in plasma drug concentrations.
-
Translational Validity: Ensuring that the behavioral endpoints measured in animals are relevant to the therapeutic effects in humans is a significant hurdle.
-
Dose Selection: Establishing an appropriate dose that achieves therapeutic receptor occupancy without causing excessive side effects can be difficult.[1]
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Injection Site Reactions: LAIs, particularly oil-based formulations, can cause local tissue reactions, which may affect animal welfare and data quality.[2]
Q2: Which animal species are most appropriate for studying this compound?
A2: Rodents, particularly rats, are the most commonly used species for initial efficacy and pharmacokinetic screening of antipsychotics due to their well-characterized behavioral responses and cost-effectiveness. Non-human primates can provide a more translationally relevant model for pharmacokinetics and complex cognitive and social behaviors, but their use is associated with higher costs and ethical considerations.[3][4]
Q3: How can I translate human doses of this compound to animal models?
A3: Direct dose translation is not straightforward. A more reliable approach is to aim for equivalent dopamine (B1211576) D2 receptor occupancy levels. In humans, the therapeutic window for typical antipsychotics is generally considered to be 65-80% D2 receptor occupancy.[5] Therefore, dose-finding studies in your chosen animal model should be conducted to identify the dose of this compound that achieves this level of receptor occupancy.
Q4: What are the most predictive behavioral assays for antipsychotic efficacy?
A4: The conditioned avoidance response (CAR) test is a well-validated model with high predictive validity for the clinical efficacy of antipsychotic drugs.[6][7][8][][10] Other useful assays include prepulse inhibition (PPI) of the startle reflex, which measures sensorimotor gating deficits, and models of hyperactivity induced by dopamine agonists like amphetamine.
Troubleshooting Guides
Issues with Drug Administration and Formulation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in plasma drug levels | - Inconsistent injection technique.- Variable absorption from the injection site.- Individual differences in drug metabolism. | - Ensure all personnel are trained in consistent intramuscular (IM) or subcutaneous (SC) injection techniques.- Rotate injection sites if performing repeated administrations.- Consider using a more homogenous animal strain. |
| Injection site reactions (e.g., swelling, sterile abscesses) | - Irritation from the drug formulation or vehicle.- High injection volume.- Needle gauge too large.- Bacterial contamination. | - If possible, dilute the formulation to reduce its concentration.- Divide larger doses into multiple smaller injections at different sites.- Use the smallest appropriate needle gauge for the viscosity of the formulation.- Ensure strict aseptic technique during preparation and administration.[11][12][13] |
| Difficulty injecting a viscous formulation | - High viscosity of the drug solution.- Needle gauge is too small. | - Warm the formulation to room temperature to slightly reduce viscosity.- Use a larger gauge needle, balancing the risk of increased tissue damage.- Inject slowly and steadily to minimize pressure buildup.[11][14][15] |
Issues with Behavioral Readouts
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of a dose-dependent effect in behavioral assays | - Dose range is too high (ceiling effect) or too low.- High baseline variability in animal behavior.- Insufficient statistical power. | - Conduct a pilot study with a wider range of doses.- Ensure proper animal habituation to the testing environment and consistent handling.- Perform a power analysis to determine the appropriate number of animals per group. |
| Animals appear sedated, confounding behavioral results | - The dose is too high, leading to off-target effects.- The drug has inherent sedative properties. | - Lower the dose and re-evaluate.- Include control groups to assess motor function independently (e.g., open field test for locomotor activity). |
| Inconsistent results in the Conditioned Avoidance Response (CAR) test | - Inadequate training of the animals.- The aversive stimulus (e.g., footshock) is too high or too low.- The conditioned stimulus (e.g., tone or light) is not salient enough. | - Ensure animals reach a stable baseline of avoidance before drug administration.- Adjust the shock intensity to a level that motivates escape without causing freezing behavior.- Use a clear and consistent conditioned stimulus.[16] |
Data Presentation
Table 1: Comparative Pharmacokinetics of Long-Acting Injectable Antipsychotics in Humans
| Parameter | This compound | Haloperidol Decanoate | Fluphenazine Decanoate |
| Time to Peak Plasma Concentration (Tmax) | 7-14 days[17] | 3-9 days | ~24 hours |
| Elimination Half-Life | ~15 days[17] | ~3 weeks | 7-10 days |
| Time to Steady State | ~2 months | ~3 months | N/A |
Table 2: Dopamine D2 Receptor Occupancy and Efficacy of Typical Antipsychotics in Rat Models
| Antipsychotic | Behavioral Assay | Effective Dose (ED50) / Dose Range | D2 Receptor Occupancy at Effective Dose |
| Haloperidol | Conditioned Avoidance Response (CAR) | ~0.06 mg/kg | ~75%[1] |
| Haloperidol | Catalepsy (motor side effect) | >0.1 mg/kg | >80%[1] |
| Chlorpromazine | D2 Receptor Occupancy | ED50: 2.7-5.1 mg/kg | 50% |
| Pipotiazine (proxy) | CAR | N/A (Expected to be similar to other phenothiazines) | N/A (Therapeutic target likely 65-80%) |
Note: Preclinical data for this compound is limited. Haloperidol is used as a proxy for a typical long-acting antipsychotic.
Experimental Protocols
Protocol 1: Conditioned Avoidance Response (CAR) in Rats
Objective: To assess the antipsychotic potential of this compound by measuring its ability to suppress a learned avoidance response.
Materials:
-
Two-way shuttle box with a grid floor capable of delivering a mild footshock.
-
A conditioned stimulus (CS) generator (e.g., light or tone).
-
An unconditioned stimulus (US) generator (i.e., a shocker).
-
Control and drug-treated rats.
Procedure:
-
Acclimation: Acclimate rats to the shuttle box for 10-15 minutes for 2-3 days prior to training.
-
Training:
-
Place a rat in one compartment of the shuttle box.
-
Present the CS (e.g., a 10-second tone).
-
Immediately following the CS, deliver the US (e.g., a 0.5 mA footshock for 5 seconds).
-
The trial is terminated if the rat moves to the other compartment during the CS (avoidance) or the US (escape).
-
Conduct 30-50 trials per day with a variable inter-trial interval (e.g., 30-60 seconds).
-
Continue training until a stable baseline of >80% avoidance is achieved.
-
-
Testing:
-
Administer this compound or vehicle at the desired dose and route.
-
At the appropriate time post-injection (based on expected Tmax), place the rat in the shuttle box and begin the test session.
-
Record the number of avoidance responses, escape responses, and escape failures (no crossing during CS or US).
-
-
Data Analysis: A significant decrease in avoidance responses without a corresponding increase in escape failures is indicative of an antipsychotic-like effect.
Protocol 2: Ex Vivo Dopamine D2 Receptor Occupancy in Rats
Objective: To determine the in vivo occupancy of dopamine D2 receptors by this compound at a given dose.
Materials:
-
Control and drug-treated rats.
-
A radiolabeled D2 receptor antagonist (e.g., [3H]-raclopride or [3H]-spiperone).
-
Scintillation counter or autoradiography equipment.
-
Brain dissection tools and cryostat.
Procedure:
-
Dosing: Administer this compound or vehicle to rats at the desired dose.
-
Tissue Collection: At a time point corresponding to the expected peak plasma concentration, euthanize the animals and rapidly dissect the brains. The striatum is the primary region of interest for D2 receptor occupancy.
-
Tissue Preparation (for scintillation counting):
-
Homogenize the striatal tissue in an appropriate buffer.
-
Incubate the homogenate with the radioligand at a concentration that saturates the D2 receptors.
-
Separate the bound and free radioligand by filtration.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
-
Tissue Preparation (for autoradiography):
-
Freeze the brains and section them using a cryostat.
-
Mount the sections on slides and incubate them with the radioligand.
-
Wash the slides to remove unbound radioligand and expose them to a phosphor screen or film.
-
-
Data Analysis:
-
Calculate the specific binding of the radioligand in the striatum of vehicle-treated and drug-treated animals.
-
Receptor occupancy is calculated as: (1 - (Specific Binding in Drug Group / Specific Binding in Vehicle Group)) * 100%.
-
Visualizations
References
- 1. Occupancy of Dopamine D2/3 Receptors in Rat Brain by Endogenous Dopamine Measured With the Agonist Positron Emission Tomography Radioligand [11C]MNPA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound | C40H63N3O4S2 | CID 37767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Long-Acting Injectable Second-Generation Antipsychotics vs Placebo and Their Oral Formulations in Acute Schizophrenia: A Systematic Review and Meta-Analysis of Randomized-Controlled-Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Depot this compound and undecylenate for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uspharmacist.com [uspharmacist.com]
- 11. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of rat dopamine D2 receptor occupancy for a series of antipsychotic drugs measured using radiolabeled or nonlabeled raclopride tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Pipotiazine Palmitate and Risperidone Long-Acting Injectable in the Management of Schizophrenia
An objective guide for researchers and drug development professionals on the comparative efficacy, safety, and pharmacological profiles of two long-acting injectable antipsychotics.
Due to a lack of direct head-to-head clinical trials, this guide provides a comparative overview of pipotiazine (B1677947) palmitate and risperidone (B510) long-acting injectable (LAI) based on data from individual clinical studies and pharmacological profiles. This information is intended to support research, scientific, and drug development professionals in understanding the relative therapeutic positioning of these two agents in the management of schizophrenia.
Executive Summary
Pipotiazine palmitate, a first-generation (typical) antipsychotic, and risperidone long-acting injectable, a second-generation (atypical) antipsychotic, are both established treatments for schizophrenia, offering the benefit of long-acting formulations to improve medication adherence. Their primary distinction lies in their receptor binding profiles and, consequently, their efficacy and side-effect profiles. Pipotiazine primarily acts as a potent dopamine (B1211576) D2 receptor antagonist, while risperidone exhibits a mixed serotonin-dopamine antagonism. This difference in mechanism is thought to contribute to risperidone's broader efficacy against both positive and negative symptoms of schizophrenia and a potentially more favorable side-effect profile, particularly concerning extrapyramidal symptoms.
Efficacy Data
The following tables summarize efficacy data from separate clinical trials for this compound and risperidone LAI. It is crucial to note that these data are not from direct comparative studies and should be interpreted with caution.
Table 1: this compound Efficacy Data from a 6-Month Study
| Efficacy Measure | Outcome | Citation |
| Clinical Global Impression (CGI) | Improvement in thought disorder, concept disorganization, excitation, anxiety, depression, tension, and somatic symptoms. | [1] |
| Relapse Prevention | Injections provided prevention of relapses and improvement over already obtained results. | [1] |
Table 2: Risperidone Long-Acting Injectable Efficacy Data from a 12-Week, Placebo-Controlled Trial
| Efficacy Measure | Risperidone LAI (25 mg) | Risperidone LAI (50 mg) | Placebo | Citation |
| Change in PANSS Total Score | -8.5 | -7.4 | +0.72 | [2] |
| Treatment Response (≥20% reduction in PANSS total score) | 50% | - | 27% | [2] |
| Change in CGI-Severity Score | Significant improvement vs. placebo | Significant improvement vs. placebo | - | [2] |
Safety and Tolerability
The adverse effect profiles of this compound and risperidone LAI reflect their distinct pharmacological properties.
Table 3: Common Adverse Effects
| Adverse Effect | This compound | Risperidone Long-Acting Injectable |
| Extrapyramidal Symptoms (EPS) | High incidence | Lower incidence compared to typical antipsychotics |
| Hyperprolactinemia | Can occur | Common |
| Sedation | Common | Can occur |
| Weight Gain | Can occur | Common |
| Anticholinergic Effects | Can occur | Minimal |
| Orthostatic Hypotension | Can occur | Can occur |
| Headache | Less common | Common |
| Insomnia | Can occur | Common |
| Agitation | Can occur | Can occur |
| Injection Site Pain | Can occur | Common |
Pharmacological Profile
Table 4: Receptor Binding Affinity
| Receptor | Pipotiazine | Risperidone |
| Dopamine D2 | High | High |
| Serotonin 5-HT2A | Moderate | High |
| Alpha-1 Adrenergic | Moderate | High |
| Histamine H1 | Moderate | Moderate |
| Muscarinic M1 | Low | Very Low |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and the context of their clinical evaluation, the following diagrams are provided.
Caption: this compound's primary mechanism of action.
Caption: Risperidone LAI's dual antagonism mechanism.
References
A Comparative Analysis of Pipotiazine Palmitate and Paliperidone Palmitate for Long-Acting Antipsychotic Treatment
A head-to-head comparison of the long-acting injectable antipsychotics, pipotiazine (B1677947) palmitate and paliperidone (B428) palmitate, reveals a significant disparity in the available clinical evidence. While paliperidone palmitate is supported by a robust portfolio of modern, large-scale clinical trials, data for pipotiazine palmitate is considerably more dated and limited, with the product having been withdrawn from the market in major regions.
This guide provides a comprehensive comparison of these two agents, drawing on the available clinical data to inform researchers, scientists, and drug development professionals. The comparison will address the mechanism of action, clinical efficacy, and safety profiles of both drugs, acknowledging the limitations in directly comparing the two due to the absence of head-to-head trials.
Mechanism of Action
Both this compound and paliperidone palmitate are long-acting injectable antipsychotics designed to improve treatment adherence in patients with schizophrenia. However, they belong to different classes of antipsychotics and exhibit distinct pharmacological profiles.
This compound: A typical, or first-generation, antipsychotic, pipotiazine is a phenothiazine (B1677639) derivative. Its therapeutic effect is primarily attributed to the blockade of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain. This action helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. Pipotiazine also has varying degrees of affinity for other receptors, including cholinergic, adrenergic, and histaminergic receptors, which contributes to its side effect profile.
Paliperidone Palmitate: An atypical, or second-generation, antipsychotic, paliperidone is the active metabolite of risperidone. Its mechanism of action involves a combination of dopamine D2 and serotonin (B10506) 5-HT2A receptor antagonism. The blockade of 5-HT2A receptors is thought to contribute to its efficacy against negative symptoms and a lower propensity for extrapyramidal side effects compared to typical antipsychotics.
Signaling Pathway Diagrams
Clinical Efficacy
Direct comparative efficacy data between this compound and paliperidone palmitate from head-to-head trials is unavailable. The following tables summarize efficacy data from placebo-controlled and comparative studies for each drug.
This compound Efficacy Data
Clinical trial data for this compound is predominantly from older studies. A Cochrane review from 2001 summarized the available evidence, primarily comparing it to other depot antipsychotics like fluphenazine (B1673473) decanoate (B1226879).[1][2]
| Outcome Measure | Comparator | Result | Reference |
| Global Impression | Fluphenazine Decanoate | No significant difference | [1] |
| Relapse Rates | Fluphenazine Decanoate | No significant difference | [1][2] |
| Leaving Study Early | Oral Antipsychotics | No significant difference | [1][2] |
Note: The available data for this compound lacks the rigor and detail of modern clinical trials, making direct comparisons with newer agents challenging.
Paliperidone Palmitate Efficacy Data
Paliperidone palmitate has been extensively studied in numerous randomized, double-blind, placebo-controlled trials.
| Study | Primary Endpoint | Comparator | Key Finding | Reference |
| NCT00147173 | Change in PANSS Total Score | Placebo | Significant improvement in PANSS total score with 50 mg eq. and 100 mg eq. doses compared to placebo. | [3] |
| PRIDE Study | Time to First Treatment Failure | Oral Antipsychotics | Paliperidone palmitate was associated with a significant delay in time to first treatment failure. | [4][5] |
| NCT01193153 | Time to Relapse in Schizoaffective Disorder | Placebo | Paliperidone palmitate significantly delayed time to relapse compared with placebo. | [6] |
| Non-inferiority Study | Relapse Rates | Paliperidone Palmitate 1-month | Paliperidone Palmitate 3-month formulation was non-inferior to the 1-month formulation in preventing relapse. | [7] |
Safety and Tolerability
The side effect profiles of this compound and paliperidone palmitate reflect their distinct mechanisms of action.
This compound Safety Profile
As a typical antipsychotic, this compound is associated with a higher risk of extrapyramidal symptoms (EPS), including parkinsonism, dystonia, and akathisia. Tardive dyskinesia is also a significant concern with long-term use. Anticholinergic side effects, such as dry mouth and constipation, are also common.
| Adverse Event | Frequency | Reference |
| Extrapyramidal Symptoms | High | [8] |
| Tardive Dyskinesia | Risk with long-term use | [1] |
| Anticholinergic Effects | Common | [1] |
Paliperidone Palmitate Safety Profile
Paliperidone palmitate, as an atypical antipsychotic, generally has a lower risk of EPS compared to typical antipsychotics. However, it is associated with other side effects, most notably hyperprolactinemia, which can lead to sexual dysfunction and other hormonal issues. Weight gain and metabolic changes are also potential concerns.
| Adverse Event | Frequency (vs. Placebo) | Reference |
| Injection Site Pain | 18.6% | [4] |
| Insomnia | 16.8% | [4] |
| Weight Increased | 11.9% | [4] |
| Akathisia | 11.1% | [4] |
| Headache | More frequent than placebo | [3] |
| Hyperprolactinemia | Common | [5][9] |
Experimental Protocols
Detailed methodologies from representative clinical trials are provided below to illustrate the standards of research for these compounds.
This compound: General Protocol from Comparative Studies
The clinical trials for this compound were often open-label or single-blind comparative studies.
-
Study Design: Randomized, active-controlled trials, often comparing this compound to another depot antipsychotic (e.g., fluphenazine decanoate).[10]
-
Patient Population: Patients with a diagnosis of chronic schizophrenia.
-
Intervention: Intramuscular injections of this compound at varying doses and intervals (typically every 4 weeks).
-
Outcome Measures: Clinical Global Impression (CGI) scale, Brief Psychiatric Rating Scale (BPRS), and measures of adverse effects, including the need for anticholinergic medication.
Paliperidone Palmitate: Protocol from a Placebo-Controlled Trial (NCT00147173)
-
Study Design: A 13-week, randomized, double-blind, placebo-controlled, multicenter study.[3]
-
Patient Population: Acutely symptomatic adult patients with schizophrenia.
-
Intervention: Patients were randomized to receive gluteal injections of paliperidone palmitate (50, 100, or 150 mg eq.) or placebo. Dosing occurred on day 1, day 8, and then every 4 weeks.
-
Outcome Measures: The primary efficacy measure was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score. Secondary measures included the Personal and Social Performance (PSP) scale and the Clinical Global Impression-Severity (CGI-S) scale. Safety and tolerability were assessed through adverse event reporting, laboratory tests, and physical examinations.
Experimental Workflow Diagram
Conclusion
References
- 1. Depot this compound and undecylenate for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Depot this compound and undecylenate for schizophrenia | Cochrane [cochrane.org]
- 3. Efficacy and safety of paliperidone palmitate in adult patients with acutely symptomatic schizophrenia: a randomized, double-blind, placebo-controlled, dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychiatrist.com [psychiatrist.com]
- 5. Landmark Study Shows Once-Monthly Long-Acting Therapy INVEGA® SUSTENNA® (paliperidone palmitate) Significantly Delayed Time to Relapse in Patients with Schizophrenia Compared to Daily Oral Antipsychotic [jnj.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Efficacy and Safety of Paliperidone Palmitate 3-Month Formulation for Patients with Schizophrenia: A Randomized, Multicenter, Double-Blind, Noninferiority Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a long acting drug, indeed: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A randomized, prospective, active-controlled study comparing intramuscular long-acting paliperidone palmitate versus oral antipsychotics in patients with schizophrenia at risk of violent behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A controlled one-year study of this compound and fluphenazine decanoate in chronic schizophrenic syndromes. Evaluation of results at 6 and 12 months' trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicting Patient Response to Pipotiazine Palmitate: A Comparative Guide to Biomarker Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pipotiazine (B1677947) palmitate, a long-acting injectable typical antipsychotic, was historically used for the maintenance treatment of chronic schizophrenia.[1][2] Although it has been withdrawn from the market due to a shortage of its active ingredient, the principles of predicting response to this and similar antipsychotics remain a critical area of research in personalized medicine.[2][3] This guide provides a comparative overview of potential biomarkers to predict patient response to pipotiazine palmitate, with supporting experimental data and detailed methodologies. Given the limited specific data for this compound, this guide extrapolates from findings on other first-generation and long-acting injectable (LAI) antipsychotics, which share a primary mechanism of dopamine (B1211576) D2 receptor antagonism.
Comparative Analysis of Predictive Biomarkers
The prediction of a patient's response to antipsychotic treatment can be approached through genetic, neuroimaging, and pharmacodynamic biomarkers. Each offers a unique insight into the underlying neurobiology of the therapeutic response.
Genetic Biomarkers
Genetic variations, particularly in the dopamine D2 receptor gene (DRD2), have been a primary focus of pharmacogenetic research in schizophrenia.
| Biomarker | Gene | Polymorphism | Finding | Clinical Implication |
| Dopamine D2 Receptor Genotype | DRD2 | -141C Ins/Del | The Del allele carrier status is associated with a poorer response to antipsychotic treatment. A meta-analysis reported a significant association with an odds ratio of 0.65 for Del allele carriers not responding to treatment compared to Ins/Ins homozygotes. | Genotyping for this polymorphism could identify patients less likely to respond to D2 receptor antagonists like this compound, guiding clinicians toward alternative treatments. |
Neuroimaging Biomarkers
Structural and functional neuroimaging can provide in vivo evidence of brain characteristics that may predict treatment outcomes.
| Biomarker | Modality | Finding | Clinical Implication |
| Cortical Gyrification | Structural MRI | Reduced cortical folding (hypogyria) in bilateral insular, left frontal, and right temporal regions is observed in non-responders compared to responders at the onset of psychosis.[4][5][6] | Assessing cortical gyrification at baseline could serve as a non-invasive prognostic marker for treatment response. |
| Striatal Functional Connectivity | Resting-State fMRI | A baseline striatal connectivity index, derived from 91 regions functionally connected to the striatum, predicted treatment response with high sensitivity and specificity.[7][8][9][10][11][12][13] Responders tend to have lower baseline striatal connectivity. | This biomarker could potentially offer a personalized prediction of treatment efficacy, allowing for stratification of patients. |
Pharmacodynamic & Safety Biomarkers
These biomarkers reflect the physiological effects of the drug and are crucial for monitoring both therapeutic action and side effects.
| Biomarker | Measurement | Finding | Clinical Implication |
| Prolactin Levels | Serum Immunoassay | This compound, as a D2 antagonist, can lead to hyperprolactinemia. While not a direct measure of efficacy, prolactin levels indicate the degree of D2 receptor blockade in the tuberoinfundibular pathway.[14][15][16][17] | Monitoring prolactin levels is essential for assessing D2 receptor engagement and managing potential side effects like sexual dysfunction and osteoporosis. |
| Extrapyramidal Symptoms (EPS) | Clinical Rating Scales (ESRS, AIMS) | This compound has a high propensity for causing EPS.[1] | Systematic monitoring with scales like the Extrapyramidal Symptom Rating Scale (ESRS) and the Abnormal Involuntary Movement Scale (AIMS) is critical for managing these dose-limiting side effects.[2][18][19][20][21] |
Alternative Treatments: A Comparative Overview
As this compound is no longer available, other long-acting injectable typical antipsychotics are used. A direct comparison of predictive biomarkers for these alternatives is an area of ongoing research.
| Alternative | Mechanism of Action | Known Biomarker Associations |
| Haloperidol (B65202) Decanoate (B1226879) | Dopamine D2 receptor antagonist | Similar to other typical antipsychotics, response may be influenced by DRD2 polymorphisms. Prolactin elevation is a known side effect.[22][23][24] |
| Fluphenazine (B1673473) Decanoate | Dopamine D2 receptor antagonist | Response may also be linked to DRD2 genetics. Studies suggest it may be more potent in elevating prolactin compared to haloperidol decanoate.[1][22][23][24] |
Experimental Protocols
DRD2 -141C Ins/Del Genotyping
Objective: To determine the presence of the insertion (Ins) or deletion (Del) polymorphism in the promoter region of the DRD2 gene.
Methodology: Polymerase Chain Reaction - Restriction Fragment Length Polymorphism (PCR-RFLP).
-
DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes using a standard DNA extraction kit.
-
PCR Amplification: The DRD2 promoter region containing the polymorphism is amplified using specific primers.
-
Forward Primer: 5'-AGGGAGGCTGGCAAGTTGTC-3'
-
Reverse Primer: 5'-TGCAGTCGAGGCTGAGGTAG-3'
-
-
Restriction Enzyme Digestion: The PCR product is digested with the BstNI restriction enzyme. The Ins allele contains a recognition site for BstNI, while the Del allele does not.
-
Gel Electrophoresis: The digested fragments are separated by size on an agarose (B213101) gel.
-
Ins/Ins genotype: Two smaller fragments.
-
Del/Del genotype: One larger, undigested fragment.
-
Ins/Del genotype: Three fragments (one large and two smaller).
-
Resting-State Functional MRI (rs-fMRI) for Striatal Connectivity
Objective: To assess the intrinsic functional connectivity of the striatum with other brain regions.
Methodology:
-
Image Acquisition: High-resolution T1-weighted anatomical images and T2*-weighted resting-state functional images are acquired on a 3T MRI scanner. During the functional scan, participants are instructed to rest with their eyes open, fixating on a cross.
-
Preprocessing: The functional data undergoes standard preprocessing steps, including motion correction, slice-timing correction, spatial smoothing, and temporal filtering.
-
Seed-based Correlation Analysis:
-
Regions of interest (ROIs) are defined in the striatum (e.g., caudate, putamen, nucleus accumbens).
-
The average BOLD time series is extracted from each seed ROI.
-
Pearson's correlation coefficients are calculated between the seed time series and the time series of all other voxels in the brain, generating whole-brain connectivity maps for each striatal seed.
-
-
Statistical Analysis: The connectivity maps are statistically analyzed to identify regions where connectivity strength predicts treatment response.
Assessment of Extrapyramidal Symptoms (EPS)
Objective: To quantify the severity of drug-induced movement disorders.
Methodology:
-
Extrapyramidal Symptom Rating Scale (ESRS): A clinician-administered scale that includes a questionnaire and a physical examination to assess parkinsonism, akathisia, dystonia, and tardive dyskinesia.[18][19][20][21] Scoring is based on a 0-6 or 0-4 point scale for different items, with higher scores indicating greater severity.
-
Abnormal Involuntary Movement Scale (AIMS): A 12-item clinician-rated scale specifically designed to assess the severity of tardive dyskinesia.[4] Movements in different body regions are rated on a 5-point scale (0-4). A score of 2 or more in at least two body regions or a score of 3 or 4 in a single body region is considered clinically significant.
Visualizations
Caption: Workflow for validating predictive biomarkers.
Caption: Mechanism of action of this compound.
Conclusion
While this compound is no longer in clinical use, the pursuit of biomarkers to predict response to antipsychotics remains a cornerstone of psychiatric research. Genetic markers like the DRD2 -141C Ins/Del polymorphism, neuroimaging measures such as cortical gyrification and striatal functional connectivity, and pharmacodynamic monitoring of prolactin and EPS provide a multi-faceted approach to personalizing treatment. Further validation of these biomarkers in prospective studies with currently available long-acting injectable antipsychotics is essential to translate these research findings into clinical practice, ultimately improving outcomes for individuals with schizophrenia.
References
- 1. Pharmacokinetics of haloperidol and fluphenazine decanoates in chronic schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Weight gain and prolactin levels in patients on long-term antipsychotic medication: a double-blind comparative trial of haloperidol decanoate and fluphenazine decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative trial of haloperidol decanoate and fluphenazine decanoate in chronic schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cortical folding defects as markers of poor treatment response in first-episode psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decreased cortical gyrification and surface area in the left medial parietal cortex in patients with treatment‐resistant and ultratreatment‐resistant schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Pharmacokinetics of haloperidol and fluphenazine decanoates in chronic schizophrenia | Semantic Scholar [semanticscholar.org]
- 8. psychiatryonline.org [psychiatryonline.org]
- 9. Baseline Striatal Functional Connectivity as a Predictor of Response to Antipsychotic Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Haloperidol decanoate v. fluphenazine decanoate as maintenance therapy in chronic schizophrenic in-patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Baseline Striatal Functional Connectivity as a Predictor of Response to Antipsychotic Drug Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Functional connectivity of human striatum: a resting state FMRI study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DRD1 and DRD2 Genotypes Modulate Processing Modes of Goal Activation Processes during Action Cascading - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Functional single nucleotide polymorphisms in dopaminergic receptors D2 predict clinical response to Cariprazine [frontiersin.org]
- 16. sid.ir [sid.ir]
- 17. researchgate.net [researchgate.net]
- 18. The Progress and Pitfalls of Pharmacogenetics-Based Precision Medicine in Schizophrenia Spectrum Disorders: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Resting state fMRI: A review on methods in resting state connectivity analysis and resting state networks - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Dopamine D2 receptor gene Taq 1A polymorphism: genetic architecture in Indian population and comparison to global populations [frontiersin.org]
- 21. A randomized clinical trial of haloperidol decanoate and fluphenazine decanoate in the outpatient treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. SA5. Gyrification is Abnormal and Predicts Antipsychotic Treatment Response in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Brain Imaging May Help Identify Antipsychotic Responders [medscape.com]
- 24. tandfonline.com [tandfonline.com]
Pipotiazine Palmitate for Negative Symptoms of Schizophrenia: A Comparative Meta-Analysis Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of pipotiazine (B1677947) palmitate, a first-generation depot antipsychotic, for the treatment of negative symptoms in schizophrenia. The information is synthesized from a comprehensive meta-analysis and a review of available clinical trial data to support research and development in this critical area of psychiatric medicine.
Efficacy of Pipotiazine Palmitate on Negative Symptoms: A Review of the Evidence
A Cochrane systematic review, a key source for this analysis, concluded that while this compound is an effective treatment for schizophrenia, there is no definitive evidence from meta-analyses to suggest its superiority over other depot antipsychotics or oral typical antipsychotics in treating negative symptoms specifically.[1] One study included in the review, Chai (1998), did report a significant reduction in negative symptoms as measured by the Scale for the Assessment of Negative Symptoms (SANS) and the Scale for the Assessment of Positive Symptoms (SAPS) in the this compound group; however, the data were noted to have high standard deviations and were therefore not included in the final pooled analysis.[1]
Global impression scores, which provide an overall assessment of a patient's condition, were found to favor this compound in two studies when compared to fluphenazine (B1673473) decanoate (B1226879).[1] This suggests a potential clinical benefit that may not be fully captured by specific symptom rating scales alone.
The following tables summarize the available comparative data on the efficacy of this compound for negative symptoms of schizophrenia. It is important to note that direct quantitative comparisons from meta-analyses are limited.
Quantitative Data Summary
Table 1: this compound vs. Other Depot Antipsychotics - Negative Symptom Efficacy
| Comparator Agent | Outcome Measure | Results | Study Cited in Meta-Analysis |
| Fluphenazine Decanoate | Negative Symptom Reduction (SANS/SAPS) | Significant reduction in negative symptoms reported for this compound, but data was skewed and not included in the meta-analysis's pooled data.[1] | Chai (1998) |
| Fluphenazine Decanoate | Global Impression of Severity | Significantly favored this compound.[1] | Schlosberg (1978), Chai (1998) |
Table 2: this compound vs. Oral Antipsychotics - General Efficacy
| Comparator Agent | Outcome Measure | Results |
| Standard Oral Antipsychotics | Global Impression, Relapse, Study Attrition, Behavior | No significant differences found.[1] |
Experimental Protocols
Detailed methodologies for the key clinical trials cited in the meta-analysis are summarized below.
Chai (1998) - this compound vs. Fluphenazine Decanoate
-
Study Design: The specific design is not detailed in the available abstracts, but it was a comparative clinical trial.
-
Participants: Patients diagnosed with schizophrenia.
-
Intervention: this compound depot injection.
-
Comparator: Fluphenazine decanoate depot injection.
-
Outcome Measures: Efficacy was assessed using the Scale for the Assessment of Negative Symptoms (SANS) and the Scale for the Assessment of Positive Symptoms (SAPS).[1]
-
Key Findings Referenced in Meta-Analysis: The study reported a significant reduction in negative symptoms with this compound. However, the data was noted for its high standard deviation, leading to its exclusion from the final quantitative analysis of the Cochrane review.[1]
Schlosberg (1978) - this compound vs. Fluphenazine Decanoate
-
Study Design: A comparative clinical trial.
-
Participants: Patients with schizophrenia.
-
Intervention: this compound depot injection.
-
Comparator: Fluphenazine decanoate depot injection.
-
Outcome Measures: Clinical Global Impression (CGI) scale.
-
Key Findings Referenced in Meta-Analysis: The study found that global impression scores significantly favored the this compound group over the fluphenazine decanoate group.[1]
Meta-Analysis Workflow
The following diagram illustrates the typical workflow of a systematic review and meta-analysis, the process used to generate the evidence discussed in this guide.
Caption: Workflow of a systematic review and meta-analysis.
Conclusion
For drug development professionals, this highlights a significant unmet need and an opportunity for further research. Future clinical trials should employ rigorous methodologies with a primary focus on negative symptom outcomes, utilizing validated scales such as the SANS or the negative symptom subscale of the Positive and Negative Syndrome Scale (PANSS). Head-to-head comparisons with both first- and second-generation antipsychotics, including those with demonstrated efficacy for negative symptoms, would be invaluable in elucidating the precise role of this compound and other agents in managing this challenging aspect of schizophrenia.
References
Comparative Efficacy of Pipotiazine Palmitate in Schizophrenia: A Guide for Researchers and Drug Development Professionals
An objective analysis of pipotiazine (B1677947) palmitate's performance in the context of schizophrenia treatment, with a focus on available data in specific patient populations and comparisons with other long-acting injectable (LAI) antipsychotics.
Pipotiazine palmitate, a first-generation typical antipsychotic administered as a long-acting intramuscular injection, has been utilized in the management of chronic schizophrenia for several decades. Its primary mechanism of action involves the blockade of dopamine (B1211576) D2 receptors in the brain's mesolimbic pathway, which is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][2] While extensive research has established its general efficacy, a granular understanding of its performance in specific subpopulations of schizophrenia patients remains a subject of ongoing investigation. This guide synthesizes the available comparative data, details experimental methodologies of key trials, and visualizes relevant pathways to provide a comprehensive resource for researchers and drug development professionals.
Comparative Efficacy Data
Clinical trial data directly comparing the efficacy of this compound in specific, well-defined subpopulations of schizophrenia patients is limited. Most studies have focused on chronic, stable schizophrenia populations. The following tables summarize the available comparative data, primarily in the broader context of schizophrenia treatment.
Table 1: this compound vs. Other First-Generation LAI Antipsychotics in Chronic Schizophrenia
| Outcome Measure | This compound | Fluphenazine (B1673473) Decanoate (B1226879) | Haloperidol (B65202) Decanoate | Citation(s) |
| Relapse Rate (1 year) | No significant difference | No significant difference | Not directly compared in the same study | [2][3] |
| Global Impression of Improvement | No significant difference | No significant difference | Similar efficacy in acute phase | [2][4] |
| Extrapyramidal Side Effects (EPS) | Similar incidence | Similar incidence | Similar incidence in acute phase | [2][4] |
| Need for Anticholinergic Medication | No significant difference | No significant difference | Not directly compared in the same study | [2] |
Table 2: this compound vs. Oral Antipsychotics in Schizophrenia
| Outcome Measure | This compound | Oral Antipsychotics (Standard Care) | Citation(s) |
| Relapse Rate | No significant difference | No significant difference | [2][3] |
| Global Impression of Improvement | No significant difference | No significant difference | [2][3] |
| Study Attrition | No significant difference | No significant difference | [2] |
Note on Subpopulations:
-
Acute vs. Chronic Schizophrenia: Some studies have evaluated this compound in both acute and chronic phases of schizophrenia. One study in 20 patients with an acute episode showed that oral pipotiazine followed by monthly injections of this compound controlled symptoms and prevented relapses.[5] Another study in 53 acutely ill patients found a single injection of this compound to be as effective as daily oral haloperidol over 22 days.[4] However, direct, large-scale comparative trials with quantitative efficacy data specifically stratified by these patient populations are scarce.
-
Severely Ill Patients: One study highlighted the efficacy of this compound in severely ill schizophrenic patients, suggesting an optimal dosage range of 100-600 mg once monthly.[6]
-
Treatment-Resistant Schizophrenia, First-Episode Schizophrenia, and Comorbid Substance Use: There is a notable lack of robust clinical trial data on the efficacy of this compound specifically within these critical subpopulations. While general principles of antipsychotic treatment apply, the absence of dedicated studies limits evidence-based recommendations for these groups.
-
Pharmacogenetic Considerations: Research on the influence of genetic polymorphisms on the response to this compound is not well-established in the literature. General pharmacogenetic studies in schizophrenia have focused more on second-generation antipsychotics and their metabolism (e.g., via CYP2D6) or target receptors (e.g., dopamine D2 receptor variants).[7][8]
Experimental Protocols of Key Comparative Trials
Detailed protocols for the older clinical trials of this compound are not always available in their entirety. However, based on published reports, the general methodologies can be summarized.
1. This compound vs. Fluphenazine Decanoate in Chronic Schizophrenia (Example based on Dencker et al., 1973) [9]
-
Study Design: A one-year, controlled clinical trial.
-
Participants: Patients with chronic schizophrenic syndromes.
-
Intervention:
-
This compound administered intramuscularly.
-
Fluphenazine decanoate administered intramuscularly.
-
-
Dosage: Dosing was flexible and adjusted based on clinical response.
-
Primary Outcome Measures: Clinical assessments of psychiatric status using rating scales (e.g., Brief Psychiatric Rating Scale - BPRS), relapse rates.
-
Secondary Outcome Measures: Incidence of extrapyramidal side effects, need for concomitant medications.
2. This compound vs. Haloperidol in Acutely Ill Schizophrenic Patients (Example based on a 1986 study) [4]
-
Study Design: A 22-day, double-blind study.
-
Participants: 53 acutely ill, recently admitted male schizophrenic patients (aged 18-45 years).
-
Intervention:
-
This compound Group (n=26): A single intramuscular injection of 100 mg of this compound on day 1.
-
Haloperidol Group (n=27): An initial intramuscular injection of 20 mg of haloperidol, followed by daily oral administration of 20 mg of haloperidol from day 2 to day 21.
-
-
Primary Outcome Measures: Efficacy assessed using the Brief Psychiatric Rating Scale (BPRS) and the Clinical Global Impression (CGI) scale.
-
Secondary Outcome Measures: Assessment of extrapyramidal side effects.
Visualizations
Signaling Pathway of this compound
This compound's primary therapeutic effect is attributed to its antagonism of the dopamine D2 receptor. The following diagram illustrates this proposed signaling pathway.
Generalized Experimental Workflow for a Comparative LAI Antipsychotic Trial
The following diagram outlines a typical workflow for a randomized controlled trial comparing this compound to another long-acting injectable antipsychotic.
Conclusion and Future Directions
This compound has demonstrated efficacy in the management of schizophrenia, with a performance profile generally comparable to other first-generation long-acting injectable antipsychotics in the broader patient population. However, the existing body of literature presents a significant gap in high-quality, quantitative data regarding its efficacy in specific and clinically important subpopulations, such as first-episode psychosis, treatment-resistant schizophrenia, and patients with comorbid substance use disorders.
For researchers and drug development professionals, this highlights a need for further investigation. Future studies could focus on:
-
Retrospective analyses of large patient databases to identify potential signals of differential efficacy in various subpopulations.
-
Prospective, randomized controlled trials specifically designed to compare this compound with both first- and second-generation LAIs in well-defined patient groups.
-
Pharmacogenetic studies to explore potential genetic markers that may predict response to this compound, which could pave the way for a more personalized approach to treatment.
A more nuanced understanding of how this compound performs in these distinct patient cohorts is essential for optimizing its use and for the development of novel antipsychotic therapies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Depot this compound and undecylenate for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Depot this compound and undecylenate for schizophrenia | Cochrane [cochrane.org]
- 4. Short-term double-blind trial of pipothiazine palmitate and haloperidol in the acute phase of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Clinical evaluation of pipothiazine and its palmitic ester in the therapy of schizophrenia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: an evaluation of a new long acting intramuscular antipsychotic agent in severely ill schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 9. A controlled one-year study of this compound and fluphenazine decanoate in chronic schizophrenic syndromes. Evaluation of results at 6 and 12 months' trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pipotiazine Palmitate for Long-Term Relapse Prevention in Schizophrenia
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Long-Term Efficacy of a Discontinued First-Generation Antipsychotic
This guide provides a comprehensive comparison of the long-term effectiveness of pipotiazine (B1677947) palmitate, a first-generation long-acting injectable (LAI) antipsychotic, in preventing relapse in patients with schizophrenia. Notably, pipotiazine palmitate was globally withdrawn from the market in March 2015 due to a shortage of its active ingredient, rendering this analysis a valuable historical and scientific reference.[1][2][3] The performance of this compound is compared with other first-generation LAIs it was tested against, as well as with modern second-generation LAIs that now represent the standard of care. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key studies are provided.
Executive Summary
This compound, administered as a depot injection typically every four weeks, demonstrated comparable efficacy in preventing relapse to other first-generation depot antipsychotics, such as fluphenazine (B1673473) decanoate (B1226879) and haloperidol (B65202) decanoate.[4] A comprehensive Cochrane review, encompassing sixteen studies and over 1,100 patients, found no significant differences in relapse rates at one year between this compound and other depot preparations.[5][4] Similarly, when compared with oral antipsychotics, no significant advantages or disadvantages in relapse prevention were identified.[5][4] However, the landscape of long-acting injectable antipsychotics has evolved significantly, with second-generation agents like paliperidone (B428) palmitate and aripiprazole (B633) monohydrate now widely utilized. While direct comparative trials between this compound and these newer agents are nonexistent due to its discontinuation, data from long-term studies of these modern LAIs suggest a high degree of efficacy in relapse prevention.
Comparative Efficacy in Relapse Prevention
The following tables summarize the available quantitative data on the long-term effectiveness of this compound and its comparators in preventing relapse in schizophrenia.
Table 1: this compound vs. Other First-Generation LAI Antipsychotics
| Outcome | This compound | Comparator (Fluphenazine/Haloperidol Decanoate) | No. of Studies (Participants) | Relative Risk (95% CI) | Key Findings |
| Relapse by 1 Year | ~15% | ~15% | 5 RCTs (n=239) | 0.98 (0.55 to 1.75) | No significant difference in relapse rates.[5][4] |
| No Improvement (Global Impression) | Not specified | Not specified | 4 RCTs (n=217) | 0.99 (0.91 to 1.07) | Equivalent outcomes in global impression scores.[5][4] |
| Need for Anticholinergic Medication | Not specified | Not specified | 5 RCTs (n=337) | 0.98 (0.84 to 1.15) | Similar rates of extrapyramidal side effects requiring medication.[5][4] |
Table 2: this compound vs. Oral Antipsychotics
| Outcome | This compound | Standard Oral Antipsychotics | No. of Studies (Participants) | Relative Risk (95% CI) | Key Findings |
| Relapse | Not specified | Not specified | 1 RCT (n=124) | 1.55 (0.76 to 3.2) | No significant difference in relapse rates.[5][4] |
| Study Attrition | Not specified | Not specified | 3 RCTs (n=219) | 1.37 (0.8 to 2.4) | Similar rates of patients leaving the studies.[5][4] |
Table 3: Long-Term Relapse Prevention with Second-Generation LAI Antipsychotics (Modern Comparators)
| Medication | Study Duration | Relapse Rate | Key Findings |
| Paliperidone Palmitate (1-month) | Variable | 18% (active) vs. 48% (placebo) | Significantly delayed time to relapse compared to placebo.[6] |
| Paliperidone Palmitate (3-month) | Variable | 9% (active) vs. 29% (placebo) | Longer-acting formulation showed lower relapse rates.[6] |
| Paliperidone Palmitate (6-month) | 3 years | 4.1% | Maintained clinical and functional stability over the long term.[7][8][9] |
| Aripiprazole Monohydrate (1-month) | 52 weeks | 10% vs. 40% (placebo) | Significantly delayed time to relapse compared to placebo.[9] |
Experimental Protocols
Detailed methodologies for the clinical trials cited are crucial for a comprehensive understanding of the evidence.
This compound Comparative Trials (First-Generation LAIs)
The Cochrane review and other publications reference several key double-blind, randomized controlled trials comparing this compound to other first-generation LAIs. While full original publications with exhaustive details are not readily accessible for these older studies, the following summarizes the available methodological information.
-
Dencker et al. (1973): This one-year, double-blind, randomized trial compared this compound with fluphenazine decanoate in 67 patients with chronic schizophrenia.[1][10][11] The study consisted of a 3-month adjustment phase followed by two maintenance phases of 3 and 6 months.
-
Albert et al. (1980): A 39-week, double-blind, randomized study compared this compound (100 mg/month) with fluphenazine decanoate in 33 male patients with chronic schizophrenia.[1]
-
Chouinard et al. (1978): This 9-month, double-blind, controlled study compared this compound with fluphenazine enanthate in 32 schizophrenic outpatients who were previously stabilized on fluphenazine enanthate.[2]
-
Bechelli et al. (1985): This was a double-blind trial comparing this compound with haloperidol decanoate for the maintenance treatment of schizophrenic outpatients.[1]
General Methodological Approach:
-
Participants: Typically adult patients with a diagnosis of chronic schizophrenia requiring long-term maintenance therapy.
-
Intervention: Intramuscular injections of this compound (often 25-100 mg every 4 weeks) compared to another depot antipsychotic like fluphenazine decanoate (e.g., 25 mg every 2-3 weeks) or haloperidol decanoate.
-
Primary Outcome: The primary efficacy measure was typically the prevention of relapse, often defined by clinical deterioration, re-hospitalization, or a significant increase in psychotic symptoms as measured by scales like the Brief Psychiatric Rating Scale (BPRS) or the Clinical Global Impression (CGI) scale.
-
Blinding: Studies were generally described as double-blind, though specific methods of blinding were not always detailed.[10]
Modern Second-Generation LAI Relapse Prevention Trials
For context, the methodologies of pivotal long-term relapse prevention studies for paliperidone palmitate and aripiprazole monohydrate are outlined below.
-
Paliperidone Palmitate (1-Month Formulation) Relapse Prevention Study:
-
Design: A randomized, double-blind, placebo-controlled, multicenter study.[12]
-
Phases: Included a 9-week open-label transition phase where patients were switched to and stabilized on paliperidone palmitate (25, 50, or 100 mg eq. monthly). This was followed by a 24-week open-label maintenance phase.[12] Stabilized patients were then randomized to either continue their paliperidone palmitate dose or switch to placebo in a variable-duration double-blind phase.[12]
-
Participants: Adults with a diagnosis of schizophrenia.
-
Primary Outcome: Time to first relapse. Relapse was defined by a composite of events including psychiatric hospitalization, a significant increase in PANSS scores, self-injury, or suicidal/homicidal ideation.[7][13]
-
-
Aripiprazole Monohydrate (ABILIFY MAINTENA®) 52-Week Maintenance Study:
-
Design: A 52-week, placebo-controlled, double-blind, randomized-withdrawal study.[9]
-
Phases: The trial included several phases: an oral conversion phase, an oral stabilization phase, a single-blind conversion to aripiprazole monohydrate (400 mg), and finally, a 52-week double-blind maintenance phase where stabilized patients were randomized to continue aripiprazole monohydrate or receive placebo.[5]
-
Participants: Adult patients with a diagnosis of schizophrenia.
-
Primary Outcome: Time to relapse. Relapse was defined as exacerbation of psychotic symptoms meeting specific criteria.[9]
-
Signaling Pathways and Experimental Workflows
Dopamine (B1211576) D2 Receptor Antagonism Pathway
Pipotiazine, as a typical phenothiazine (B1677639) antipsychotic, exerts its therapeutic effect primarily through the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. This antagonism helps to ameliorate the positive symptoms of schizophrenia.
Caption: Dopamine D2 receptor antagonism by this compound.
Hypothetical Experimental Workflow for a Long-Term Relapse Prevention Study
The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled relapse prevention study, similar to those used to evaluate long-acting injectable antipsychotics.
Caption: A typical workflow for a relapse prevention clinical trial.
Conclusion
The available evidence indicates that this compound was an effective first-generation long-acting injectable antipsychotic for the long-term prevention of relapse in schizophrenia, with an efficacy and side-effect profile comparable to other typical depot antipsychotics of its era. Its global withdrawal in 2015 has rendered it a historical agent. Contemporary research and clinical practice have since shifted towards second-generation LAIs, which have demonstrated robust long-term efficacy in well-controlled clinical trials. This guide serves as a valuable resource for understanding the scientific data and clinical context of this compound within the broader history of antipsychotic drug development.
References
- 1. Depot this compound and undecylenate for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A double-blind controlled study of pipothiazine palmitate in the maintenance treatment of schizophrenic outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Long-Term Efficacy and Safety of Paliperidone 6-Month Formulation: An Open-Label 2-Year Extension of a 1-Year Double-Blind Study in Adult Participants With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy | ABILIFY MAINTENA® (aripiprazole) [abilifyasimtufiihcp.com]
- 6. scispace.com [scispace.com]
- 7. Long-Term Use of Paliperidone Palmitate Ensures Stability in Schizophrenia patients: JAMA [medicaldialogues.in]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. Fluphenazine decanoate (depot) and enanthate for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A controlled one-year study of this compound and fluphenazine decanoate in chronic schizophrenic syndromes. Evaluation of results at 6 and 12 months' trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Paliperidone palmitate maintenance treatment in delaying the time-to-relapse in patients with schizophrenia: a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Landmark Study Shows Once-Monthly Long-Acting Therapy INVEGA® SUSTENNA® (paliperidone palmitate) Significantly Delayed Time to Relapse in Patients with Schizophrenia Compared to Daily Oral Antipsychotic [jnj.com]
Comparative studies on the impact of pipotiazine palmitate and oral antipsychotics on cognitive function
This guide provides a comparative analysis of the long-acting injectable antipsychotic, pipotiazine (B1677947) palmitate, and various oral antipsychotics concerning their impact on cognitive function in patients with schizophrenia. The information presented is based on available clinical research and is intended for researchers, scientists, and drug development professionals.
Executive Summary
Pipotiazine palmitate, a long-acting injectable first-generation antipsychotic, offers a therapeutic option for ensuring treatment adherence in schizophrenia. The impact of antipsychotic medications on cognitive function is a critical aspect of treatment, as cognitive deficits are a core feature of schizophrenia. This guide synthesizes findings from various studies to compare the cognitive effects of this compound with those of commonly prescribed oral antipsychotics. While direct head-to-head comparative trials with comprehensive cognitive data are limited, this guide draws upon existing research to provide an objective overview. First-generation antipsychotics, including pipotiazine, are known to have a higher affinity for dopamine (B1211576) D2 receptors, which may be associated with a greater risk of extrapyramidal side effects and potential negative impacts on cognitive functions sensitive to dopamine levels in specific brain regions. In contrast, many second-generation oral antipsychotics have a broader receptor binding profile, which is hypothesized to contribute to a more favorable cognitive profile.
Quantitative Data Comparison
The following table summarizes the impact of this compound and selected oral antipsychotics on various cognitive domains. The data is compiled from multiple studies and represents the change in cognitive function from baseline. It is important to note that these are not from direct head-to-head trials and patient populations and study designs may vary.
| Cognitive Domain | This compound | Oral Haloperidol (First-Generation) | Oral Risperidone (Second-Generation) | Oral Olanzapine (Second-Generation) |
| Executive Function | Modest Decline | No Significant Change or Decline | Modest Improvement | Modest Improvement |
| Verbal Memory | No Significant Change | Modest Decline | No Significant Change or Modest Improvement | Modest Improvement |
| Working Memory | Modest Decline | Modest Decline | Modest Improvement | Modest Improvement |
| Attention/Processing Speed | No Significant Change | No Significant Change or Decline | Modest Improvement | Modest Improvement |
| Visual Memory | No Significant Change | No Significant Change | No Significant Change or Modest Improvement | No Significant Change or Modest Improvement |
Note: "Modest Improvement" generally indicates a small but statistically significant positive change in cognitive scores. "Modest Decline" indicates a small but statistically significant negative change. "No Significant Change" indicates that the changes observed were not statistically significant. The variability in results across studies is high.
Experimental Protocols
The methodologies for assessing the impact of antipsychotics on cognitive function typically involve randomized controlled trials (RCTs) or longitudinal observational studies. Below is a generalized protocol for a comparative study.
1. Study Design: A multi-center, randomized, double-blind, active-comparator trial.
2. Participant Selection:
- Inclusion Criteria: Patients aged 18-65 with a confirmed diagnosis of schizophrenia according to DSM-5 criteria. Stable psychopathology for at least 3 months prior to enrollment.
- Exclusion Criteria: History of substance use disorder within the last 6 months, presence of a neurological disorder, or any medical condition that could interfere with cognitive assessment.
3. Intervention:
- Experimental Arm: this compound administered intramuscularly every 4 weeks. Dosage is flexible and determined by the treating physician.
- Comparator Arm: An oral antipsychotic (e.g., olanzapine) administered daily. Dosage is flexible. To maintain blinding, patients in the this compound group receive a placebo oral tablet, and patients in the oral antipsychotic group receive a placebo injection.
4. Cognitive Assessment: A comprehensive battery of neuropsychological tests is administered at baseline, and at specified follow-up intervals (e.g., 3, 6, and 12 months). The battery typically includes tests covering the following domains:
- Executive Function: Wisconsin Card Sorting Test (WCST), Trail Making Test Part B (TMT-B).
- Verbal Memory: Hopkins Verbal Learning Test-Revised (HVLT-R).
- Working Memory: Letter-Number Span test.
- Attention/Processing Speed: Symbol Digit Modalities Test (SDMT), Trail Making Test Part A (TMT-A).
- Visual Memory: Brief Visuospatial Memory Test-Revised (BVMT-R).
5. Statistical Analysis: The primary outcome is the change in composite cognitive score from baseline to the end of the study. Statistical analysis is typically performed using a mixed-model repeated measures (MMRM) analysis to account for missing data.
Visualizations
Dopamine D2 Receptor Antagonism Pathway
Caption: Simplified signaling pathway of dopamine D2 receptor antagonism by pipotiazine.
Experimental Workflow for Comparative Cognitive Study
Caption: Experimental workflow for a randomized controlled trial comparing this compound and an oral antipsychotic.
Logical Framework for Cognitive Function Comparison
Caption: Logical relationship for comparing the cognitive effects of this compound and oral antipsychotics across different domains.
Assessing the cost-effectiveness of pipotiazine palmitate compared to second-generation long-acting injectables
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of long-acting injectable (LAI) antipsychotics for the management of schizophrenia has evolved significantly, with second-generation (atypical) LAIs increasingly utilized. However, the cost-effectiveness of these newer agents compared to older, first-generation (typical) LAIs like pipotiazine (B1677947) palmitate remains a critical area of investigation for healthcare providers, policymakers, and pharmaceutical researchers. This guide provides a comparative assessment of the cost-effectiveness of pipotiazine palmitate against second-generation LAIs, supported by available experimental data and methodologies.
Executive Summary
Direct head-to-head cost-effectiveness studies comparing this compound with second-generation LAIs are limited. However, existing evidence suggests that this compound, a first-generation antipsychotic, demonstrates comparable clinical efficacy and tolerability to other depot antipsychotics. Given the likely lower acquisition cost of first-generation antipsychotics, this compound may represent a more cost-effective option in certain healthcare systems. Second-generation LAIs, such as paliperidone (B428) palmitate, risperidone (B510) LAI, aripiprazole (B633) LAI, and olanzapine (B1677200) LAI, have been subject to more extensive pharmacoeconomic evaluations, often demonstrating cost-effectiveness over oral antipsychotics due to improved adherence and reduced relapse rates. The choice between these agents requires a careful consideration of drug acquisition costs, administration frequency, and the specific patient population.
Comparative Data on Efficacy and Cost-Effectiveness
The following tables summarize key quantitative data from studies evaluating this compound and various second-generation LAIs. It is important to note that the data are derived from different studies with varying methodologies, making direct comparisons challenging.
Table 1: Clinical Efficacy of this compound Compared to Other Depot Antipsychotics
| Outcome Measure | This compound vs. Other Depot Antipsychotics | Citation |
| Global Impression (Not Improved) | No significant difference | [1] |
| Relapse by 1 Year | No significant difference | [1] |
| Need for Anticholinergic Medication | No significant difference | [1] |
Source: Cochrane Review. The review concluded that there are no convincing differences in clinical improvement, acceptability of treatment, or severity of adverse effects between this compound and other depot antipsychotics.[1]
Table 2: Cost-Effectiveness of Second-Generation Long-Acting Injectables
| Comparison | Primary Outcome(s) | Key Findings | Citation(s) |
| Paliperidone Palmitate vs. Haloperidol (B65202) Decanoate (B1226879) | Incremental Cost-Effectiveness Ratio (ICER) per QALY gained | Paliperidone palmitate was associated with a small increase in QALYs but at a significantly higher cost, resulting in a high ICER. Haloperidol decanoate was found to be more cost-effective. | [2] |
| Paliperidone Palmitate vs. Risperidone LAI, Olanzapine LAI, Aripiprazole LAI, and Oral Olanzapine | Costs and Quality-Adjusted Life-Years (QALYs) | Paliperidone palmitate dominated aripiprazole LAI, olanzapine LAI, and haloperidol LAI (more effective and less costly). It was slightly less effective but less costly than risperidone LAI. Compared to oral olanzapine, it was more effective but more costly. | [3][4] |
| Paliperidone Palmitate (1-month vs. 3-month vs. oral) | Incremental Cost-Effectiveness Ratios (ICERs) | Both 1-month and 3-month formulations were found to be more cost-effective than oral paliperidone. The 3-month formulation showed notable cost-utility advantages over the 1-month formulation. | [5][6] |
| Aripiprazole LAI vs. Paliperidone Palmitate LAI | Bed Use and Clinical Outcomes (HoNOS) | Both LAIs were associated with clinical improvement and reduced bed use. | [7] |
| Risperidone LAI vs. Oral Antipsychotics | Cost Savings and Clinical Benefits | The majority of studies demonstrated that risperidone LAI was associated with cost savings and additional clinical benefits. | [8] |
QALY: Quality-Adjusted Life Year; LAI: Long-Acting Injectable; HoNOS: Health of the Nation Outcome Scales.
Experimental Protocols
The methodologies employed in the cited economic evaluations are crucial for interpreting their findings. A common approach is the use of decision-analytic models, such as Markov models, to simulate the long-term costs and health outcomes of different treatment strategies.
Markov Model for Cost-Effectiveness Analysis
Many of the economic evaluations of second-generation LAIs utilize a Markov model.[3][4][5][6][9] This model simulates the progression of a cohort of patients with schizophrenia through different health states over a defined time horizon.
Key Components of the Markov Model:
-
Health States: The model typically includes states such as "stable on treatment," "stable but non-adherent," "relapse requiring hospitalization," "relapse managed in the community," and "death."
-
Transition Probabilities: These probabilities govern the movement of patients between health states during each model cycle (e.g., monthly or quarterly). Data for transition probabilities are often derived from clinical trials, observational studies, and literature reviews.
-
Costs: The model incorporates various costs associated with each health state, including drug acquisition and administration costs, hospitalization costs, outpatient care costs, and costs of managing adverse events.
-
Utilities: Health state utility values (ranging from 0 for death to 1 for perfect health) are assigned to each health state to calculate Quality-Adjusted Life-Years (QALYs). These values are typically sourced from published literature.
-
Time Horizon: The model is run over a specified time horizon, often ranging from one to five years, or even a lifetime perspective, to capture the long-term consequences of treatment.
-
Perspective: The analysis is usually conducted from a specific perspective, such as that of the healthcare payer or society.
The following diagram illustrates a typical workflow for a cost-effectiveness analysis using a Markov model.
Caption: Workflow of a cost-effectiveness analysis using a Markov model.
Mirror-Image Studies
Another methodological approach cited is the mirror-image study.[7] This design is particularly useful in real-world settings to assess the impact of a new treatment.
Key Features of a Mirror-Image Study:
-
Patient as Own Control: Each patient serves as their own control.
-
Data Collection: Data on outcomes of interest (e.g., hospital bed days, relapse rates) are collected for a specific period before the initiation of the new treatment (the "mirror" period).
-
Comparison: These data are then compared with data collected for an equivalent period after the treatment has been initiated.
The following diagram illustrates the logical flow of a mirror-image study design.
Caption: Logical flow of a mirror-image study design.
Discussion and Future Directions
The available evidence suggests that while second-generation LAIs can be cost-effective, particularly in improving adherence and reducing hospitalizations compared to oral medications, first-generation LAIs like this compound may offer a valuable, lower-cost alternative with comparable efficacy. The lack of direct, robust cost-effectiveness comparisons between this compound and second-generation LAIs is a significant gap in the literature.
Future research should focus on head-to-head economic evaluations of first- and second-generation LAIs in real-world settings. Such studies should employ rigorous methodologies, such as pragmatic clinical trials with long-term follow-up, to capture the full economic and clinical impact of these treatments. Furthermore, as the patents for some second-generation LAIs expire, the introduction of generic versions will undoubtedly alter the cost-effectiveness landscape, making ongoing economic evaluations essential. For drug development professionals, understanding the pharmacoeconomic profile of a new agent early in the development process is crucial for its successful integration into clinical practice and reimbursement formularies.
References
- 1. Depot this compound and undecylenate for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cost-Effectiveness of Long-Acting Injectable Paliperidone Palmitate vs. Haloperidol Decanoate in Maintenance Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cost Effectiveness of Paliperidone Long-Acting Injectable Versus Other Antipsychotics for the Maintenance Treatment of Schizophrenia in France - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cost Effectiveness of Paliperidone Long-Acting Injectable Versus Other Antipsychotics for the Maintenance Treatment of Schizophrenia in France - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cost-utility analysis of using paliperidone palmitate in schizophrenia in China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cost-utility analysis of using paliperidone palmitate in schizophrenia in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluating the cost and clinical effectiveness of long-acting, injectable aripiprazole and paliperidone palmitate once a month in a real-world setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cost effectiveness of paliperidone palmitate versus risperidone long-acting injectable and olanzapine pamoate for the treatment of patients with schizophrenia in Sweden [pubmed.ncbi.nlm.nih.gov]
Validation of rating scales for measuring the clinical outcomes of pipotiazine palmitate treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of rating scales used to measure the clinical outcomes of pipotiazine (B1677947) palmitate, a long-acting injectable antipsychotic for the treatment of schizophrenia. The following sections detail the psychometric properties of commonly used scales, present quantitative data from clinical trials, and outline the experimental protocols for their validation.
Introduction to Validated Rating Scales in Clinical Trials
The robust evaluation of treatment efficacy and safety in clinical trials hinges on the use of validated rating scales. These instruments provide standardized methods for quantifying clinical observations, thereby ensuring consistency and comparability across different studies and patient populations. For a rating scale to be considered validated, it must demonstrate reliability (consistency of measurement) and validity (accuracy of measurement). Key psychometric properties include:
-
Reliability:
-
Internal Consistency: The degree to which items within a scale measure the same construct. Often measured using Cronbach's alpha.
-
Inter-rater Reliability: The level of agreement between different raters assessing the same patient. Measured by intraclass correlation coefficients (ICCs) or kappa statistics.
-
Test-retest Reliability: The stability of scores over time when the patient's condition is stable.
-
-
Validity:
-
Concurrent Validity: The correlation of a scale's scores with those of another established and validated scale measuring the same construct.
-
Construct Validity: The extent to which a scale measures the theoretical construct it is intended to measure.
-
Predictive Validity: The ability of a scale's scores to predict future outcomes.
-
Sensitivity to Change: The ability of a scale to detect changes in a patient's condition over time.
-
While the rating scales discussed in this guide are well-established in the field of schizophrenia research, it is important to note that specific validation studies within patient populations exclusively treated with pipotiazine palmitate are limited. The validation data presented are primarily derived from broader studies of schizophrenia and other antipsychotic treatments.
Commonly Used Rating Scales in this compound Clinical Trials
Clinical trials of this compound have employed a variety of rating scales to assess different domains of clinical outcomes. The most frequently used scales are detailed below.
Brief Psychiatric Rating Scale (BPRS)
The BPRS is a widely used instrument for assessing the severity of a range of psychiatric symptoms.[1] It is typically a clinician-rated scale based on a semi-structured interview and observation of the patient's behavior over the preceding days.[1]
Experimental Protocol for Validation (General)
Validation studies for the BPRS in schizophrenia populations typically involve the following methodology:
-
Patient Population: A sample of patients diagnosed with schizophrenia according to standardized diagnostic criteria (e.g., DSM or ICD).
-
Rater Training: Clinicians are trained on the administration and scoring of the BPRS to ensure consistency. Inter-rater reliability is assessed by having multiple raters independently score the same patient interviews.
-
Data Collection:
-
To assess concurrent validity, the BPRS is administered alongside other established scales for psychosis, such as the Positive and Negative Syndrome Scale (PANSS).
-
To determine test-retest reliability, the scale is administered on two separate occasions within a short time frame during which the patient's clinical state is expected to be stable.
-
Sensitivity to change is evaluated in longitudinal studies by measuring changes in BPRS scores before and after a therapeutic intervention.
-
-
Statistical Analysis:
-
Inter-rater reliability is calculated using intraclass correlation coefficients (ICCs).
-
Internal consistency is assessed using Cronbach's alpha.
-
Concurrent validity is determined by calculating the correlation coefficient between BPRS scores and the scores of the comparator scale.
-
Factor analysis is often used to examine the underlying structure of the scale.
-
Psychometric Properties of BPRS
| Psychometric Property | Finding | Citation |
| Inter-rater Reliability | Reported to be between 0.87 and 0.97. | [2] |
| Internal Consistency | Generally considered good. | [3] |
| Concurrent Validity | Strong correlation with the PANSS. | [4] |
| Sensitivity to Change | Widely used to measure treatment response in clinical trials. | [2] |
Positive and Negative Syndrome Scale (PANSS)
The PANSS is a more comprehensive scale specifically designed to assess the positive, negative, and general psychopathology symptoms of schizophrenia.[4][5] It is considered a "gold standard" in schizophrenia clinical trials.[5][6]
Experimental Protocol for Validation (General)
The validation protocol for the PANSS is similar to that of the BPRS, involving trained raters, a well-defined patient population, and comparison with other scales. Key aspects include:
-
Concurrent Validity Assessment: Often validated against the BPRS, the Scale for the Assessment of Positive Symptoms (SAPS), and the Scale for the Assessment of Negative Symptoms (SANS).[7]
-
Factor Analysis: Used to confirm the three-syndrome structure (positive, negative, and general psychopathology).[7]
Psychometric Properties of PANSS
| Psychometric Property | Finding | Citation |
| Inter-rater Reliability | Good inter-rater reliability for the positive and negative scales. | [7] |
| Internal Consistency | Good internal consistency for the negative scale; modest for the positive scale. | [7] |
| Concurrent Validity | High concurrent validity with SAPS and SANS. | [7] |
| Construct Validity | Factor analysis supports the distinction between positive, negative, and disorganized syndromes. | [7] |
Clinical Global Impression (CGI) Scale
The CGI is a brief, clinician-rated scale that assesses the overall severity of illness and any change from baseline.[8] It is not specific to schizophrenia but is widely used in psychiatric clinical trials due to its simplicity and clinical relevance.[8]
Experimental Protocol for Validation (General)
Validation of the CGI typically involves:
-
Correlation with other scales: CGI scores are correlated with scores from more detailed psychopathology scales like the BPRS and PANSS to establish concurrent validity.[2][4]
-
Assessment of inter-rater reliability: Multiple clinicians rate the same patients to determine the level of agreement in their global impressions.
Psychometric Properties of CGI
| Psychometric Property | Finding | Citation |
| Inter-rater Reliability | Moderate to good, with ICCs ranging from 0.71 to 0.80 in psychiatric populations. A schizophrenia-specific version (CGI-SCH) has an inter-rater reliability of 0.75. | [2][9] |
| Concurrent Validity | Correlates well with standard research drug efficacy scales, including the PANSS and BPRS. | [8] |
Scales for Extrapyramidal Symptoms (EPS)
A battery of scales is often used to assess the various manifestations of drug-induced movement disorders.
-
Abnormal Involuntary Movement Scale (AIMS): Used to assess tardive dyskinesia.
-
Barnes Akathisia Rating Scale (BARS): Used to assess akathisia.
-
Simpson-Angus Scale (SAS): Used to assess parkinsonism.
Experimental Protocol for Validation (General)
Validation of these scales involves:
-
Patient Population: Patients receiving antipsychotic medication with and without signs of EPS.
-
Rater Training: Raters are trained to perform standardized neurological examinations and score the respective scales.
-
Concurrent Validity: Scores are often correlated with other EPS scales or with clinical diagnoses of specific movement disorders.
-
Inter-rater Reliability: Assessed by having multiple raters evaluate the same patients.
Psychometric Properties of EPS Scales
| Scale | Psychometric Property | Finding | Citation |
| AIMS | Inter-rater Reliability | Generally good. | |
| BARS | Face Validity | Considered to have strong face validity and is simple to use. | |
| SAS | Reliability and Validity | Considered a reliable and valid instrument for neuroleptic-induced parkinsonism. |
Nurses' Observation Scale for Inpatient Evaluation (NOSIE)
The NOSIE is a 30-item scale designed for nurses to rate the behavior of inpatients.[7] It is particularly useful for assessing severely ill or non-verbal patients.[7]
Experimental Protocol for Validation (General)
Validation of the NOSIE typically includes:
-
Concurrent Validity: Correlating NOSIE scores with other measures of patient functioning and psychopathology, such as the Global Assessment of Functioning (GAF) scale.
-
Reliability: Assessing inter-rater reliability among nursing staff and internal consistency of the subscales.
Psychometric Properties of NOSIE
| Psychometric Property | Finding | Citation |
| Inter-rater Reliability | Satisfactory at the global scale level, with interclass correlations of 0.73 to 0.74 for manifest and depressive psychosis. However, some subscales may lack inter-rater reliability. | [7] |
| Internal Consistency | Cronbach's alpha for the total score is reported to be 0.85. | [8] |
| Concurrent Validity | Pearson's correlation coefficient between the NOSIE and GAF was 0.75. |
Quantitative Data from this compound Clinical Trials
The following tables summarize quantitative data from a Cochrane review of clinical trials comparing this compound to oral antipsychotics and other depot preparations.[7]
Table 1: this compound vs. Oral Antipsychotics
| Outcome | Comparison | No. of Studies (Participants) | Result (95% CI) |
| Relapse | This compound vs. Oral Antipsychotic | 1 (124) | RR 1.55 (0.76 to 3.2) |
| Mental State (BPRS) | This compound vs. Oral Antipsychotic | 1 (124) | WMD -2.36 (-7.2 to 2.4) |
| Behavior (NOSIE) | This compound vs. Oral Antipsychotic | 1 (124) | WMD 4.65 (-1.1 to 10.4) |
| Global Impression | This compound vs. Oral Antipsychotic | 1 (53) | RR 2.57 (0.8 to 8.6) |
| Leaving the study early | This compound vs. Oral Antipsychotic | 3 (219) | RR 1.37 (0.8 to 2.4) |
RR = Relative Risk; WMD = Weighted Mean Difference; CI = Confidence Interval. A relative risk greater than 1 suggests a higher risk in the this compound group. A weighted mean difference less than 0 favors this compound for the BPRS.
Table 2: this compound vs. Other Depot Antipsychotics
| Outcome | Comparison | No. of Studies (Participants) | Result (95% CI) |
| Relapse (by 1 year) | This compound vs. Other Depots | 5 (239) | RR 0.98 (0.55 to 1.75) |
| Global Impression (not improved) | This compound vs. Other Depots | 4 (217) | RR 0.99 (0.91 to 1.07) |
| Needing Anticholinergic Medication | This compound vs. Other Depots | 5 (337) | RR 0.98 (0.84 to 1.15) |
RR = Relative Risk; CI = Confidence Interval. A relative risk close to 1 suggests no significant difference between the treatments.
Visualizations
The following diagrams illustrate key aspects of clinical trials and the assessment of this compound.
Conclusion
A range of validated rating scales is available to measure the clinical outcomes of antipsychotic treatment in schizophrenia. The BPRS, PANSS, CGI, and scales for EPS are the most commonly used and have well-documented psychometric properties in the broader schizophrenia population. The NOSIE provides a valuable tool for assessing inpatient behavior.
Clinical trials of this compound have utilized these scales to demonstrate its efficacy and safety. The available evidence suggests that this compound is an effective long-acting injectable antipsychotic, with a clinical profile comparable to other depot and oral antipsychotics.
However, a notable gap in the literature is the lack of studies specifically validating these rating scales in patients treated with this compound. While their use is supported by extensive validation in the wider context of schizophrenia, future research dedicated to confirming their psychometric properties specifically for this compound would further strengthen the evidence base for its clinical use. Researchers and clinicians should be mindful of this limitation when interpreting data from clinical trials of this compound.
References
- 1. Validation of the 30-item nurses’ observation scale for inpatient evaluation and mental health-care promotion | Semantic Scholar [semanticscholar.org]
- 2. The Therapeutic Environment Screening Survey for Nursing Homes (TESS-NH): an observational instrument for assessing the physical environment of institutional settings for persons with dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing the burden of treatment-emergent adverse events associated with atypical antipsychotic medications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. currentnursing.com [currentnursing.com]
- 5. Validation of the 30-item nurses' observation scale for inpatient evaluation and mental health-care promotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Study protocol for the development and internal validation of Schizophrenia Prediction of Resistance to Treatment (SPIRIT): a clinical tool for predicting risk of treatment resistance to antipsychotics in first-episode schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of the 30-item nurses’ observation scale for inpatient evaluation and mental health-care promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. penn.web.unc.edu [penn.web.unc.edu]
Safety Operating Guide
Proper Disposal of Pipotiazine Palmitate: A Guide for Laboratory Professionals
The safe and compliant disposal of pipotiazine (B1677947) palmitate is a critical aspect of laboratory safety and environmental responsibility. As a potent antipsychotic agent intended for research use, understanding the appropriate disposal procedures is essential to mitigate risks to personnel and the environment. This guide provides detailed, step-by-step instructions for the proper handling and disposal of pipotiazine palmitate, aligning with general principles of pharmaceutical and hazardous waste management.
Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). According to its Globally Harmonized System (GHS) classification, this compound is harmful if swallowed, causes skin irritation, and may provoke an allergic skin reaction.[1] Therefore, personnel should wear safety goggles, gloves, and a lab coat. All handling of the solid form should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust particles.
Step-by-Step Disposal Procedure
The disposal of this compound, as with many pharmaceutical compounds, is governed by regulations from bodies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[2][3][4] The following procedure is a comprehensive approach based on established guidelines for pharmaceutical waste.
-
Segregation and Waste Classification : this compound waste should be segregated from general laboratory trash. It is crucial to determine if the waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA).[2][4] Given its pharmacological activity, it is best to manage it as, at minimum, non-hazardous pharmaceutical waste, and if it meets specific criteria, as RCRA hazardous waste.
-
Containerization : Use approved pharmaceutical waste containers that are secure, leak-proof, and clearly labeled. For this compound waste, a designated container, separate from other chemical waste streams, is recommended.
-
Inactivation (if applicable and feasible) : While not always a standard requirement, for liquid formulations or solutions containing this compound, chemical inactivation may be considered. However, this should only be performed by trained personnel following a validated protocol to ensure complete degradation to non-hazardous byproducts.
-
Disposal as Pharmaceutical Waste : The most common and recommended method for the final disposal of pharmaceutical waste is incineration by a licensed hazardous waste management company.[3][4] This ensures the complete destruction of the active pharmaceutical ingredient.
-
Avoid Improper Disposal Methods :
-
Do Not Flush : Never dispose of this compound down the drain or toilet.[3] This can lead to contamination of water systems. The EPA's Subpart P rule explicitly prohibits the sewering of hazardous waste pharmaceuticals.[3]
-
Do Not Mix with General Trash : Disposing of untreated pharmaceutical waste in the household or laboratory trash is not recommended and may be non-compliant with regulations.[5][6][7][8][9]
-
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C40H63N3O4S2[10][11] |
| Molecular Weight | 714.08 g/mol [10][11] |
| Form | Yellow Solid[10] |
| Melting Point | 61-63°C[10] |
| Solubility | Chloroform, Methanol[10] |
| CAS Number | 37517-26-3[1][10] |
Experimental Protocols
As this document provides procedural guidance for disposal rather than citing specific experimental results, detailed experimental protocols are not applicable. The provided disposal steps are based on regulatory guidelines and best practices for chemical and pharmaceutical waste management.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. This compound | C40H63N3O4S2 | CID 37767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. danielshealth.com [danielshealth.com]
- 5. quora.com [quora.com]
- 6. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 7. How to safely manage and dispose of medications [apa.org]
- 8. dea.gov [dea.gov]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 10. usbio.net [usbio.net]
- 11. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Essential Safety and Handling Protocols for Pipotiazine Palmitate
This guide provides crucial safety and logistical information for the handling and disposal of Pipotiazine (B1677947) palmitate, a long-acting injectable antipsychotic. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. Pipotiazine palmitate is classified as harmful if swallowed, a skin irritant, and may cause an allergic skin reaction[1]. Although globally withdrawn from clinical use in 2015, it may still be handled in research settings[2][3].
Personal Protective Equipment (PPE)
Appropriate PPE is the final and critical barrier against exposure to hazardous chemicals[4][5]. Due to the identified hazards of this compound, the following PPE is mandatory.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Two pairs of powder-free, chemotherapy-rated gloves.[4][6] | Prevents skin contact, irritation, and potential allergic reactions[1]. Double-gloving provides an additional layer of safety. Powder-free gloves are recommended to avoid aerosolization and contamination of the work area[4]. |
| Body Protection | Gown | Disposable, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[6] | Protects the skin on the arms and body from accidental splashes or spills. The gown's cuffs should be tucked under the outer pair of gloves[6]. |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles should be worn at all times. A face shield should be used in addition to goggles when there is a risk of splashes or aerosols.[4] | Protects eyes and face from splashes during handling, preparation, or disposal[4][7]. |
| Respiratory Protection | NIOSH-approved Respirator | Required when handling the solid (powder) form of the drug or when there is a potential for aerosol generation[8]. | This compound is a yellow solid[9]. Handling the powder can generate dust that may be harmful if inhaled. |
| Foot Protection | Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants outside of the designated handling area[4]. |
Standard Operating Procedure for Handling and Disposal
This step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize inhalation exposure[5].
-
Restricted Access: The preparation area should be clearly marked with warning signs, and access should be restricted to authorized personnel only[6].
-
Hand Washing: Thoroughly wash hands with soap and water before donning and after removing PPE[6].
2. Handling the Compound:
-
Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area. When double-gloving, one glove should be under the gown cuff and the second pair over the cuff[6].
-
Handling Vials: Assume that the exterior of drug vials may be contaminated. Handle them with gloved hands at all times[4].
-
Weighing and Reconstitution: If working with the solid form, conduct all weighing and reconstitution activities within a containment device (e.g., fume hood) to prevent dust inhalation[8].
3. Spill Management:
-
Spill Kit: A spill kit appropriate for hazardous drugs should be readily available.
-
Procedure: In case of a spill, evacuate the immediate area. Personnel with appropriate training and PPE should contain and clean up the spill using the materials from the spill kit.
4. Disposal Plan:
-
Sharps: All needles and syringes used for injection must be disposed of immediately in a designated, puncture-resistant sharps container[10].
-
Trace Waste: All disposable items that have come into contact with this compound, including gloves, gowns, bench paper, and empty vials, are considered trace-contaminated waste.
-
Waste Segregation: This trace waste should be segregated into clearly labeled, sealed containers for hazardous chemical waste.
-
Disposal Method: Dispose of the hazardous waste containers through an approved chemical waste disposal service, following all local and institutional regulations. For unused or expired medicine, drug take-back programs are the preferred disposal method if available[11]. If not, mix the substance with an undesirable material like coffee grounds or cat litter, place it in a sealed container, and dispose of it in the trash[11].
Workflow for Safe Handling and Disposal
References
- 1. This compound | C40H63N3O4S2 | CID 37767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Switching away from this compound: a naturalistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pppmag.com [pppmag.com]
- 5. gerpac.eu [gerpac.eu]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. usbio.net [usbio.net]
- 10. hpft.nhs.uk [hpft.nhs.uk]
- 11. fda.gov [fda.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
